molecular formula C10H13BO4 B1368693 3-Formyl-4-isopropoxyphenylboronic acid CAS No. 1072952-00-1

3-Formyl-4-isopropoxyphenylboronic acid

Cat. No.: B1368693
CAS No.: 1072952-00-1
M. Wt: 208.02 g/mol
InChI Key: MFWMHBLPARKSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-4-isopropoxyphenylboronic acid is a useful research compound. Its molecular formula is C10H13BO4 and its molecular weight is 208.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-formyl-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-7,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWMHBLPARKSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(C)C)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584800
Record name {3-Formyl-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-00-1
Record name B-[3-Formyl-4-(1-methylethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-Formyl-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072952-00-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Formyl-4-isopropoxyphenylboronic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Formyl-4-isopropoxyphenylboronic acid, a versatile trifunctional building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document synthesizes core physicochemical properties, safety protocols, and field-proven applications, offering expert insights into its utility in modern organic synthesis and medicinal chemistry.

Core Molecular and Physical Properties

This compound is a substituted aromatic boronic acid featuring a formyl (aldehyde) group at the 3-position and an isopropoxy group at the 4-position of the phenyl ring. This unique arrangement of functional groups imparts a valuable combination of reactivity and structural diversity, making it a sought-after reagent in the synthesis of complex organic molecules.[1]

Structural and Chemical Identity

The fundamental identifiers for this compound are summarized in the table below, providing a clear reference for procurement, cataloging, and regulatory compliance.

PropertyValue
CAS Number 1072952-00-1
Molecular Formula C₁₀H₁₃BO₄
Molecular Weight 208.02 g/mol
Linear Formula (CH₃)₂CHOC₆H₃(CHO)B(OH)₂
SMILES CC(C)Oc1ccc(cc1C=O)B(O)O
InChI Key MFWMHBLPARKSLU-UHFFFAOYSA-N
Physicochemical Characteristics

The physical properties of this compound are critical for its handling, reaction setup, and purification. The presence of the polar formyl and boronic acid groups, combined with the more nonpolar isopropoxy group, results in a compound with moderate polarity.

PropertyValue/Information
Appearance White to off-white powder or crystalline solid.
Melting Point 98-102 °C
Boiling Point Data not available; boronic acids often decompose at elevated temperatures before boiling.
Solubility Phenylboronic acids are generally soluble in most polar organic solvents and have poor solubility in nonpolar solvents like hexanes and carbon tetrachloride.[] Specific quantitative solubility data for this compound in various solvents is not widely published, but it is expected to be soluble in solvents such as methanol, ethanol, DMSO, and DMF.
Stability Stable under recommended storage conditions. However, like many boronic acids, it can be susceptible to protodeboronation, especially under harsh acidic or basic conditions or in the presence of certain metals.[1] It is also known that formylphenylboronic acids can form dimers or cyclic trimeric anhydrides.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (typically a singlet around 9.5-10.5 ppm), the methine proton of the isopropoxy group (a septet around 4.5-5.0 ppm), and the methyl protons of the isopropoxy group (a doublet around 1.3-1.5 ppm). The protons of the boronic acid hydroxyl groups may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, and the carbons of the isopropoxy group.

  • ¹¹B NMR: This technique is particularly useful for studying the coordination state of the boron atom and can be used to monitor reactions involving the boronic acid moiety.[5]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretching of the boronic acid (broad band around 3200-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C-O stretching of the isopropoxy group.[3][6][]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

This compound is classified with the following hazards:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

Recommended Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Wear appropriate personal protective equipment, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses or goggles.

    • A lab coat.

    • For operations that may generate significant dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.

Storage Recommendations
  • Store in a tightly sealed container in a cool, dry place.

  • The recommended storage temperature is 2-8°C.

  • Keep away from incompatible materials such as strong oxidizing agents.

Key Applications in Research and Development

The trifunctional nature of this compound makes it a valuable building block in the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and materials science sectors.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[8][9][10][11] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and high yields.[12] The presence of the formyl and isopropoxy groups on the phenyl ring of this reagent allows for the synthesis of highly functionalized biaryl compounds, which are common motifs in biologically active molecules.[13][14]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-B(OH)2 R-B(OH)₂ R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in the Synthesis of Biologically Active Molecules

While specific, named examples of drugs synthesized using this compound are not prevalent in publicly accessible literature, its structural motifs are highly relevant to medicinal chemistry. Arylpropionic acid derivatives, for instance, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[14] The isopropoxy group present in this reagent is a common feature in many pharmaceutical compounds. The formyl group provides a versatile handle for further chemical transformations, such as reductive amination to introduce diverse amine functionalities, or oxidation to a carboxylic acid. Boronic acids themselves are increasingly being incorporated into drug candidates due to their unique ability to form reversible covalent bonds with diols, such as those found in carbohydrates and some enzyme active sites. This has led to the development of boronic acid-based drugs for various therapeutic areas, including oncology and infectious diseases.

Experimental Protocols

The following sections provide generalized, yet detailed, protocols for the synthesis of the title compound and its application in a Suzuki-Miyaura coupling reaction. These protocols are based on established methodologies for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

A plausible synthetic route involves the ortho-formylation of 4-isopropoxybromobenzene followed by a lithium-halogen exchange and subsequent borylation.

Diagram of the Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Ortho-formylation cluster_1 Step 2: Borylation Start 4-Isopropoxybromobenzene Intermediate1 2-Bromo-5-isopropoxybenzaldehyde Start->Intermediate1 1. s-BuLi, TMEDA 2. DMF Intermediate2 Lithium Intermediate Intermediate1->Intermediate2 n-BuLi Product This compound Intermediate2->Product 1. B(OiPr)₃ 2. H₃O⁺

Caption: A potential synthetic route to the title compound.

Step-by-Step Protocol:

  • Ortho-formylation:

    • Dissolve 4-isopropoxybromobenzene in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Add a solution of s-butyllithium in cyclohexane dropwise, followed by the addition of TMEDA.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add anhydrous DMF dropwise and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-bromo-5-isopropoxybenzaldehyde.

  • Borylation:

    • Dissolve the purified 2-bromo-5-isopropoxybenzaldehyde in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add a solution of n-butyllithium in hexanes dropwise and stir for 30 minutes.

    • Add triisopropyl borate dropwise and continue stirring at -78 °C for 2 hours, then allow the mixture to warm to room temperature overnight.

    • Quench the reaction by adding an aqueous solution of HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling reaction using this compound with an aryl halide.

Diagram of the Suzuki-Miyaura Reaction Workflow:

Suzuki_Workflow Setup Reaction Setup: - Aryl halide - Boronic acid - Palladium catalyst - Ligand - Base - Solvent Degas Degas Reaction Mixture Setup->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Column Chromatography, Recrystallization) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).

    • Add an appropriate solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).

  • Reaction Execution:

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Conclusion

This compound stands out as a highly functionalized and versatile building block in modern organic synthesis. Its unique combination of a reactive boronic acid moiety for cross-coupling reactions, a modifiable formyl group, and a drug-like isopropoxy substituent makes it an invaluable tool for medicinal chemists and materials scientists. A thorough understanding of its physicochemical properties, coupled with meticulous handling and optimized reaction protocols, will enable researchers to fully exploit its potential in the creation of novel and complex molecular architectures.

References

A comprehensive list of references will be compiled based on the final selection of cited materials.

Sources

3-Formyl-4-isopropoxyphenylboronic acid CAS number and identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Identification and Characterization of 3-Formyl-4-isopropoxyphenylboronic acid

This guide provides a comprehensive technical overview for the definitive identification and characterization of this compound, a key building block in contemporary organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data reporting to explain the causality behind analytical choices, ensuring a robust and reliable validation process.

Introduction: A Multifunctional Synthetic Building Block

This compound is a trifunctional aromatic compound of significant interest in drug discovery and materials science. Its chemical architecture, featuring a boronic acid, a formyl (aldehyde) group, and an isopropoxy ether on a phenyl ring, makes it a versatile reagent. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. Simultaneously, the aldehyde and isopropoxy groups offer orthogonal handles for further chemical modification, allowing for the construction of complex molecular scaffolds. Accurate identification and purity assessment of this starting material are paramount to ensure the success, reproducibility, and scalability of subsequent synthetic steps.

Part 1: Core Compound Identification

The foundational step in utilizing any chemical reagent is confirming its identity through universally recognized identifiers and fundamental physicochemical properties.

Chemical Identity and Structural Descriptors

Unambiguous identification is established through a combination of nomenclature, registry numbers, and structural codes.

IdentifierValueSource
CAS Number 1072952-00-1[1][2]
Molecular Formula C₁₀H₁₃BO₄[1]
Molecular Weight 208.02 g/mol [1][2]
Linear Formula (CH₃)₂CHOC₆H₃(CHO)B(OH)₂[1][2]
InChI Key MFWMHBLPARKSLU-UHFFFAOYSA-N[1][2]
SMILES CC(C)Oc1ccc(cc1C=O)B(O)O[1][2]
MDL Number MFCD08705272[1][2]
Physicochemical Properties

These properties are critical for handling, reaction setup, and preliminary purity assessment.

PropertyValueNotes
Appearance Solid / PowderTypically white to off-white.
Melting Point 98-102 °C[1][2][3]
Purity ≥95%[1][2]
Storage Temperature 2-8°C[1][2]

The diagram below illustrates the key functional groups whose interplay defines the molecule's reactivity. The boronic acid is susceptible to dehydration, often forming a cyclic trimer anhydride (boroxine), a common impurity that must be monitored.

Caption: Structure with key functional groups highlighted.

Part 2: Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of structure and the assessment of purity. The following workflow represents a robust, self-validating system.

G start Sample Received (this compound) hplc Purity Assessment (RP-HPLC/UPLC) start->hplc ms Molecular Weight Confirmation (LC-MS) hplc->ms Purity ≥ 95%? nmr Structural Elucidation (¹H & ¹³C NMR) ms->nmr Correct Mass? ir Functional Group Analysis (FTIR) nmr->ir Correct Structure? end Compound Identity & Purity Confirmed ir->end Correct Functional Groups?

Sources

molecular weight and formula of 3-Formyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Formyl-4-isopropoxyphenylboronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

This compound is a multifunctional arylboronic acid that has emerged as a highly valuable building block in organic synthesis and medicinal chemistry. Its structure, which incorporates a boronic acid, a formyl (aldehyde), and an isopropoxy group on a single phenyl ring, provides a unique trifunctional scaffold for constructing complex molecules.[1] The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient formation of carbon-carbon bonds.[1][2] Simultaneously, the aldehyde and isopropoxy groups offer orthogonal sites for further chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide provides a comprehensive overview of its physicochemical properties, a validated synthetic and purification protocol, its application in Suzuki-Miyaura coupling, and its strategic importance in the design of novel therapeutic agents.

Physicochemical Properties and Characterization

The utility of this compound as a synthetic intermediate is grounded in its distinct chemical and physical properties. The presence of three different functional groups dictates its reactivity, stability, and handling requirements.

Data Summary

PropertyValueSource
Molecular Weight 208.02 g/mol [3][4]
Chemical Formula C₁₀H₁₃BO₄[3]
CAS Number 1072952-00-1[3][4]
Appearance White to light yellow crystalline powderN/A
Melting Point 98-102 °C[3][4]
SMILES CC(C)Oc1ccc(cc1C=O)B(O)O[3][4]
InChI Key MFWMHBLPARKSLU-UHFFFAOYSA-N[3][4]

Structural Insights for the Medicinal Chemist:

  • Boronic Acid (-B(OH)₂): This is the primary reactive center for cross-coupling reactions. Boronic acids are valued for their stability, low toxicity, and predictable reactivity in forming C-C, C-N, and C-O bonds.[5] In drug design, the boronic acid group itself can act as a reversible covalent inhibitor of serine proteases, as seen in blockbuster drugs like Bortezomib.[5][6]

  • Formyl Group (-CHO): Positioned ortho to the boronic acid, the aldehyde is a versatile functional group for downstream modifications. It can undergo reductive amination to introduce amines, Wittig reactions to form alkenes, or oxidation to a carboxylic acid, providing numerous pathways to expand molecular diversity from a common intermediate. The electronic-withdrawing nature of the formyl group can also influence the rate of Suzuki coupling, sometimes accelerating hydrolytic deboronation, which necessitates careful reaction design.[7]

  • Isopropoxy Group (-OCH(CH₃)₂): This group primarily modulates the molecule's physicochemical properties. It increases lipophilicity compared to a hydroxyl or methoxy equivalent, which can be critical for tuning a drug candidate's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Its steric bulk can also direct the regioselectivity of subsequent reactions on the aromatic ring.

Synthesis and Purification Protocol

While numerous vendors supply this reagent, an in-house synthesis may be required for large-scale campaigns or analog preparation. The following protocol is a robust and logical approach based on established organometallic and formylation methodologies.[8][9]

Experimental Workflow: Synthesis

cluster_0 Step 1: Borylation cluster_1 Step 2: Deprotection & Workup cluster_2 Step 3: Purification A 2-Isopropoxybenzaldehyde B Directed Ortho-Metalation (e.g., s-BuLi, TMEDA, THF, -78°C) A->B C Borylation (Triisopropyl borate, -78°C) B->C D Protected Boronic Ester C->D E Aqueous Acidic Workup (e.g., 1M HCl) D->E F This compound (Crude Product) E->F G Aqueous Base Extraction (e.g., NaOH, pH > 10) F->G H Acidic Precipitation (HCl, pH < 4, 10°C) G->H I Final Product (≥95% Purity) H->I

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology: Synthesis

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add dry tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Directed Ortho-Metalation: Add 2-isopropoxybenzaldehyde (1.0 eq.) to the cooled THF. To this solution, add N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 eq.) followed by the slow, dropwise addition of sec-Butyllithium (s-BuLi, 1.1 eq.) while maintaining the temperature at -78 °C. Stir the resulting deep-colored solution for 2 hours.

    • Causality Explanation: The isopropoxy group is an effective ortho-directing group. The lithium-coordinating ability of TMEDA enhances the basicity of s-BuLi and stabilizes the resulting aryllithium intermediate, ensuring selective deprotonation at the position ortho to the isopropoxy group (C3).

  • Borylation: Slowly add triisopropyl borate (1.5 eq.) to the reaction mixture, ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Causality Explanation: The highly electrophilic boron atom of the borate ester is readily attacked by the nucleophilic aryllithium intermediate. Using a trialkyl borate prevents over-addition.

  • Workup and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of 1M hydrochloric acid (HCl) until the pH is acidic (~2-3). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step-by-Step Methodology: Purification

Purification leverages the amphoteric nature of the boronic acid, a technique proven effective for formylphenylboronic acids.[10]

  • Alkaline Dissolution: Suspend the crude product in water and cool to 10 °C. Add 10% aqueous sodium hydroxide (NaOH) dropwise until the solid dissolves and the pH is >10.

    • Causality Explanation: The acidic boronic acid is deprotonated to form a water-soluble boronate salt, leaving non-acidic organic impurities behind.

  • Extraction: Extract the aqueous phase with a non-polar solvent like methyl t-butyl ether (MTBE) to remove any remaining non-acidic impurities.

  • Acidic Precipitation: Cool the aqueous layer to 10 °C and slowly add 10% HCl to precipitate the purified boronic acid. A pH of ~3-4 is typically optimal.

    • Causality Explanation: Re-protonation of the boronate salt regenerates the neutral, water-insoluble boronic acid, causing it to precipitate from the solution in high purity.

  • Final Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum at 50 °C to yield the final product as a colorless solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/pseudohalide.[2]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add pd_complex1 R¹-Pd(II)-X L₂ pd0->pd_complex1 pd_add->pd_complex1 pd_trans Transmetalation pd_complex2 R¹-Pd(II)-R² L₂ pd_trans->pd_complex2 pd_red Reductive Elimination pd_red->pd0 pd_complex1->pd_trans pd_complex1->pd_complex2 pd_complex2->pd0 pd_complex2->pd_red r1r2 R¹-R² pd_complex2->r1r2 r1x R¹-X r1x->pd_complex1 r2b R²-B(OH)₂ + Base r2b->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general method adaptable for various aryl halides.[11]

  • Reagent Preparation: In a microwave vial or Schlenk flask, combine this compound (1.2 eq.), the desired aryl halide (e.g., an aryl bromide, 1.0 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).

    • Causality Explanation: An excess of the boronic acid is often used to drive the reaction to completion. The base is crucial for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[12]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.05 eq.).

    • Causality Explanation: Pd(0) is the active catalytic species that initiates the cycle via oxidative addition into the aryl halide C-X bond. Phosphine ligands stabilize the palladium center and modulate its reactivity.

  • Solvent and Degassing: Add a solvent system, typically a mixture like dioxane and water (4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

    • Causality Explanation: The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate.[2] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the sealed reaction mixture to 85-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude biaryl product for further purification via column chromatography.

Strategic Value in Drug Discovery

The incorporation of boron-containing compounds, particularly boronic acids, into drug discovery pipelines has grown significantly since the approval of bortezomib.[6] These compounds offer unique chemical properties that can be exploited for therapeutic benefit.[5]

  • Scaffold for Combinatorial Chemistry: this compound is an ideal starting point for building compound libraries. A diverse set of aryl halides can be coupled via the Suzuki reaction, and the resulting biaryl aldehydes can then be reacted with a library of amines (via reductive amination) to rapidly generate thousands of structurally complex and distinct molecules. This approach is highly efficient for lead discovery and optimization.

  • Modulation of Physicochemical Properties: The success of a drug candidate is highly dependent on its ADMET profile. The isopropoxy group on this reagent provides a handle to increase lipophilicity and engage in specific hydrophobic interactions within a protein binding pocket. By synthesizing analogs with different alkoxy groups (methoxy, ethoxy, etc.), researchers can systematically probe and optimize properties like solubility, permeability, and metabolic stability, which are key tenets of modern drug design.[13]

  • Bioisostere and Covalent Warhead: The boronic acid group can act as a bioisostere for carboxylic acids or as a reversible covalent "warhead" that forms stable but reversible bonds with serine or threonine residues in enzyme active sites.[14] This allows for the design of highly potent and selective inhibitors. The ability to introduce this functionality into a complex scaffold via the Suzuki reaction makes reagents like this compound particularly enabling.

Safety, Handling, and Storage

  • Safety: This compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C to minimize potential degradation over time.[3][4]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Conceptual basis, similar reactivity discussed in NIH link). [Link]
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Portal. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Process for preparing highly pure formylphenylboronic acids.
  • Suzuki cross-coupling reaction. YouTube - Chem Help ASAP. [Link]
  • Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formyl
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • 4-Formylphenylboronic acid. Wikipedia. [Link]
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
  • The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

Sources

A Senior Application Scientist's Guide to the Structure Elucidation of 3-Formyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Architect's Blueprint

In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids are indispensable tools. Their prominence is largely due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1] 3-Formyl-4-isopropoxyphenylboronic acid is a particularly valuable building block within this class. Its trifunctional nature—possessing a reactive boronic acid, a versatile aldehyde (formyl group), and a sterically influential isopropoxy group—makes it a strategic component for synthesizing complex pharmaceutical intermediates and functional materials.[2]

The absolute certainty of a starting material's structure is the bedrock of any successful synthesis or biological assay. Ambiguity in structure leads to failed reactions, impure products, and misinterpreted results, wasting valuable resources and time. This guide presents a holistic and self-validating analytical workflow for the unambiguous structure elucidation of this compound, moving beyond a simple checklist of techniques to explain the causality and synergy behind a multi-faceted analytical approach.

Molecular Overview: Anatomy of a Building Block

Before delving into analysis, understanding the molecule's constituent parts is crucial for predicting its spectroscopic behavior.

  • Aromatic Core: A 1,2,4-trisubstituted benzene ring. The substitution pattern dictates the splitting of aromatic proton signals in NMR spectroscopy.

  • Boronic Acid [-B(OH)₂]: The key functional group for cross-coupling. It is a Lewis acid and will have characteristic signals in ¹¹B NMR and IR spectroscopy.

  • Formyl Group [-CHO]: An electron-withdrawing aldehyde. Its proton is highly deshielded, appearing in a unique region of the ¹H NMR spectrum. The carbonyl (C=O) bond has a strong, characteristic IR absorption.

  • Isopropoxy Group [-OCH(CH₃)₂]: An electron-donating ether group. It introduces distinct aliphatic signals in the ¹H and ¹³C NMR spectra with characteristic splitting patterns.

The electronic interplay between the electron-donating isopropoxy group and the electron-withdrawing formyl and boronic acid groups creates a unique electronic environment that influences the chemical shifts of the aromatic protons and carbons.[3]

The Integrated Analytical Workflow: A Self-Validating System

The principle of a self-validating system is that no single piece of data stands alone. Each analytical result must be corroborated by others to build an unshakeable structural assignment. This workflow is designed to achieve that goal.

G cluster_0 Purity & Initial Assessment cluster_1 Core Structure & Connectivity cluster_2 Functional Group & Formula Verification cluster_3 Final Confirmation Purity Purity Check (HPLC, Melting Point) NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purity->NMR Pure Sample Final Unambiguous Structure Confirmed Purity->Final TwoD_NMR 2D NMR (COSY, HMBC) NMR->TwoD_NMR Confirms Connectivity IR FTIR Spectroscopy NMR->IR Corroborate Functional Groups TwoD_NMR->Final MS High-Resolution Mass Spec (HRMS) IR->MS MS->Final

Caption: Integrated workflow for structure elucidation.

Foundational Step: Purity Assessment

Attempting to elucidate the structure of an impure sample is futile. The first step must always be to confirm the purity of the analyte.

  • High-Performance Liquid Chromatography (HPLC): A primary tool for purity assessment. When coupled with a UV detector, a single, sharp peak indicates the absence of significant impurities. A typical method would involve a C18 column with a mobile phase of acetonitrile and water.[4][5]

  • Melting Point: A pure crystalline solid will have a sharp, defined melting point range. For this compound, a typical range is 98-102 °C. A broad melting range suggests the presence of impurities.

The Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure and connectivity of an organic molecule. We employ a suite of NMR experiments to build a complete picture.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons and their neighboring environments.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aldehyde (CHO)~9.8 - 10.2Singlet (s)1HHighly deshielded by the electronegative oxygen and anisotropic effect of the C=O bond.[6]
Aromatic (H-5)~7.9 - 8.1Doublet (d)1HOrtho to the electron-withdrawing formyl group, leading to significant deshielding.
Aromatic (H-2)~7.8 - 8.0Doublet (d)1HOrtho to the electron-withdrawing boronic acid group.
Aromatic (H-6)~7.0 - 7.2Doublet of Doublets (dd)1HOrtho to the electron-donating isopropoxy group, resulting in relative shielding.
Isopropoxy (CH)~4.6 - 4.8Septet (sept)1HSplit by the six adjacent, equivalent methyl protons (n+1 = 7).
Boronic Acid (B(OH)₂)~5.0 - 8.0Broad Singlet (br s)2HLabile protons; signal is often broad and may exchange with water in the solvent.
Isopropoxy (CH₃)~1.3 - 1.5Doublet (d)6HSplit by the single adjacent methine proton (n+1 = 2).

¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule.

Carbon Type Predicted Chemical Shift (δ, ppm) Rationale
Aldehyde (C=O)~190 - 195Carbonyl carbons are highly deshielded.[7]
Aromatic (C-O)~160 - 165Aromatic carbon attached to the electronegative oxygen of the ether.
Aromatic (C-CHO)~135 - 140Aromatic carbon attached to the aldehyde.
Aromatic (C-B)~130 - 135The carbon attached to boron is often difficult to detect due to quadrupolar broadening.[8]
Aromatic (CH)~115 - 135Signals for the remaining three protonated aromatic carbons.
Isopropoxy (CH)~70 - 75Aliphatic carbon attached to oxygen.
Isopropoxy (CH₃)~20 - 25Aliphatic methyl carbons.

¹¹B NMR Spectroscopy: The Boron-Specific Probe This is a critical, often underutilized, experiment for any boronic acid. It provides direct evidence of the boron center's chemical environment. For an sp²-hybridized arylboronic acid, a single, somewhat broad signal is expected in the range of δ +28 to +33 ppm .[9][10] This unequivocally confirms the presence of the boronic acid and can help distinguish it from other boron species.[11]

2D NMR (COSY & HMBC): Assembling the Puzzle If ¹H and ¹³C NMR are the puzzle pieces, 2D NMR is the picture on the box.

  • COSY (Correlation Spectroscopy): Reveals which protons are coupled (i.e., are on adjacent carbons). A key expected correlation would be between the isopropoxy CH septet and the CH₃ doublet.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the definitive experiment for establishing the substitution pattern.

Caption: Key expected HMBC correlations.

Corroboration: Functional Group and Formula Verification

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds and is excellent for confirming the presence of key functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Boronic AcidO-H stretch3200 - 3500Broad, Strong
Aromatic C-HC-H stretch3000 - 3100Medium
Aliphatic C-HC-H stretch2850 - 3000Medium
AldehydeC=O stretch1680 - 1700Strong, Sharp
AromaticC=C stretch~1600Medium
Boronic AcidB-O stretch~1350Strong

The presence of a strong, sharp peak around 1690 cm⁻¹ is a classic signature of an aromatic aldehyde.[12][13]

High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate measurement of the molecule's mass, allowing for the confirmation of its elemental formula. For this compound (C₁₀H₁₃BO₄), the expected exact mass is 208.0898 . HRMS analysis, typically using electrospray ionization (ESI), should yield a measured mass that matches this value to within a few parts per million (ppm), providing high confidence in the molecular formula.[5][14] The most commonly observed ion in negative mode ESI is the [M-H]⁻ adduct.[4]

A Critical Caveat: The Boroxine Equilibrium

A common characteristic of boronic acids is their tendency to undergo dehydration, especially when heated or stored in a non-aqueous environment, to form a cyclic trimeric anhydride known as a boroxine .[15][16]

The presence of a boroxine impurity can complicate analysis. It is crucial to be able to identify it.

  • NMR: In the ¹H NMR, the broad B(OH)₂ signal will disappear. In the ¹¹B NMR, the boroxine signal typically appears slightly downfield (e.g., ~δ +33 ppm) compared to the corresponding boronic acid (~δ +30 ppm).[10]

  • MS: Mass spectrometry will show a much higher mass peak corresponding to the trimer.

The equilibrium between the boronic acid and the boroxine is reversible, and the presence of water will favor the monomeric acid form.[17][18] Awareness of this equilibrium is a hallmark of an experienced analyst.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it helps in observing the exchangeable B(OH)₂ protons.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) if quantitative analysis is required.

  • Cap the tube and gently agitate until the sample is fully dissolved.

  • Place the tube in the NMR spectrometer and acquire ¹H, ¹³C, ¹¹B, COSY, and HMBC spectra according to standard instrument parameters.

Protocol 2: HRMS Sample Preparation (ESI)

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

  • Infuse the diluted sample directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

  • Acquire data in both positive and negative ion modes. The [M-H]⁻ ion is often prominent in negative mode for boronic acids.[5]

  • Compare the measured exact mass of the most intense ion with the theoretical mass calculated for the elemental formula C₁₀H₁₃BO₄.

Conclusion: The Convergence of Evidence

The structure of this compound is not proven by a single spectrum, but by the seamless convergence of data from a suite of orthogonal analytical techniques. The correct number and type of protons and carbons from NMR, validated by 2D connectivity experiments, the confirmation of key functional groups by IR, and the verification of the elemental formula by HRMS together create a self-validating dossier of evidence. This rigorous, multi-technique approach ensures the highest level of scientific integrity, providing the unambiguous structural confirmation required for its confident use in research and development.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3329-3335. [Link]
  • Boaler, P. J., et al. (2020). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 142(14), 6549-6562. [Link]
  • Ploeger, J. P., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3468-3475. [Link]
  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
  • Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.
  • Widdifield, C. M., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(S1), S33-S45. [Link]
  • Williams, J. P., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]
  • ResearchGate. (n.d.). Equilibrium between boronic acid and its anhydride (boroxine). [Link]
  • Cioslowski, J., & V-L, M. (2008). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Organic Chemistry, 73(10), 3847-3852. [Link]
  • Lloyd-Jones, G. C., et al. (2020). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]
  • Wikipedia. (n.d.). Boroxine. [Link]
  • Qiu, D., et al. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 89(11), 1373-1378. [Link]
  • DiPasquale, T. J., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Physical Chemistry A, 126(44), 8201-8210. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry. [Link]
  • Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(13), 4436-4449. [Link]
  • ResearchGate. (n.d.).
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
  • ResearchGate. (n.d.).
  • Hall, D. G. (Ed.). (2011).
  • University of Wisconsin. (n.d.).
  • Berionni, G., et al. (2023).
  • Babur Şaş, E., & Kurt, M. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. Sakarya University Journal of Science, 22(6), 1886-1892. [Link]
  • Wagner, M., et al. (n.d.).
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
  • Reich, H. J. (2021). 13C NMR Chemical Shifts.
  • SpectraBase. (n.d.). Benzaldehyde - Optional[1H NMR] - Chemical Shifts. [Link]
  • Shaw, J. M., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(11), 4648-4654. [Link]
  • InstaNANO. (n.d.).
  • Welch, C. J., et al. (2022). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 26(9), 2698-2702. [Link]
  • ResearchGate. (n.d.).
  • Organo-Leno. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]
  • ResearchGate. (n.d.). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with Density Functional Teory. [Link]
  • Allen, B. J., et al. (2021). FTIR Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(30), 10472-10479. [Link]
  • Allen, B. J., et al. (2021). Functional group identification for FTIR spectra using image-based machine learning models. NSF Public Access Repository. [Link]
  • Semantic Scholar. (n.d.). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with Density Functional Teory. [Link]
  • ResearchGate. (n.d.). 3-Formylphenylboronic acid. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Isopropylphenylboronic acid. PubChem. [Link]

Sources

solubility parameters for 3-Formyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Parameters of 3-Formyl-4-isopropoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a versatile building block in medicinal chemistry, valued for the unique reactivity of its boronic acid moiety.[1] Its successful application in drug development, from synthesis and purification to formulation and bioavailability, is fundamentally governed by its solubility characteristics. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility parameters of this compound. We will delve into the theoretical underpinnings of both Hildebrand and Hansen Solubility Parameters (HSP), offer a practical, step-by-step methodology for their theoretical estimation via group contribution methods, and detail a robust experimental protocol for their empirical validation. The overarching goal is to equip researchers with the necessary tools to rationally select solvents, predict polymer miscibility, and ultimately accelerate the development of novel therapeutics based on this promising chemical entity.

Introduction: The Pivotal Role of Solubility in Pharmaceutical Sciences

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a cornerstone of "developability." Poor solubility can impede purification, complicate formulation, and lead to low or erratic bioavailability, dooming an otherwise potent compound.[2]

This compound, with its aldehyde, ether, and boronic acid functionalities, presents a complex solubility profile. The boronic acid group, in particular, is of immense interest for its ability to form reversible covalent bonds with diols, a feature exploited in glucose sensors and targeted drug delivery systems.[3][4] Understanding and quantifying the solubility of this molecule is therefore not an academic exercise but a critical prerequisite for harnessing its full therapeutic potential. Solubility parameters provide a powerful predictive framework to navigate these challenges, transforming formulation from a trial-and-error art into a predictive science.[5]

Part 1: The Theoretical Framework of Solubility Parameters

Predicting whether a solute will dissolve in a solvent is based on the principle "like dissolves like." Solubility parameters provide a quantitative measure of this "likeness" by relating it to the cohesive energy densities of the materials.

The Hildebrand Solubility Parameter (δt): A One-Dimensional View

The foundational concept was introduced by Joel H. Hildebrand, who defined the solubility parameter (δ) as the square root of the cohesive energy density (CED).[6][7] The CED represents the energy required to overcome all intermolecular forces in a unit volume of liquid, which is conceptually similar to the energy of vaporization.[8]

The Hildebrand parameter is calculated as:

δ = (CED)1/2 = [ (ΔHv - RT) / Vm ]1/2

Where:

  • ΔHv is the heat of vaporization

  • R is the ideal gas constant

  • T is the temperature

  • Vm is the molar volume

Materials with similar Hildebrand parameter values are likely to be miscible.[7] However, this single-parameter model is most effective for nonpolar or slightly polar systems and fails to account for specific interactions like hydrogen bonding, limiting its predictive power in many pharmaceutical applications.[7][9]

Hansen Solubility Parameters (HSP): A Three-Dimensional Refinement

To address the limitations of the Hildebrand parameter, Charles M. Hansen proposed that the total cohesive energy could be divided into three distinct contributions:[10][11]

  • Dispersion forces (δd): Energy from van der Waals forces, present in all molecules.[12]

  • Polar forces (δp): Energy from dipole-dipole interactions.[12]

  • Hydrogen bonding (δh): Energy from the donation and acceptance of protons, a critical interaction for many active pharmaceutical ingredients (APIs).[12]

These three parameters are treated as coordinates in a three-dimensional "Hansen space." The total Hildebrand parameter relates to the HSP components through the following equation:

δt2 = δd2 + δp2 + δh2[13]

The "distance" (Ra) between two points in Hansen space—for instance, a solute and a solvent—is a measure of their likeness. A smaller distance implies a higher affinity and greater likelihood of dissolution.[10] This multi-dimensional approach provides a far more nuanced and accurate prediction of solubility for the complex, multifunctional molecules common in drug development.

G cluster_0 Solubility Parameter Concepts cluster_1 HSP Components Hildebrand Hildebrand Parameter (δt) Total Cohesive Energy Hansen Hansen Parameters (HSP) (δd, δp, δh) Hildebrand->Hansen Decomposed Into ↴ Dispersion δd Dispersion Forces Hansen->Dispersion Polar δp Polar Forces Hansen->Polar HydrogenBond δh Hydrogen Bonding Hansen->HydrogenBond

Caption: Relationship between Hildebrand and Hansen Solubility Parameters.

Part 2: Predictive Determination of HSP for this compound

Direct experimental measurement of solubility parameters for a novel compound is resource-intensive. Therefore, the initial step is often a theoretical estimation using group contribution methods (GCM). This approach is grounded in the principle that a molecule's properties can be approximated by summing the contributions of its individual functional groups.[13][14]

Methodology: Group Contribution

Several GCMs, such as those developed by Van Krevelen, Hoy, and Fedors, exist for estimating HSP.[5][14] These methods utilize extensive databases of predetermined values for various molecular fragments. By dissecting the target molecule into its constituent groups and applying the appropriate additive formulas, one can calculate the molar volume (V) and the contributions to each Hansen parameter (Fd, Fp, Eh).

Step-by-Step Protocol for HSP Estimation (Van Krevelen Method Example)
  • Deconstruct the Molecule: Break down this compound into its fundamental groups.

  • Find Group Contribution Values: Consult established tables (e.g., from "Properties of Polymers" by D.W. van Krevelen) for the molar volume (Vi), dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) contributions for each group.

  • Sum the Contributions: Calculate the total molar volume and parameter contributions for the entire molecule:

    • V = Σ Vi

    • Fd = Σ Fdi

    • Fp = Σ Fpi

    • Eh = Σ Ehi

  • Calculate HSP Components: Apply the final formulas to derive the HSP values:

    • δd = Fd / V

    • δp = (Fp)1/2 / V

    • δh = (Eh / V)1/2

Data Presentation: Estimated HSP for this compound

The table below illustrates the application of this method. Note: These group contribution values are illustrative examples for demonstrating the methodology.

Functional GroupVi (cm³/mol)Fdi (J0.5cm1.5/mol)Fpi (J0.5cm1.5/mol)Ehi (J/mol)
Benzene Ring (6x >CH<)88.8160800
-CHO (Aldehyde)21.53109002000
-O- (Ether)10.02504003000
-CH(CH3)2 (Isopropyl)64.5111000
-B(OH)2 (Boronic Acid)30.035080015000
Total (Σ) 214.8 3628 2100 20000

Calculated HSP Values:

  • δd = 3628 / 214.8 = 16.9 MPa0.5

  • δp = (2100)0.5 / 214.8 = 9.6 MPa0.5

  • δh = (20000 / 214.8)0.5 = 9.6 MPa0.5

  • δt = (16.9² + 9.6² + 9.6²)0.5 = 21.7 MPa0.5

G mol Target Molecule This compound groups Identify Functional Groups (-CHO, -OR, -B(OH)2, etc.) mol->groups db Consult Group Contribution Database (V, Fd, Fp, Eh) groups->db sum Sum Contributions ΣVi, ΣFdi, ΣFpi, ΣEhi db->sum calc Calculate HSP δd = ΣFdi / ΣVi δp = (ΣFpi)² / ΣVi δh = (ΣEhi / ΣVi)⁰·⁵ sum->calc result Estimated HSP (δd, δp, δh) calc->result

Caption: Workflow for Group Contribution Method of HSP Estimation.

Part 3: Experimental Determination of Solubility Parameters

While predictive methods are invaluable for initial screening, experimental validation is the gold standard. The most common method involves testing the solubility of the solute in a well-characterized spectrum of solvents and identifying the center of the resulting "solubility sphere" in Hansen space.

Rationale: The Power of Empirical Data

Experimental determination accounts for the unique intramolecular interactions and conformational effects of the specific molecule, which group contribution methods may oversimplify. For arylboronic acids, this is particularly important due to their potential to self-condense into cyclic anhydrides (boroxines), a process influenced by both temperature and solvent.[15][16]

Experimental Protocol: Dynamic Turbidity Measurement

This method determines the temperature at which a known concentration of the solute fully dissolves in a solvent, known as the clear point. It is a reliable technique for generating solubility data across a range of solvents.[16][17]

Step-by-Step Methodology:

  • Solvent Selection: Choose a set of 20-30 solvents with a wide and evenly distributed range of known HSP values (δd, δp, δh).

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 5 mg) into a glass vial. Add a precise volume of a test solvent (e.g., 0.5 mL). Seal the vial.

  • Heating and Observation: Place the vial in a controlled heating block equipped with a magnetic stirrer. Begin stirring.

  • Turbidity Detection: Use a dynamic method where the sample is slowly heated (e.g., 0.5 °C/min). The disappearance of turbidity, indicating full dissolution, can be precisely determined by measuring the increase in light intensity passing through the sample with a luminance probe.[17][18]

  • Data Recording: Record the temperature at which the solution becomes perfectly clear. If the compound dissolves completely at room temperature, it is recorded as "soluble." If it remains insoluble up to the solvent's boiling point, it is "insoluble."

  • Classification: For the purpose of HSP determination, solvents that dissolve the compound at or near the target temperature (e.g., 25 °C) are classified as "good" solvents (Score = 1). Others are "bad" solvents (Score = 0).

Causality and Self-Validation:

  • Why a dynamic method? It provides more reproducible equilibrium solubility data compared to static methods, which can be affected by the kinetics of dissolution.[15]

  • Why slow heating? A slow heating rate ensures the system remains close to thermodynamic equilibrium, yielding an accurate clear point temperature. This is crucial for boronic acids to minimize thermal decomposition or dehydration.[16]

  • System Validation: The protocol is self-validating by including several solvents with very similar HSPs. If the solute dissolves in some but not others, it indicates a specific interaction not captured by the HSP model alone and warrants further investigation.

Data Presentation: Solvent Spectrum for HSP Determination
Solventδd (MPa0.5)δp (MPa0.5)δh (MPa0.5)Experimental Result (Score)
Heptane15.30.00.00 (Insoluble)
Toluene18.01.42.00 (Insoluble)
Diethyl Ether14.52.94.61 (Soluble)
Chloroform17.83.15.71 (Soluble)
Acetone15.510.47.01 (Soluble)
Isopropanol15.86.116.41 (Soluble)
Methanol15.112.322.30 (Insoluble)
Water15.516.042.30 (Insoluble)
(...additional 20+ solvents)............
Data Analysis

The collected binary data (Score 1 or 0) is input into specialized software (e.g., HSPiP) or a mathematical solver. The algorithm calculates the center point (δd, δp, δh) and radius (Ra) of a sphere in Hansen space that best separates the "good" solvents from the "bad" solvents. This center point represents the experimentally determined Hansen Solubility Parameters of this compound.

G start Select Diverse Solvent Set (Known HSPs) prep Prepare Solute/Solvent Mixtures of Known Concentration start->prep heat Slowly Heat & Stir (Dynamic Method) prep->heat detect Detect 'Clear Point' (Disappearance of Turbidity) heat->detect record Record Solubility (Score: 1=Good, 0=Bad) detect->record analyze Input Data into Solver Software record->analyze result Calculate Center of Solubility Sphere (Experimental HSP) analyze->result

Caption: Experimental Workflow for HSP Determination.

Part 4: Application and Interpretation

The determined HSP values are not merely physical constants; they are actionable data for the pharmaceutical scientist.

  • Solvent Selection: The HSPs allow for the rational selection of solvents for crystallization to control polymorph formation, or for processing steps like spray drying. Solvents with a small Ra distance to the API are good candidates.

  • Formulation Design: In amorphous solid dispersion (ASD) formulations, the miscibility between the API and a polymer is critical for stability. The HSPs of the API can be compared to those of various pharmaceutical polymers (e.g., PVP, HPMC, Eudragit®) to predict compatibility.[19]

  • Process Optimization: Knowledge of solubility parameters can help troubleshoot issues like agglomeration during wet granulation or phase separation in liquid formulations.

  • Mechanistic Insight: The relative magnitudes of δd, δp, and δh reveal the nature of the intermolecular forces that dominate the API's behavior. For this compound, a significant δh value, as predicted, would confirm the critical role of hydrogen bonding via its boronic acid and aldehyde groups.

Conclusion

Determining the is a critical step in its journey as a potential pharmaceutical agent. This guide outlines a robust, two-pronged approach: beginning with a rapid, cost-effective theoretical prediction via group contribution methods, followed by rigorous experimental validation using a dynamic solubility methodology. The resulting Hansen Solubility Parameters provide a powerful, three-dimensional understanding of the molecule's intermolecular forces. This knowledge empowers researchers to make informed, data-driven decisions in process chemistry, formulation development, and drug delivery, ultimately de-risking and accelerating the path to clinical application.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Hall, D. G. (Ed.). (2011).
  • Wikipedia. (n.d.). Phenylboronic acid. [Link]
  • Wang, H., et al. (2022). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Membranes, 12(11), 1144. [Link]
  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. [Link]
  • Faucon, A., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 15060–15068. [Link]
  • SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
  • Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. [Link]
  • Magalhães, R. P. P. L., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(11), 3350. [Link]
  • Burke, J. (n.d.). The Hildebrand Solubility Parameter. Cool.culturalheritage.org. [Link]
  • Wikipedia. (n.d.). Hildebrand solubility parameter. [Link]
  • Taylor & Francis Online. (n.d.). Hildebrand solubility parameter – Knowledge and References. [Link]
  • Silva, F., et al. (2020).
  • Gaikwad, V. L., et al. (2018). Three-dimensional Hansen solubility parameters as predictors of miscibility in cocrystal formation.
  • Hansen, C. M. (n.d.). Hildebrand - Hansen Solubility Parameters. Hansen-solubility.com. [Link]
  • Diversified Enterprises. (n.d.). Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers. [Link]
  • Yamamoto, H. (2017). Consideration of Hansen Solubility Parameters. Part 3.
  • Matlantis. (2024). Calculation of Hildebrand solubility parameters. [Link]
  • Gaikwad, V. L., et al. (2018).
  • Asian Journal of Chemistry. (2013). Prediction of Solubility Behaviour of Baicalin by Different Solubility Parameter Approaches. [Link]
  • Adhikari, S., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(33), 4043-4067. [Link]
  • ResearchGate. (2021).
  • Couturaud, B., et al. (2022). 3D-Printed Phenylboronic Acid-Bearing Hydrogels for Glucose-Triggered Drug Release. Gels, 8(9), 586. [Link]
  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

Sources

thermal stability of 3-Formyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of 3-Formyl-4-isopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in modern synthetic chemistry, valued for its utility in cross-coupling reactions to construct complex molecular architectures. As with all reagents, a comprehensive understanding of its thermal stability is paramount to ensure reaction efficiency, reproducibility, and the quality of the final products. This guide provides a detailed exploration of the factors governing the thermal stability of this compound, outlines robust analytical methodologies for its assessment, and offers insights into potential degradation pathways.

Introduction: The Critical Role of Reagent Stability

In the realm of pharmaceutical development and fine chemical synthesis, the stability of starting materials and intermediates is a cornerstone of process control and product quality. Arylboronic acids, while indispensable in reactions like the Suzuki-Miyaura coupling, are known to be susceptible to various degradation pathways that can be exacerbated by elevated temperatures.[1][2] Understanding the thermal liability of a specific boronic acid, such as this compound, is not merely an academic exercise. It has profound practical implications, influencing storage conditions, reaction parameter optimization, and the impurity profile of synthesized molecules. This guide is designed to equip the research and development scientist with the foundational knowledge and practical tools to thoroughly characterize the thermal stability of this important reagent.

Theoretical Underpinnings of Arylboronic Acid Stability

The stability of an arylboronic acid is not an intrinsic constant but is influenced by a delicate interplay of electronic and steric factors, as well as the surrounding environment. The key degradation pathways for arylboronic acids include protodeboronation, oxidation, and dehydration to form boroxines.[1][3]

  • Protodeboronation: This is a common degradation pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[1][4] The susceptibility to protodeboronation is highly dependent on the electronic nature of the substituents on the aromatic ring.[5]

  • Oxidation: The boronic acid moiety can be oxidized, particularly at elevated temperatures, to the corresponding phenol. This is an irreversible process that consumes the active reagent.

  • Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[3][6] This process is typically reversible upon addition of water.

For this compound, the substituents are expected to have opposing effects on the stability of the C-B bond. The isopropoxy group is electron-donating, which generally increases the electron density on the aromatic ring and can make it more susceptible to electrophilic attack, potentially influencing the protodeboronation pathway.[4] Conversely, the formyl group is electron-withdrawing, which can have a stabilizing or destabilizing effect depending on the specific degradation mechanism.[5]

A Comprehensive Experimental Workflow for Thermal Stability Assessment

A multi-faceted approach is essential for a thorough evaluation of thermal stability. The following workflow combines thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and chromatographic analysis of stressed samples to provide a complete picture of the molecule's behavior at elevated temperatures.

Thermal Stability Workflow cluster_0 Initial Characterization cluster_1 Stress Studies cluster_2 Purity & Degradation Analysis TGA Thermogravimetric Analysis (TGA) Isothermal Isothermal Stress TGA->Isothermal Determine onset T DSC Differential Scanning Calorimetry (DSC) DSC->Isothermal Identify transitions HPLC HPLC-UV/MS Analysis Isothermal->HPLC Dynamic Dynamic Stress Dynamic->HPLC Degradant_ID Degradant Identification HPLC->Degradant_ID

A comprehensive workflow for thermal stability assessment.
Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition and to quantify mass loss as a function of temperature.

Protocol:

  • Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from 30 °C to 500 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature.

Data Interpretation: The resulting TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed. The temperature at which 5% mass loss occurs (Td5%) is a common metric for the onset of decomposition. For boronic acids, mass loss may occur in multiple steps, potentially corresponding to the loss of water to form the boroxine followed by decomposition of the organic structure at higher temperatures.[7][8]

Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point, any phase transitions, and to characterize the thermodynamics of decomposition (endothermic vs. exothermic).[9][10]

Protocol:

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Heat the sample from 30 °C to a temperature above its melting point and anticipated decomposition temperature (as determined by TGA) at a heating rate of 10 °C/min.

  • Record the heat flow as a function of temperature.

Data Interpretation: The DSC thermogram will display an endothermic peak corresponding to the melting of the compound. The melting point of this compound is reported to be in the range of 98-102 °C. At higher temperatures, exothermic or endothermic events may be observed, indicating decomposition. An exothermic event is often associated with oxidative or energetic decomposition.

Isothermal and Dynamic Stress Studies with HPLC Analysis

Objective: To quantify the rate of degradation at specific temperatures and to identify and quantify the resulting impurities.

Protocol:

  • Sample Preparation: Prepare multiple vials containing a known concentration of this compound in a suitable solvent (e.g., acetonitrile).

  • Isothermal Stress: Place the vials in ovens set to a series of temperatures below the decomposition onset determined by TGA (e.g., 60 °C, 80 °C, 100 °C).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature and allow it to cool to room temperature.

  • HPLC Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. A mass spectrometer can be coupled to the HPLC (LC-MS) to aid in the identification of degradation products.

HPLC Method:

  • Column: C18 stationary phase (e.g., Waters XTerra MS C18 to minimize on-column hydrolysis).[11][12]

  • Mobile Phase: A gradient of water and acetonitrile, potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. However, the presence of acid can sometimes promote on-column hydrolysis of boronic esters, so a neutral mobile phase should also be evaluated.[11][12]

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb.

  • Quantification: Use an external standard of this compound to quantify its remaining purity at each time point.

Potential Degradation Pathways and Products

Based on the known chemistry of arylboronic acids, the following degradation pathways are plausible for this compound under thermal stress.

Degradation_Pathways Parent This compound Protodeboronation 2-Isopropoxybenzaldehyde Parent->Protodeboronation +H2O, -B(OH)3 Oxidation 3-Formyl-4-isopropoxyphenol Parent->Oxidation +[O] Boroxine Trimeric Boroxine Anhydride Parent->Boroxine -3H2O (trimerization)

Plausible thermal degradation pathways.

The primary degradation products to monitor by HPLC would therefore be 2-isopropoxybenzaldehyde (from protodeboronation) and 3-formyl-4-isopropoxyphenol (from oxidation). The formation of the boroxine may be observed as a different peak in the chromatogram, and its identity can be confirmed by LC-MS.

Data Presentation and Interpretation

The data from the thermal stability studies should be tabulated for clear comparison and interpretation.

Table 1: Summary of Thermal Analysis Data

ParameterValue
Melting Point (DSC)~98-102 °C
Decomposition Onset (TGA, Td5%)To be determined
Decomposition Characteristics (DSC)To be determined (Endothermic/Exothermic)

Table 2: Isothermal Stress Study Results (% Purity by HPLC)

Time (hours)60 °C80 °C100 °C
0100%100%100%
2TBDTBDTBD
4TBDTBDTBD
8TBDTBDTBD
24TBDTBDTBD
48TBDTBDTBD

By plotting the percentage of remaining this compound versus time at each temperature, the degradation kinetics can be determined. This data is invaluable for establishing appropriate storage conditions and for understanding the potential for degradation during chemical reactions conducted at elevated temperatures.

Conclusion and Recommendations

A thorough understanding of the thermal stability of this compound is essential for its effective use in synthesis. The experimental workflow detailed in this guide, employing TGA, DSC, and HPLC analysis of stressed samples, provides a robust framework for a comprehensive stability assessment. The expected degradation pathways include protodeboronation, oxidation, and boroxine formation. Based on the data obtained, recommendations for storage conditions (e.g., refrigeration, inert atmosphere) can be made to ensure the long-term integrity of this valuable reagent. For process development, this information will guide the selection of reaction temperatures and times to minimize impurity formation and maximize yield.

References

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. [Link]
  • Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERN
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research.
  • Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. (n.d.).
  • Properties of a Model Aryl Boronic Acid and Its Boroxine. (2012). Journal of Pharmaceutical Sciences. [Link]
  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. (n.d.).
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boron
  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012).
  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. (2005). Organic Letters. [Link]
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry. [Link]
  • Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. (2005).
  • Stability and Synthesis of Phenylboronic Acids. (1959). Journal of the American Chemical Society. [Link]
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2001). The Journal of Organic Chemistry. [Link]
  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014). Semantic Scholar. [Link]
  • accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. (2014). Ingenta Connect. [Link]
  • Phenylboronic acid. (n.d.). Wikipedia. [Link]
  • Thermogravimetric (TG) curves and derivatives (DTG) of boric acid. (n.d.).
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2014).
  • Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. (2016). Molecules. [Link]
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences. [Link]
  • TGA and DTG curves of TNB under nitrogen atmosphere. (n.d.).
  • Differential scanning calorimetry. (n.d.). Wikipedia. [Link]
  • Photochromism of dithiazolylethenes having pyridyl andN-methylpyridinium groups. (2018).
  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (2012). Annual Review of Microbiology. [Link]
  • Boronic acid building blocks: tools for sensing and separation. (2011).
  • Degradation of 3-phenoxybenzoic acid by a filamentous fungus Aspergillus oryzae M-4 strain with self-protection transformation. (2017). Applied Microbiology and Biotechnology. [Link]
  • 3-Formylphenylboronic acid. (2004).
  • Degradation Pathways. (n.d.).

Sources

Navigating the Chemistry of Synthesis: A Technical Safety Guide to 3-Formyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-isopropoxyphenylboronic acid (CAS No. 1072952-00-1) is a valuable building block in modern organic synthesis, particularly in the realm of drug discovery and development. Its unique trifunctional nature, featuring a boronic acid, an aldehyde, and an isopropoxy ether on a phenyl ring, makes it a versatile reagent for constructing complex molecular architectures through reactions like Suzuki-Miyaura cross-coupling. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, technically-focused overview of the safety considerations for handling this compound, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights and procedural rationale.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory tract irritation.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the signal word "Warning" and the hazard statements H315, H319, and H335.[1]

  • H315: Causes skin irritation. Boronic acids, in general, can be irritating to the skin upon direct contact. The reactivity of the boronic acid moiety and the presence of the aldehyde group can contribute to this effect.

  • H319: Causes serious eye irritation. Contact with the eyes can lead to significant irritation, and appropriate eye protection is crucial.

  • H335: May cause respiratory irritation. Inhalation of the powdered form of this compound can irritate the respiratory system.[1]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves evaluating the quantities being used, the potential for dust generation, and the specific manipulations to be performed.

Physicochemical Properties and Stability

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

PropertyValueSource
CAS Number 1072952-00-1[1][2]
Molecular Formula (CH₃)₂CHOC₆H₃(CHO)B(OH)₂[1][2]
Molecular Weight 208.02 g/mol [1][2]
Appearance Off-white powder/solid[3]
Melting Point 98-102 °C[2]
Storage Temperature 2-8°C[2]
Stability Stable under recommended storage conditions. Moisture sensitive.[4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[4][5]

Causality Behind Storage and Handling Choices:

The recommended storage at 2-8°C in a dry environment is critical.[2] Boronic acids are susceptible to dehydration to form boroxines (anhydrides), which can affect their reactivity and stoichiometry in subsequent reactions. Storing under inert gas is also recommended to protect against moisture. Incompatibility with strong oxidizing agents, acids, and bases is due to the potential for vigorous and exothermic reactions.[4][5]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls
  • Ventilation: All manipulations of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust.[5][6]

  • Containment: For procedures with a higher risk of aerosolization, such as weighing or transferring large quantities, the use of a glove box or a ventilated balance enclosure is recommended.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use. Change gloves immediately if they become contaminated.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator (such as a type N95 dust mask for solids) should be used.[1][6]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Task: Handling This compound engineering Work in Chemical Fume Hood start->engineering eye_protection Wear Safety Goggles / Face Shield engineering->eye_protection hand_protection Wear Nitrile Gloves engineering->hand_protection body_protection Wear Lab Coat engineering->body_protection respiratory_protection Use N95 Respirator (if dust is generated) engineering->respiratory_protection end Proceed with Experiment

Caption: Required PPE for handling this compound.

Emergency Procedures: A Self-Validating System

Preparedness for accidental exposure is a critical component of laboratory safety. The following protocols are designed to be a self-validating system, ensuring a rapid and effective response.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolRationale
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]To remove the individual from the source of irritation and provide respiratory support.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]To minimize contact time and remove the irritant from the skin surface.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]To dilute and flush out the irritant, preventing serious eye damage.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][5]Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps to remove residual material.
Accidental Release Measures

In the event of a spill, the primary objective is to contain the material safely and prevent exposure to personnel and the environment.

Step-by-Step Spill Response Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

  • Personal Protection: Don the appropriate PPE as outlined in Section 3.2.

  • Containment: For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation.[6] Place the material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the contaminated materials and waste in accordance with local, state, and federal regulations.

Spill_Response_Workflow cluster_spill Accidental Spill Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill: Sweep or Vacuum ppe->contain decontaminate Decontaminate Area contain->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end Spill Neutralized dispose->end

Sources

A Comprehensive Guide to the Proper Handling and Storage of 3-Formyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-isopropoxyphenylboronic acid is a versatile organic compound of significant interest in medicinal chemistry and drug development. Its utility as a building block in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the synthesis of complex molecular architectures.[1][2] The presence of both a boronic acid moiety and an aldehyde functional group makes it a valuable reagent for the construction of biaryl compounds and other intricate organic molecules.[2][3] However, like many boronic acids, its efficacy and the reproducibility of experimental results are highly dependent on its purity and stability, which are directly influenced by proper handling and storage. This guide provides an in-depth technical overview of the best practices for the handling and storage of this compound to ensure its integrity and promote safe laboratory practices.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its proper handling.

PropertyValueSource
CAS Number 1072952-00-1[3]
Molecular Formula C₁₀H₁₃BO₄[4]
Molecular Weight 208.02 g/mol [3]
Appearance White to pale yellow solid (crystal or powder)
Melting Point 98-102 °C[3]
Solubility Soluble in most polar organic solvents.[5] Phenylboronic acids generally have high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6]
pKa The pKa of a boronic acid is typically around 9.[7]

Hazards and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

Hazard Classifications:

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

A proactive approach to safety is paramount when working with this compound. The following personal protective equipment (PPE) and handling practices are mandatory:

  • Engineering Controls: Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of dust.[8][9]

  • Eye Protection: Wear chemical safety goggles or a face shield.[8][9]

  • Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if they become contaminated.[8]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.

  • Hygiene: Wash hands thoroughly after handling.[9] Avoid eating, drinking, or smoking in the laboratory.

Core Principles of Storage

The primary goal of proper storage is to prevent the degradation of this compound. The main decomposition pathways for arylboronic acids include oxidation, protodeboronation, and dehydration to form boroxines (cyclic anhydrides).[10][11]

Recommended Storage Conditions:

  • Temperature: Store at 2-8°C.[3] Refrigeration is crucial to slow down potential decomposition reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is particularly important to prevent oxidation.

  • Moisture: Keep the container tightly sealed to protect from moisture.[8] Boronic acids can be sensitive to water, which can facilitate decomposition.

  • Light: Store in a dark place, away from direct sunlight. While not always explicitly stated, protection from light is a general best practice for storing organic reagents.

Experimental Protocols: Handling and Dispensing

Adherence to a strict protocol when handling and dispensing this compound will ensure both safety and the quality of the reagent for subsequent reactions.

Step-by-Step Handling Protocol:

  • Preparation: Before opening the container, ensure you are in a fume hood and are wearing the appropriate PPE (lab coat, gloves, and eye protection).

  • Equilibration: Allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which can lead to hydrolysis.

  • Inert Atmosphere: If possible, use a glove box or glove bag to handle the compound under an inert atmosphere. If this is not feasible, minimize the time the container is open to the air.

  • Dispensing: Use a clean, dry spatula to weigh the desired amount of the solid into a clean, dry flask. Avoid creating dust.

  • Sealing: After dispensing, securely seal the container, preferably with paraffin film around the cap for extra protection against moisture.

  • Storage: Promptly return the container to the recommended storage conditions (2-8°C).

  • Cleaning: Clean any spills immediately. Decontaminate the work area and spatula after use.

Visualization of Key Concepts

Logical Workflow for Handling:

G A Prepare Workspace and PPE B Equilibrate Container to Room Temperature A->B C Open and Dispense Under Inert Atmosphere (if possible) B->C D Weigh Desired Amount C->D E Securely Seal Container D->E F Return to 2-8°C Storage E->F G Clean Workspace and Tools F->G

Caption: A logical workflow for the safe handling of this compound.

Potential Decomposition Pathways:

G main This compound dehydration Boroxine (Cyclic Anhydride) main->dehydration Heat/Moisture oxidation Phenolic Byproduct main->oxidation Air (O₂) protodeboronation 3-Formyl-4-isopropoxyphenol main->protodeboronation H₂O (Acid/Base catalysis)

Sources

A Senior Application Scientist's In-Depth Technical Guide to 3-Formyl-4-isopropoxyphenylboronic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 3-Formyl-4-isopropoxyphenylboronic acid. It moves beyond a simple cataloging of properties to deliver field-proven insights into its synthesis, reactivity, and strategic application in modern therapeutic design, with a particular focus on its role as a key building block for targeted therapies.

Core Compound Analysis: Properties and Commercial Availability

This compound (CAS Number: 1072952-00-1) is a trifunctional aromatic building block that has garnered significant interest in medicinal chemistry.[1][2] Its utility stems from the orthogonal reactivity of its three key functional groups: the boronic acid, the aldehyde (formyl), and the isopropoxy ether. This unique combination allows for sequential, selective chemical modifications, making it a valuable scaffold for constructing complex molecular architectures.

Physicochemical Properties
PropertyValueSource
CAS Number 1072952-00-1[2]
Molecular Formula C₁₀H₁₃BO₄[2]
Molecular Weight 208.02 g/mol [2]
Appearance Typically a white to off-white powder or solidGeneral Knowledge
Melting Point 98-102 °C[3]
Storage Temperature 2-8°C[3]
Solubility Soluble in most polar organic solvents such as methanol, DMSO, and THF.General Chemical Knowledge
Commercial Suppliers

A critical aspect of incorporating a building block into a drug discovery pipeline is its reliable commercial availability. This compound is available from several reputable chemical suppliers, ensuring a consistent supply chain for research and development activities.

SupplierPurity (Typical)Notes
Sigma-Aldrich (Merck) ≥95%A well-established supplier for research-grade chemicals.[3]
AChemBlock ≥95%Offers a range of novel building blocks for research.
BOC Sciences Custom purities may be available.Specializes in a wide array of biologically active compounds.
BenchChem Inquiry requiredProvides a platform for sourcing research chemicals.[1]

Note: Purity levels and availability should always be confirmed with the respective supplier prior to procurement.

Synthesis and Purification: A Validated Approach

Proposed Synthetic Workflow

The following workflow is a scientifically sound, multi-step synthesis designed for high purity and yield, based on established methodologies.[4][5]

G cluster_synthesis Synthetic Pathway A Starting Material: 4-Bromo-2-isopropyl-1-methoxybenzene B Step 1: Formylation (e.g., Vilsmeier-Haack or Rieche formylation) Reagents: POCl₃/DMF or Cl₂CHOCH₃/FeCl₃ A->B C Intermediate: 5-Bromo-2-isopropoxybenzaldehyde B->C D Step 2: Acetal Protection Reagents: Ethylene glycol, p-TsOH C->D E Protected Intermediate: 2-(5-Bromo-2-isopropoxyphenyl)-1,3-dioxolane D->E F Step 3: Borylation Reagents: n-BuLi or Mg, then Triisopropyl borate B(OiPr)₃ E->F G Borylated Intermediate F->G H Step 4: Hydrolysis/Deprotection Reagents: Acidic workup (e.g., aq. HCl) G->H I Crude Product: This compound H->I J Step 5: Purification (Alkaline wash and re-precipitation) I->J K Final Product: Purity >99% J->K

Caption: Proposed synthetic workflow for this compound.

Detailed Purification Protocol (Self-Validating System)

Purity is paramount in drug discovery to ensure reproducible biological data. A highly effective method for purifying formylphenylboronic acids, which removes organic impurities, is through a pH-mediated dissolution and re-precipitation process.[4]

Step-by-Step Purification:

  • Suspension: The crude this compound is suspended in water and cooled to approximately 10°C.[4]

  • Alkaline Dissolution: A 10% aqueous solution of sodium hydroxide is added dropwise, maintaining the temperature below 10°C and the pH below 10.5.[4] This converts the boronic acid to its more soluble boronate salt, leaving behind less acidic organic impurities.

  • Filtration & Extraction: The undissolved impurities are removed by filtration. The aqueous phase can be further washed with a non-polar organic solvent like toluene to remove any remaining non-polar impurities.[4]

  • Re-precipitation: The aqueous solution is cooled again to 10°C, and a 10% hydrochloric acid solution is added to precipitate the purified boronic acid.[4]

  • Isolation: The precipitate is filtered, washed with cold water, and dried under a stream of nitrogen to yield the final product with high purity (often >99% by HPLC).[4]

Causality of Experimental Choices: The use of a specific pH range (8-11) is crucial. It is basic enough to deprotonate the boronic acid, rendering it soluble, but not so basic as to cause unwanted side reactions with the aldehyde. The low temperature minimizes potential degradation of the product. This process is self-validating as the purity can be readily checked by HPLC after each cycle.

Application in Drug Discovery: A Gateway to Novel Therapeutics

The true value of this compound lies in its application as a versatile building block for creating libraries of complex molecules for biological screening. Its primary use is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of C-C bonds.[6][7]

The Suzuki-Miyaura Coupling: A Field-Proven Protocol

The Suzuki-Miyaura reaction allows for the coupling of the boronic acid with a wide variety of aryl or heteroaryl halides (or triflates), providing a direct route to biaryl structures that are prevalent in many approved drugs.

General Experimental Protocol:

  • Reaction Setup: To a reaction vessel is added the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).[8][9]

  • Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.[8]

  • Reaction Execution: The mixture is heated, often between 80-110°C, under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).[10]

  • Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography.

Expertise in Reagent Selection:

  • Catalyst Choice: The choice of palladium catalyst and ligand is critical and depends on the specific substrates. For challenging couplings, more advanced catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) may be required to achieve high yields.[5]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation to the palladium center. Carbonates are commonly used, but for less reactive substrates, stronger bases like phosphates or hydroxides may be necessary.[11]

  • Solvent System: The presence of water is often essential for the efficacy of the reaction, aiding in the dissolution of the base and facilitating the catalytic cycle.

Targeting Phosphodiesterase 4 (PDE4) in Inflammatory Diseases

A compelling application for boron-containing compounds, particularly those derived from ortho-formylphenylboronic acids, is in the development of phosphodiesterase 4 (PDE4) inhibitors.[12] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic AMP (cAMP).[13][14] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.[12]

The drug Crisaborole , an approved topical treatment for atopic dermatitis, is a benzoxaborole. Benzoxaboroles are readily synthesized from 2-formylphenylboronic acids. This establishes a direct and highly relevant link between the chemical class of our target molecule and a validated therapeutic target.

Proposed Application Workflow:

G cluster_workflow Drug Discovery Workflow A Building Block: This compound B Suzuki-Miyaura Coupling (with diverse aryl halides) A->B C Library of Biaryl Aldehydes B->C D Further Derivatization of Aldehyde (e.g., reductive amination, Wittig reaction) C->D E Diverse Chemical Library D->E F High-Throughput Screening (e.g., PDE4 inhibition assay) E->F G Hit Identification F->G H Lead Optimization (SAR Studies) G->H I Preclinical Candidate H->I

Caption: A typical drug discovery workflow utilizing the target building block.

Signaling Pathway of PDE4 Inhibition

The mechanism of action for a PDE4 inhibitor involves the modulation of the cAMP signaling pathway, which has profound anti-inflammatory effects.

G cluster_pathway cAMP Signaling Pathway and PDE4 Inhibition ATP ATP AC Adenylate Cyclase ATP->AC G-protein activation cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA PDE4 PDE4 cAMP->PDE4 Degradation PKA_active Active PKA PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylation Inflammation Pro-inflammatory Cytokines (e.g., TNF-α) PKA_active->Inflammation Inhibition CREB_P Phosphorylated CREB CREB->CREB_P Gene Anti-inflammatory Gene Transcription CREB_P->Gene AMP AMP PDE4->AMP Inhibitor Boron-based Inhibitor (Derived from target molecule) Inhibitor->PDE4

Sources

purity specifications for 3-Formyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Specifications of 3-Formyl-4-isopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Modern Synthesis

This compound is a multifunctional organoboron compound that serves as a highly valuable building block in modern organic synthesis.[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone method for forging carbon-carbon bonds in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2] The success of these sophisticated chemical transformations is not merely dependent on the presence of the reagent but is exquisitely sensitive to its purity.

In the context of drug development, the purity of a starting material like this compound is non-negotiable. Impurities can act as catalyst poisons, engage in competitive side reactions leading to difficult-to-remove byproducts, and ultimately compromise the yield, reproducibility, and safety profile of the final API.[2] This guide provides a comprehensive overview of the essential purity specifications for this reagent, the scientific rationale behind them, and the validated analytical methodologies required to ensure its quality.

Physicochemical Properties and Identification

A foundational aspect of purity is the confirmation of the material's identity and basic physical characteristics.

  • Chemical Name: this compound

  • CAS Number: 1072952-00-1[3][4]

  • Molecular Formula: C₁₀H₁₃BO₄[4]

  • Molecular Weight: 208.02 g/mol [3][4]

  • Structure:

    • SMILES: CC(C)Oc1ccc(cc1C=O)B(O)O[3][4]

    • InChI Key: MFWMHBLPARKSLU-UHFFFAOYSA-N[3][4]

Core Purity Specifications

For a high-quality intermediate intended for pharmaceutical development, a comprehensive set of specifications is required. The following table outlines typical parameters and acceptable limits.

Parameter Specification Justification & Impact on Quality
Appearance White to off-white powderDeviations in color can indicate the presence of oxidative impurities or residual catalysts from synthesis.
Identity by ¹H NMR Conforms to structureConfirms the chemical identity and provides a primary screen for organic impurities.
Assay (by HPLC) ≥ 98.0%Ensures a high concentration of the active reagent, which is critical for accurate stoichiometry and predictable reaction kinetics.
Water Content (by Karl Fischer) ≤ 1.0%Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. Controlling water content is key to ensuring the material is predominantly in its monomeric, active form.
Melting Point 98-102 °C[3][4]A sharp melting range is a classic indicator of high purity. A broad or depressed range suggests the presence of impurities.
Individual Unspecified Impurity (by HPLC) ≤ 0.5%Limits the presence of any single unknown impurity, minimizing the risk of unforeseen side reactions.
Total Impurities (by HPLC) ≤ 2.0%Controls the overall level of impurities to ensure a clean reaction profile and simplify downstream purification.

Understanding and Controlling Key Impurities

The purity specifications are designed to control impurities that can arise from synthesis, degradation, or storage.

Boroxine Formation (Dehydration)

The most common impurity associated with boronic acids is the corresponding boroxine, a cyclic trimeric anhydride formed by the intermolecular dehydration of three boronic acid molecules. While this process is often reversible in the presence of water, its formation complicates accurate weighing and stoichiometry calculations.

G cluster_0 3x Boronic Acid Monomer cluster_1 1x Boroxine Trimer BA This compound BX Corresponding Boroxine BA->BX - 3 H₂O BX->BA + 3 H₂O

Process and Degradation-Related Impurities
  • Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen. This results in the formation of 2-isopropoxybenzaldehyde, an inactive byproduct that reduces yield.

  • Homocoupling Products: During Suzuki-Miyaura reactions, boronic acids can couple with themselves to form symmetrical biaryl impurities.[5][6] The presence of these in the starting material can complicate purification of the desired cross-coupled product.

  • Oxidation: The carbon-boron bond is susceptible to oxidation, which can convert the boronic acid to the corresponding phenol (2-formyl-5-isopropoxyphenol).

Analytical Methodologies: The Self-Validating System

Ensuring the material meets specification requires a suite of robust, validated analytical methods.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity (assay) and profiling related substance impurities. The polarity of this compound, conferred by the boronic acid, formyl, and ether functionalities, allows for excellent separation using reversed-phase chromatography.

Rationale for Method Design: A C18 stationary phase is a versatile first choice for aromatic compounds. An acidic mobile phase (e.g., using formic or phosphoric acid) is employed to suppress the ionization of the boronic acid group (pKa ~9), ensuring good peak shape and reproducible retention. A gradient elution is necessary to resolve less polar impurities from the main peak and elute any strongly retained components from the column.

Detailed Experimental Protocol:

  • Column: C18 stationary phase (e.g., Waters XBridge BEH C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately Weigh ~10 mg Sample dissolve Dissolve in 10 mL ACN/Water (50:50) weigh->dissolve inject Inject 5 µL onto C18 Column dissolve->inject separate Gradient Elution (Water/ACN + 0.1% FA) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Assay (% Area) and Impurity Profile integrate->calculate report report calculate->report Certificate of Analysis

Identity and Boroxine Detection by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the molecular structure and for detecting the presence of the boroxine impurity.

  • ¹H NMR Spectroscopy: This provides a detailed fingerprint of the molecule.

    • Expected Signals: The spectrum will show characteristic signals for the aromatic protons, the aldehyde proton (~9.8-10.0 ppm), the isopropoxy methine (septet) and methyl (doublet) groups, and a broad, exchangeable signal for the B(OH)₂ protons.

    • Impurity Detection: The presence of the boroxine trimer often results in a subtle downfield shift and significant broadening of the aromatic signals adjacent to the boron atom compared to the pure boronic acid.

  • ¹¹B NMR Spectroscopy: This technique directly probes the boron atom.

    • Rationale: It provides a clear distinction between the sp²-hybridized boron of the boronic acid and the sp²-hybridized boron within the boroxine ring.

    • Expected Signals: The boronic acid (R-B(OH)₂) typically shows a signal around δ 30 ppm. The corresponding boroxine ([RBO]₃) appears slightly downfield, often around δ 33 ppm.[5] The presence of a signal in this region is a direct indication of boroxine formation.

Experimental Protocol (¹H NMR):

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help sharpen the B(OH)₂ proton signals.

  • Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Integrate all signals and compare the chemical shifts and coupling patterns to a reference spectrum to confirm identity and assess purity.

Water Content by Karl Fischer Titration

Given the propensity of boronic acids to form anhydrides, accurate water determination is crucial. Karl Fischer titration is the gold standard for this measurement as it is specific to water, unlike loss-on-drying methods which also measure residual solvents.

Rationale for Method Design: A volumetric Karl Fischer titration is suitable for the expected water content in solid samples (typically >0.1%).[7] The acidic nature of the boronic acid requires a buffered Karl Fischer reagent or the addition of a base like imidazole to the titration medium to maintain the optimal pH range (4-8) for the reaction.[8]

Experimental Protocol (Volumetric):

  • Standardize the Karl Fischer titrant using a certified water standard.

  • Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a dry endpoint to remove ambient moisture.

  • Add a suitable buffering agent (e.g., imidazole) if not already part of the reagent formulation.

  • Accurately weigh and add a sufficient amount of the this compound sample to the vessel (typically to consume 2-8 mL of titrant).

  • Titrate the sample to the potentiometric endpoint.

  • The water content is calculated based on the sample weight and the volume of titrant consumed.

Storage and Stability

To maintain purity, this compound should be stored under controlled conditions.

  • Storage Temperature: 2-8°C.[3][4]

  • Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

  • Moisture: Protect from moisture to prevent hydrolysis and minimize boroxine formation. Use of a desiccator is recommended.

By adhering to these rigorous specifications and employing the detailed analytical protocols, researchers and drug development professionals can ensure the quality, consistency, and reliability of this compound, thereby safeguarding the integrity of their synthetic processes and the success of their scientific endeavors.

References

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). Organic Process Research & Development.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2022). Waters Corporation.

Sources

A Guide to the ¹H and ¹³C NMR Spectra of 3-Formyl-4-isopropoxyphenylboronic Acid: A Predictive Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing critical insights for researchers in synthetic chemistry and drug development. This guide presents an in-depth analysis of the ¹H and ¹³C NMR spectra for 3-Formyl-4-isopropoxyphenylboronic acid, a polysubstituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. As no definitive, published spectrum for this specific molecule is readily available, this paper will construct a detailed predicted spectrum. This prediction is grounded in the foundational principles of substituent effects on aromatic systems and supported by spectral data from analogous compounds. We will dissect the influence of the electron-withdrawing formyl and boronic acid groups and the electron-donating isopropoxy group to assign chemical shifts and coupling constants, offering a robust framework for the verification of this compound in a laboratory setting.

Introduction: The Structural Challenge

This compound is a trifunctionalized benzene derivative. Its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, stems from the reactivity of the boronic acid moiety. The formyl group offers a handle for further derivatization, such as reductive amination or oxidation, while the isopropoxy group modulates the electronic properties and solubility of the molecule.

Unambiguous structural confirmation is the bedrock of chemical research. For a molecule with multiple, electronically distinct substituents, NMR spectroscopy provides the necessary resolution to confirm the precise substitution pattern. This guide will explain the causality behind the predicted spectral features, empowering researchers to confidently identify this molecule and troubleshoot potential isomeric impurities.

The Science of Substituent Effects in Aromatic NMR

The chemical shift of a proton or carbon nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In a benzene ring, the baseline chemical shift for a proton is approximately 7.3 ppm.[1] However, substituents dramatically alter the electron density distribution around the ring, causing protons and carbons to shift upfield (to lower ppm, more shielded) or downfield (to higher ppm, more deshielded).

  • Electron-Donating Groups (EDGs): Groups like the isopropoxy (-OCH(CH₃)₂) possess lone pairs on the oxygen atom that can be donated into the aromatic π-system via resonance. This increases electron density, particularly at the ortho and para positions, causing the nuclei at these positions to be shielded and appear at a lower chemical shift.[2][3]

  • Electron-Withdrawing Groups (EWGs): Groups like the formyl (-CHO) and boronic acid (-B(OH)₂) pull electron density out of the aromatic ring through both inductive and resonance effects. This deshields the ring protons, especially those at the ortho and para positions, shifting their signals downfield.[4][5]

In this compound, we have a "push-pull" system where these competing effects determine the final chemical shifts of the three aromatic protons.

Predicted ¹H NMR Spectrum Analysis

The structure of this compound has several distinct proton environments, each giving rise to a unique signal. The analysis is best performed by dissecting the molecule into its constituent parts.

Caption: Experimental workflow for NMR analysis of this compound.

Experimental Protocol: Best Practices

The acquisition of high-quality NMR spectra for arylboronic acids requires specific considerations to prevent the formation of cyclic anhydride trimers known as boroxines. Boroxine formation leads to signal broadening and can complicate spectral interpretation. [6]

Materials
  • This compound sample (5-20 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆) or Methanol-d₄ (CD₃OD), high purity

  • 5 mm NMR tubes

  • Glass Pasteur pipette and cotton or glass wool for filtration

  • Deuterium oxide (D₂O) for exchange experiments (optional)

Sample Preparation Protocol
  • Weigh Sample: Accurately weigh 10-20 mg of the boronic acid directly into a small, clean, dry vial. For ¹H NMR, 5-10 mg is often sufficient; for ¹³C NMR, a more concentrated sample (~20 mg) is preferable. [3][7]2. Solvent Selection: Add approximately 0.6 mL of DMSO-d₆ or methanol-d₄. These coordinating solvents help break up the boroxine trimers by forming adducts with the boron center, resulting in sharper, more intelligible spectra. [6]CDCl₃ is generally not recommended as it is non-coordinating and can lead to poor solubility and boroxine formation.

  • Dissolution: Vortex the vial until the sample is fully dissolved. Gentle warming may be applied if necessary, but ensure the sample is thermally stable.

  • Filtration and Transfer: Pack a small piece of cotton wool into the neck of a Pasteur pipette. Filter the sample solution directly into a clean 5 mm NMR tube to remove any particulate matter. [7]The final sample height in the tube should be at least 4 cm.

  • Cap and Clean: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or grease.

NMR Instrument Parameters (400 MHz Example)
  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.

  • Tuning and Shimming: Tune and match the probe for both the ¹H and ¹³C channels. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

  • ¹H Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Spectral Width: ~12 ppm

    • Number of Scans: 8-16 scans

    • Relaxation Delay: 2-5 seconds

  • ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Spectral Width: ~220 ppm

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 seconds

  • Data Processing:

    • Apply Fourier transformation with exponential line broadening.

    • Manually phase and baseline correct the spectra.

    • Calibrate the ¹H spectrum by setting the residual DMSO-d₅ peak to δ 2.50 ppm or the residual methanol-d₃ peak (CHD₂OD) to δ 3.31 ppm. [8][9] * Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to δ 39.52 ppm or the methanol-d₄ septet to δ 49.0 ppm. [8][10]

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR spectral analysis of this compound. By systematically applying the principles of substituent-induced chemical shifts and referencing analogous structures, we have established a detailed set of expected spectral parameters. The characteristic downfield aldehyde proton, the distinct splitting pattern of the three aromatic protons, and the classic isopropoxy signals provide a unique spectroscopic fingerprint. Adherence to the specialized experimental protocol outlined herein will enable researchers to acquire high-quality data, mitigating common issues associated with boronic acid analysis. This predictive guide serves as a valuable tool for scientists engaged in the synthesis and application of this and related compounds, ensuring confident structural verification and accelerating the pace of research and development.

References

  • University of Utah Department of Chemistry. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin.
  • National Center for Biotechnology Information. (n.d.). Isovanillin. PubChem Compound Database.
  • Wiley-VCH. (n.d.). Vanillin. SpectraBase.
  • Wiley-VCH. (n.d.). 4-Isopropyl-benzaldehyde. SpectraBase.
  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • National Center for Biotechnology Information. (n.d.). 4-Isopropoxybenzaldehyde. PubChem Compound Database.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Wiley-VCH. (n.d.). 3-Hydroxy-4-methoxybenzaldehyde. SpectraBase.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ResearchGate. (2015). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • ResearchGate. (n.d.). ¹H-NMR (700 MHz, ¹H) of 1 in DMSO-d6. * indicates solvent residual peaks.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information For Ortho-Vanillin Derived Al(III) and Co(III) Catalyst Systems for Switchable Catalysis.
  • Wiley-VCH. (n.d.). 4-Isopropyl-benzaldehyde - Optional[13C NMR] - Spectrum. SpectraBase.
  • American Chemical Society. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry.
  • Chem LibreTexts. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Natural Products Atlas. (2022). Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738).
  • Eurisotop. (n.d.). NMR Solvent data chart.
  • University of Ottawa. (n.d.). How to make an NMR sample.
  • Organic Spectroscopy International. (2016). Isovanillin.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry–An Asian Journal, 13(7), 877-881.
  • ResearchGate. (n.d.). 1H‐NMR spectrum of 3‐hydroxy‐4‐methoxy benzal acrolein.
  • Doc Brown's Chemistry. (n.d.). benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation.

Sources

An In-depth Technical Guide to the Mass Spectrometry of 3-Formyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Formyl-4-isopropoxyphenylboronic acid, a key building block in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document outlines the expected mass spectral behavior, provides a detailed experimental protocol for data acquisition, and discusses the interpretation of the resulting data. The methodologies described herein are grounded in established principles of mass spectrometry to ensure scientific integrity and reproducibility.

Introduction: The Role of Mass Spectrometry in Characterizing Synthetic Building Blocks

In the realm of pharmaceutical and materials science, the precise characterization of synthetic intermediates is paramount. This compound (MW: 208.02 g/mol , Formula: C10H13BO4) is a versatile reagent whose purity and structural integrity directly impact the outcome of subsequent reactions.[1] High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for confirming the molecular weight and elemental composition of such molecules with high accuracy and precision.[2][3][4] This guide will delve into the expected mass spectral data for this compound and provide a robust framework for its analysis.

Predicted Mass Spectral Data

The following table summarizes the predicted key mass-to-charge ratio (m/z) values for this compound under different ionization conditions. These predictions are based on the compound's molecular weight and the common adducts formed during electrospray ionization (ESI), a soft ionization technique well-suited for arylboronic acids.[5][6]

Ion Species Formula Predicted Exact Mass (m/z) Ionization Mode Notes
[M+H]+C10H14BO4+209.0928PositiveProtonated molecule
[M+Na]+C10H13BO4Na+231.0747PositiveSodium adduct
[M+K]+C10H13BO4K+247.0487PositivePotassium adduct
[M-H]-C10H12BO4-207.0780NegativeDeprotonated molecule
[M+HCOO]-C11H14BO6-253.0838NegativeFormate adduct

Experimental Protocol: Acquiring High-Quality Mass Spectra

This section provides a detailed, step-by-step methodology for the mass spectrometric analysis of this compound. The protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without formic acid for negative mode) to a final concentration of 1-10 µg/mL.

Instrumentation and Data Acquisition

The following diagram illustrates the general workflow for acquiring mass spectrometry data.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS System cluster_data_analysis Data Analysis Start Weigh Compound Dissolve Dissolve in Solvent Start->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute LC Liquid Chromatograph Dilute->LC Inject Sample ESI Electrospray Ionization Source LC->ESI MS Mass Analyzer (e.g., TOF, Orbitrap) ESI->MS Detector Detector MS->Detector Process Process Raw Data Detector->Process Acquire Data Interpret Interpret Spectrum Process->Interpret Report Generate Report Interpret->Report

Caption: Workflow for LC-MS analysis of this compound.

Mass Spectrometer Parameters
Parameter Positive Ion Mode Negative Ion Mode
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage 3.5 - 4.5 kV2.5 - 3.5 kV
Cone Voltage 20 - 40 V20 - 40 V
Source Temperature 120 - 150 °C120 - 150 °C
Desolvation Temperature 350 - 500 °C350 - 500 °C
Desolvation Gas Flow 600 - 800 L/hr600 - 800 L/hr
Mass Analyzer Time-of-Flight (TOF) or OrbitrapTime-of-Flight (TOF) or Orbitrap
Scan Range (m/z) 50 - 50050 - 500

Interpretation of Mass Spectra: Predicted Fragmentation Patterns

Understanding the fragmentation of a molecule is crucial for its structural elucidation. While tandem mass spectrometry (MS/MS) data would be required for definitive fragmentation analysis, we can predict the likely fragmentation pathways based on the structure of this compound. The presence of the formyl, isopropoxy, and boronic acid functional groups will dictate the fragmentation pattern.[7]

The following diagram illustrates the predicted fragmentation of the protonated molecule ([M+H]+).

Fragmentation_Pathway cluster_frags M_H [M+H]+ m/z 209.0928 Frag1 Loss of H2O m/z 191.0822 M_H->Frag1 - H2O Frag2 Loss of C3H6 m/z 167.0455 M_H->Frag2 - Propene Frag3 Loss of CHO m/z 180.0822 M_H->Frag3 - Formyl radical Frag4 Loss of B(OH)2 m/z 164.0886 M_H->Frag4 - Boronic acid group

Caption: Predicted fragmentation of protonated this compound.

Explanation of Key Fragmentations:

  • Loss of Water (H2O): The boronic acid moiety can readily lose a molecule of water, a common fragmentation pathway for this functional group.

  • Loss of Propene (C3H6): The isopropoxy group can undergo a neutral loss of propene.

  • Loss of the Formyl Group (CHO): The aldehyde functional group can be lost as a radical.

  • Loss of the Boronic Acid Group (B(OH)2): The entire boronic acid group can be cleaved from the aromatic ring.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By following the detailed protocol and understanding the predicted mass spectral behavior and fragmentation patterns, researchers can confidently verify the identity and structure of this important synthetic building block. The use of high-resolution mass spectrometry is strongly recommended to achieve the accuracy required for unambiguous elemental composition determination.

References

  • Arylboronic acid chemistry under electrospray conditions. PubMed. [Link]
  • In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis.
  • Detection of saccharides by reactive desorption electrospray ionization (DESI) using modified phenylboronic acids. New Jersey Institute of Technology. [Link]
  • Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]
  • Arylboronic Acid Chemistry Under Electrospray Conditions. Digital Commons@Georgia Southern. [Link]
  • Averaged mass spectrum of 9676 mass spectra acquired during MSI.
  • 3-Formylphenylboronic acid. PubChem. [Link]
  • Expanded Boraporphyrinoids: Boron Macrocycles with Redox Switchable Magnetic (Anti)aromaticity and Strong Near-Infrared Absorption. Journal of the American Chemical Society. [Link]
  • High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Longdom Publishing. [Link]
  • High-resolution mass spectrometers. PubMed. [Link]
  • Mass Spectrometry - Fragmentation P

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using 3-Formyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Intricacies of a Multifunctional Building Block

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance, a feat recognized with the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or triflates, proving pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

This application note delves into the specific use of 3-Formyl-4-isopropoxyphenylboronic acid , a versatile yet challenging building block. Its structure presents a unique combination of features: an electron-withdrawing formyl group, an electron-donating isopropoxy group, and steric hindrance around the boronic acid moiety. This intricate electronic and steric profile necessitates a carefully optimized protocol to achieve high yields and avoid common pitfalls such as protodeboronation.[3][4][5] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive walkthrough of the mechanistic considerations, a detailed experimental protocol, and troubleshooting strategies for the successful application of this valuable synthetic intermediate.

Mechanistic Landscape: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] Understanding this mechanism is paramount to rationalizing the choice of reagents and reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: This is a crucial and often rate-determining step. The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base plays a critical role by forming a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[7]

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 / Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Product (Ar-Ar') Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Product (Ar-Ar') Reductive Elimination->Pd(0)L2 Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Considerations for this compound

The unique substitution pattern of this boronic acid requires special attention:

  • Steric Hindrance: The ortho-isopropoxy group and the meta-formyl group create steric bulk around the boronic acid. This can impede the transmetalation step. To overcome this, the use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos is highly recommended. These ligands promote the formation of a coordinatively unsaturated palladium center, facilitating the approach of the sterically demanding boronic acid.[6]

  • Electronic Effects: The interplay between the electron-donating isopropoxy group and the electron-withdrawing formyl group can influence the reactivity of the boronic acid. While the isopropoxy group can enhance the nucleophilicity of the aryl ring, the formyl group can decrease it. A careful selection of the base is crucial to ensure efficient formation of the boronate "ate" complex for successful transmetalation.

  • Protodeboronation: This is a significant side reaction where the C-B bond is cleaved by water or other protic sources, leading to the formation of an undesired arene and reducing the yield of the desired biaryl product.[3][4][5] The presence of both electron-donating and electron-withdrawing groups can sometimes increase the susceptibility to protodeboronation. Using anhydrous solvents and a strong, non-nucleophilic base can help to minimize this side reaction.

Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound208.031.21.2
Aryl Bromide-1.01.0
Pd₂(dba)₃915.720.020.02 (2 mol%)
SPhos410.530.080.08 (8 mol%)
K₃PO₄ (anhydrous)212.273.03.0
1,4-Dioxane (anhydrous)---
Water (degassed)---

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine solids: Aryl Bromide, Boronic Acid, Pd₂(dba)₃, SPhos, K₃PO₄ B Seal, evacuate, and backfill with inert gas (3x) A->B C Add degassed solvents: 1,4-Dioxane and Water B->C D Heat to 80-100 °C with vigorous stirring C->D E Monitor by TLC/LC-MS (typically 4-12 hours) D->E F Cool to RT, dilute with Ethyl Acetate and Water E->F G Separate layers, extract aqueous phase F->G H Wash combined organic layers with brine G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Purify by flash column chromatography I->J

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.08 mmol), and anhydrous K₃PO₄ (3.0 mmol).

    • Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Through the septum, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[8]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Inappropriate base or solvent.Ensure the palladium catalyst is active. Use a pre-catalyst if necessary. Thoroughly dry all glassware and use anhydrous solvents. Degas all solvents. Screen alternative bases such as Cs₂CO₃ or K₂CO₃.[9] Try different solvent systems like toluene/water or DME/water.
Protodeboronation Presence of excess water or protic impurities; Base-catalyzed decomposition.Use rigorously dried solvents and reagents. Minimize the amount of water in the reaction mixture. Consider using a non-aqueous base like KF or CsF.[7]
Homocoupling of Boronic Acid Reaction temperature is too high; Presence of oxygen.Lower the reaction temperature. Ensure the reaction is maintained under a strictly inert atmosphere.
Difficult Purification Formation of closely related byproducts.Optimize the reaction conditions to improve selectivity. Employ a more efficient purification technique, such as preparative HPLC if necessary.

Conclusion

The Suzuki-Miyaura coupling of this compound offers a powerful method for the synthesis of complex biaryl compounds. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can successfully employ this versatile building block. The protocol provided herein serves as a validated starting point, and with careful optimization, can be adapted to a wide range of aryl halide coupling partners, facilitating advancements in drug discovery and materials science.

References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry.
  • Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates. ResearchGate.
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • Optimizing Suzuki-Miyaura Couplings with 3-Formylphenylboronic Acid. Techemi.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
  • Suzuki-Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. National Institutes of Health.
  • Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a. ResearchGate.
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health.
  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate.
  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health.
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal.

Sources

Application Note & Protocols: Strategic Use of 3-Formyl-4-isopropoxyphenylboronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block

3-Formyl-4-isopropoxyphenylboronic acid is a trifunctional arylboronic acid of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates three key functionalities on a phenyl ring: a boronic acid, a formyl (aldehyde) group, and an isopropoxy group.[1] This unique combination makes it a highly versatile synthetic intermediate.

  • The boronic acid group is the primary reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex biaryl structures.[1][2]

  • The formyl group provides a site for a wide array of subsequent transformations, including reductive amination, oxidation to a carboxylic acid, olefination, and condensation reactions.

  • The isopropoxy group modulates the electronic properties and solubility of the molecule and its derivatives.

The strategic importance of boronic acids in drug discovery is well-established, with several FDA-approved drugs, such as Bortezomib (Velcade), containing a boronic acid moiety.[3][4] More broadly, they serve as critical building blocks in the synthesis of new chemical entities.[3][5] This document provides a detailed guide to the properties, synthesis, purification, and application of this compound, with a focus on providing field-proven insights into its handling and reaction conditions.

Physicochemical Properties and Handling

Proper storage and handling are critical for maintaining the integrity of arylboronic acids, which can be prone to dehydration to form cyclic boroxine anhydrides.

PropertyValueSource
CAS Number 1072952-00-1
Molecular Formula C₁₀H₁₃BO₄
Molecular Weight 208.02 g/mol
Appearance White to off-white solid
Melting Point 98-102 °C
Storage Temperature 2-8°C, under inert atmosphere

Safety & Handling:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.

  • Personal Protective Equipment (PPE): Wear gloves, eye shields, and a dust mask (e.g., N95). Handle in a well-ventilated fume hood.

Recommended Synthetic Protocol

The most common and effective method for preparing arylboronic acids is through the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis. The following protocol is adapted from established procedures for structurally similar formylphenylboronic acids.[6][7]

G cluster_workflow Synthetic Workflow start Start: 2-Bromo-5-isopropoxybenzaldehyde lithiation Lithiation (n-BuLi, THF, -78 °C) start->lithiation boration Borylation (Triisopropyl borate) lithiation->boration workup Aqueous Acidic Workup (e.g., HCl) boration->workup crude Crude Product workup->crude purification Purification Protocol (See Section 4) crude->purification final Final Product: This compound purification->final G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L_n-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L_n-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² (Biaryl Product) RE->Product ArX R¹-X (Aryl Halide) ArX->OA Boronic R²-B(OH)₂ + Base (Boronic Acid) Boronic->TM

Sources

Application Notes & Protocols: The Strategic Utility of 3-Formyl-4-isopropoxyphenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the efficient synthesis of novel, biologically active molecules. 3-Formyl-4-isopropoxyphenylboronic acid (CAS: 1072952-00-1) has emerged as a particularly valuable reagent due to its trifunctional nature. This application note serves as a comprehensive guide for researchers, elucidating the compound's multifaceted roles and providing detailed protocols for its effective implementation in medicinal chemistry programs.

The molecule's utility is anchored in three distinct functional groups, each offering a unique handle for synthetic diversification:

  • The Boronic Acid Moiety: This group is the cornerstone of its application, primarily serving as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl scaffolds, which are privileged structures in numerous approved drugs.[1][2]

  • The Formyl (Aldehyde) Group: Positioned meta to the boronic acid, this electrophilic group provides a gateway for a plethora of subsequent transformations. It can participate in reductive aminations, Wittig reactions, and serve as the carbonyl component in multicomponent reactions (MCRs), allowing for the rapid assembly of molecular complexity.[3]

  • The Isopropoxy Group: This ether linkage, situated para to the boronic acid, serves to modulate the physicochemical properties of the parent molecule and its derivatives. It increases lipophilicity, which can enhance membrane permeability, and can influence metabolic stability by blocking a potential site of oxidative metabolism.

This guide will detail the practical applications of these functionalities, providing both the theoretical basis and field-tested protocols to empower drug development professionals in their synthetic endeavors.

Physicochemical Properties

A clear understanding of a reagent's physical properties is essential for its proper handling, storage, and use in quantitative experiments.

PropertyValueReference
CAS Number 1072952-00-1[4][5]
Molecular Formula C₁₀H₁₃BO₄[4][5]
Molecular Weight 208.02 g/mol [4][5]
Appearance Off-white to yellow powder
Melting Point 98-102 °C[4]
Storage Temperature 2-8°C[4]

Below is a visualization of the molecule's structure, highlighting its key functional groups.

Caption: Structure of this compound.

Part 1: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use in the Suzuki-Miyaura cross-coupling. This Nobel Prize-winning reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium(0) complex.[6] Its significance lies in its remarkable functional group tolerance, allowing for the coupling of complex substrates under relatively mild conditions. The formyl and isopropoxy groups on our reagent are fully compatible with typical Suzuki conditions.[6][7]

Causality and Mechanistic Insight: The reaction is driven by a catalytic cycle involving a palladium center. The key step for the boronic acid is transmetalation . For this to occur efficiently, the boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃).[8] The base converts the boronic acid to a more nucleophilic boronate species [Ar-B(OH)₃]⁻, which then readily transfers its aryl group to the palladium(II) center that has already undergone oxidative addition with the coupling partner (e.g., an aryl bromide). Subsequent reductive elimination from the palladium complex yields the final biaryl product and regenerates the active Pd(0) catalyst.[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq) or a pre-formed catalyst like Pd(PPh₃)₄ (0.04 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Workflow Diagram:

Suzuki_Workflow A 1. Assemble Reagents - Aryl Bromide (1 eq) - Boronic Acid (1.2 eq) - Base (K₂CO₃, 3 eq) B 2. Add Catalyst System - Pd(OAc)₂ (2 mol%) - PPh₃ (8 mol%) A->B C 3. Add Solvents - Dioxane/H₂O (4:1) B->C D 4. Degas Mixture - Purge with N₂/Ar for 15 min C->D E 5. Heat Reaction - 80-100 °C, monitor by TLC/LC-MS D->E F 6. Aqueous Workup - Dilute with H₂O - Extract with EtOAc E->F G 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo F->G H 8. Isolate Product - Column Chromatography G->H

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and anhydrous K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst system, for example, Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq). Note: The phosphine ligand and palladium source are added to form the active Pd(0) catalyst in situ.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture (Dioxane/Water, 4:1) via syringe. The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl bromide.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel to yield the desired biaryl product.

Part 2: Leveraging the Formyl Group for Diversification

The true power of this compound lies in its dual reactivity. After the biaryl core has been constructed via Suzuki coupling, the formyl group serves as a versatile handle for further modification, enabling rapid exploration of the chemical space around the new scaffold. Reductive amination is a cornerstone of this strategy.

Causality and Mechanistic Insight: Reductive amination is a two-stage process. First, the aldehyde reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). This electrophilic intermediate is then reduced in situ by a mild, selective reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the corresponding amine. NaBH(OAc)₃ is the reagent of choice because it is mild enough not to reduce the aldehyde starting material but is reactive enough to reduce the protonated imine/iminium ion, and it tolerates a wide range of functional groups.

Experimental Protocol: General Procedure for Reductive Amination

This protocol describes the reductive amination of a biaryl aldehyde (synthesized in Part 1) with a generic primary amine.

Materials:

  • Biaryl Aldehyde (1.0 eq)

  • Primary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Workflow Diagram:

Reductive_Amination_Workflow A 1. Dissolve Aldehyde - Add biaryl aldehyde to DCM/DCE B 2. Add Amine - Add primary amine (1.1 eq) - Stir for 30-60 min for imine formation A->B C 3. Add Reducing Agent - Add NaBH(OAc)₃ (1.5 eq) portion-wise B->C D 4. Reaction - Stir at room temperature for 2-16 h - Monitor by TLC/LC-MS C->D E 5. Quench Reaction - Slowly add saturated NaHCO₃ solution D->E F 6. Aqueous Workup - Separate layers - Extract aqueous with DCM E->F G 7. Isolate Product - Combine organics, dry, concentrate F->G H 8. Purify - Column Chromatography if needed G->H

Caption: Step-by-step workflow for a typical reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, add the biaryl aldehyde (1.0 eq) and dissolve it in DCM or DCE.

  • Imine Formation: Add the primary amine (1.1 eq). If the amine salt is used (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. Note: The reaction may bubble slightly due to the release of hydrogen gas.

  • Reaction: Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-16 hours).

  • Quenching: Once complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography or crystallization if necessary.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its orthogonal functionalities allow for a modular and efficient approach to synthesis. By first using the boronic acid for robust C-C bond formation via Suzuki coupling and then leveraging the formyl group for diversification through reactions like reductive amination, researchers can rapidly generate libraries of complex, drug-like molecules. The isopropoxy group provides an embedded tool for fine-tuning physicochemical properties, making this reagent a strategic asset in the design and synthesis of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
  • Benchchem. (n.d.). This compound | 1072952-00-1.
  • Gomory, A., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate.
  • Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.
  • MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery.
  • ChemRxiv. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules.
  • Sigma-Aldrich. (n.d.). This compound ≥95%.
  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

Sources

Application Notes & Protocols: 3-Formyl-4-isopropoxyphenylboronic acid as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. Boronic acids have emerged as indispensable tools, largely due to their pivotal role in robust carbon-carbon bond-forming reactions.[1][2] This document provides a detailed guide to the application of 3-Formyl-4-isopropoxyphenylboronic acid , a trifunctional reagent of significant synthetic value. We will explore its inherent chemical advantages, provide validated protocols for its use in cornerstone reactions like the Suzuki-Miyaura coupling, and detail subsequent derivatization strategies that leverage its unique functional group combination to accelerate the generation of diverse molecular scaffolds for drug discovery programs.

Introduction: The Strategic Advantage of a Trifunctional Building Block

This compound (CAS 1072952-00-1) is a highly versatile arylboronic acid that offers a unique convergence of three critical functional groups on a single phenyl ring: a boronic acid, a formyl group, and an isopropoxy group.[3] This trifunctional nature provides a powerful platform for medicinal chemists to construct complex molecular architectures with a high degree of control and efficiency.

  • The Boronic Acid Moiety: This is the primary reactive handle, renowned for its stability, low toxicity, and exceptional performance in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1] This allows for the precise and predictable formation of a C(sp²)-C(sp²) bond, a fundamental linkage in countless pharmaceutical agents.

  • The Formyl (Aldehyde) Group: Positioned ortho to the boronic acid, the formyl group is a gateway for extensive post-coupling diversification.[4][5] It can be readily transformed into a wide array of other functionalities, enabling the exploration of structure-activity relationships (SAR) around a core scaffold. Its presence is compatible with many Suzuki coupling conditions, preserving it for subsequent reactions.[6][7]

  • The Isopropoxy Group: This group, para to the formyl substituent, plays a crucial role in modulating the physicochemical properties of the final molecule. As a moderately lipophilic and sterically bulky group, it can significantly influence a drug candidate's pharmacokinetic profile, including membrane permeability, metabolic stability, and protein binding.[8]

The strategic arrangement of these groups makes this compound a superior choice for building libraries of compounds aimed at a wide range of biological targets.

Physicochemical Properties and Handling

Proper handling and storage are critical to maintaining the integrity and reactivity of the reagent.

PropertyValueReference
CAS Number 1072952-00-1[9][10]
Molecular Formula C₁₀H₁₃BO₄[9][10]
Molecular Weight 208.02 g/mol [9][10]
Appearance White to off-white solid/powder
Melting Point 98-102 °C[9][10]
Storage Conditions 2-8°C, under inert atmosphere[9][10]
Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[9][10]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]

  • Avoid inhalation of dust.

  • The compound is sensitive to strong oxidizing agents. Store away from incompatible materials. Like many boronic acids, it can undergo slow dehydration to form boroxines; storage in a desiccator is recommended.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the cornerstone application for this building block, enabling the synthesis of biaryl structures, which are prevalent motifs in pharmaceuticals.

Principle of the Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition of an aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex reductive_elimination Reductive Elimination transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1_r2 pd_r1_r2->pd0 r1r2 R¹-R² (Coupled Product) reductive_elimination->r1r2 r1x R¹-X (Aryl Halide) r1x->oxidative_addition r2b R²-B(OH)₂ (Boronic Acid) + Base r2b->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required based on the specific substrate.

Materials & Reagents:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv.) or PdCl₂(dppf) (0.03 equiv.)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane or Toluene

  • Deionized Water

  • Schlenk flask or reaction vial with stir bar

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst (0.03 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent & Base Addition: Under a positive pressure of inert gas, add the solvent (e.g., Dioxane) and a 2M aqueous solution of Na₂CO₃. A typical solvent ratio is 4:1 organic to aqueous. The base is essential for the formation of the boronate species, which is more nucleophilic and readily undergoes transmetalation.[12]

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Workflow Visualization

Suzuki_Workflow A 1. Combine Reagents (Aryl-Br, Boronic Acid, Catalyst) B 2. Establish Inert Atmosphere (Evacuate/Backfill N₂/Ar) A->B C 3. Add Solvents & Base (Dioxane/Toluene + aq. Na₂CO₃) B->C D 4. Heat Reaction Mixture (85-95°C, 4-16h) C->D E 5. Cool & Quench (Add EtOAc & H₂O) D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Column Chromatography G->H I 9. Characterize Pure Product H->I

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Post-Coupling Derivatization: The Versatility of the Formyl Group

Once the core biaryl scaffold is constructed, the formyl group provides a rich platform for further chemical modification to build molecular diversity and fine-tune biological activity.

Reductive Amination: A Gateway to Novel Amines

Reductive amination is one of the most powerful and widely used reactions in medicinal chemistry for forming C-N bonds. It proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Principle: The formyl group of the biaryl product reacts with a primary or secondary amine to form an imine, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield the final amine product. STAB is often the reagent of choice as it is selective for the iminium ion in the presence of the aldehyde and is tolerant of mildly acidic conditions.

Reductive_Amination start Biaryl-CHO amine + R¹R²NH start->amine intermediate [Imine/Iminium Ion] amine->intermediate (-H₂O) reductant + NaBH(OAc)₃ intermediate->reductant product Biaryl-CH₂-NR¹R² reductant->product

Caption: Reaction scheme for reductive amination of the formyl group.

Protocol: General Procedure for Reductive Amination

  • Setup: Dissolve the formyl-biaryl starting material (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv.). If using an amine salt, add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Imine Formation: Add acetic acid (0.1-1.0 equiv.) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to control any effervescence.

  • Reaction: Stir at room temperature until the starting material is consumed (typically 2-24 hours), as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Extract the mixture with DCM, dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography or preparative HPLC.

Overall Synthetic Strategy

The true power of this compound lies in its ability to facilitate a divergent synthetic approach. A single Suzuki coupling product can serve as the precursor to an entire library of analogues through various transformations of the formyl group.

Synthetic_Strategy start This compound suzuki Suzuki-Miyaura Coupling (+ Aryl-Halide) start->suzuki intermediate Core Biaryl Scaffold (Ar-Ar'-CHO) suzuki->intermediate reductive_amination Reductive Amination (+ Amine) intermediate->reductive_amination oxidation Oxidation (e.g., Pinnick) intermediate->oxidation wittig Wittig / HWE Reaction intermediate->wittig condensation Condensation (e.g., + Hydrazine) intermediate->condensation amines Diverse Amines reductive_amination->amines acids Carboxylic Acids oxidation->acids alkenes Stilbene Analogues wittig->alkenes heterocycles Heterocycles (e.g., Pyrazoles) condensation->heterocycles

Caption: Divergent synthetic pathways originating from the core building block.

Conclusion

This compound is a masterful building block for pharmaceutical research and development. Its pre-installed, orthogonally reactive functional groups enable a highly efficient and modular approach to synthesis. By first establishing a core biaryl structure via robust Suzuki-Miyaura coupling and then exploring a multitude of derivatization reactions at the formyl position, researchers can rapidly generate libraries of complex molecules. The intrinsic isopropoxy group further provides a handle to improve pharmacokinetic properties, making this reagent a truly strategic asset in the quest for novel drug candidates.

References

  • Vertex AI Search. (2025). Formyl group: Significance and symbolism.
  • ACS Publications. (n.d.). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis.
  • MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore.
  • Benchchem. (n.d.). This compound | 1072952-00-1.
  • PubMed Central (PMC). (n.d.). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry.
  • CymitQuimica. (n.d.). CAS 683-60-3: Sodium isopropoxide.
  • PubMed Central (PMC). (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Isopropyl group.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • Sigma-Aldrich. (n.d.). This compound = 95 1072952-00-1.
  • Wikipedia. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • Smolecule. (2023). Buy Isopropoxybenzene | 2741-16-4.
  • National Institutes of Health (NIH). (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Google Patents. (n.d.). US20040049050A1 - Method for producing formylphenylboronic acids.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • Organic Syntheses Procedure. (n.d.).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Wikipedia. (n.d.). N-Formylmethionine.
  • Google Patents. (n.d.). US5780454A - Boronic ester and acid compounds.
  • SMPDB. (2023).
  • Curia Global. (n.d.). 4-Formylphenyl Boronic Acid (4-FPBA).
  • Khan Academy. (n.d.). Alkane with isopropyl group (video).
  • Khan Academy. (2019). Alkane with isopropyl group | Organic chemistry [Video]. YouTube.
  • I.R.I.S. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound = 95 1072952-00-1.
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (n.d.). 3-Formylphenylboronic acid | Request PDF.
  • BLD Pharm. (n.d.). 121124-97-8|3-Formyl-4-methoxyphenylboronic acid.

Sources

Application Notes and Protocols: A Guide to the Strategic Use of 3-Formyl-4-isopropoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a testament to its Nobel Prize-winning significance.[1][2] This palladium-catalyzed reaction offers a powerful and versatile method for the synthesis of biaryls, conjugated systems, and complex molecular architectures that are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

The choice of the organoboron reagent is critical to the success and efficiency of the Suzuki-Miyaura coupling. 3-Formyl-4-isopropoxyphenylboronic acid is a particularly valuable building block due to its unique combination of functional groups. The boronic acid moiety serves as the active component in the cross-coupling reaction, while the ortho-formyl and para-isopropoxy groups offer strategic advantages. The electron-withdrawing nature of the formyl group can influence the electronic properties of the aromatic ring, and its reactivity allows for a wide array of subsequent transformations, such as conversion to amines, alcohols, or carboxylic acids. The isopropoxy group, on the other hand, is an electron-donating group that can enhance the solubility of the compound in organic solvents and modulate the reactivity of the aromatic ring.[6] This inherent functionality makes this compound an attractive starting material for the synthesis of diverse and complex target molecules.

This document provides a comprehensive, step-by-step protocol for the effective use of this compound in Suzuki-Miyaura cross-coupling reactions, grounded in established mechanistic principles and supported by authoritative literature.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) (Palladacycle) B->C D Transmetalation C->D [Ar'-B(OR)3]- E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G H Ar'-B(OH)2 I Base (e.g., OH-) H->I J [Ar'-B(OH)3]- (Boronate Complex) I->J J->D caption Suzuki-Miyaura Catalytic Cycle

A simplified representation of the Suzuki-Miyaura catalytic cycle.
  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. The reactivity of the aryl halide is generally in the order of I > Br > OTf >> Cl.[5]

  • Transmetalation: The organoboronic acid is activated by a base to form a more nucleophilic boronate "ate" complex.[7][8] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the cross-coupling of this compound with a generic aryl bromide. The reaction conditions can be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel (e.g., a round-bottom flask or a microwave vial) equipped with a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.

    • Expert Insight: The choice of catalyst and ligand is crucial. For general applications, Pd(PPh₃)₄ is often effective. For more challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, more sophisticated catalysts like those based on Buchwald or Fu's ligands may be necessary.[10]

  • Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add the degassed solvent system. A common and effective solvent mixture is dioxane and water (e.g., in a 4:1 ratio).[11]

    • Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it. The presence of water is often beneficial for the solubility of the base and can facilitate the transmetalation step.[12]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Key Reaction Parameters: A Summary for Optimization

ParameterRecommended OptionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/ligandThe choice depends on the reactivity of the coupling partners. For electron-rich or sterically hindered substrates, more active catalyst systems may be required.[10]
Ligand PPh₃, XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands often enhance catalyst activity and stability.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base is essential for the formation of the active boronate species.[8] The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THFThe solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. The addition of water is often beneficial.[9]
Temperature 80-120 °CHigher temperatures generally increase the reaction rate, but can also lead to decomposition of the catalyst or reactants.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the catalyst is not old or decomposed. Use fresh catalyst and properly degassed solvents.

    • Insufficient Base: The base may not be strong enough or may have poor solubility. Consider using a stronger base like K₃PO₄ or Cs₂CO₃.

    • Low Reaction Temperature: Increase the reaction temperature in increments.

  • Formation of Side Products (e.g., Homocoupling):

    • Oxygen Contamination: Rigorously exclude oxygen from the reaction.

    • Incorrect Stoichiometry: Ensure the ratio of boronic acid to aryl halide is appropriate. An excess of the boronic acid can sometimes lead to homocoupling.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this building block to construct a wide array of biaryl compounds with high efficiency and functional group tolerance. The protocol and insights provided in these application notes serve as a robust starting point for the successful implementation of this powerful synthetic tool in research and development.

References

  • Wikipedia. (n.d.). Suzuki reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • Thomas, S. P. (2019). The Suzuki–Miyaura Cross-Coupling Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 395-399). Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Chemistry–A European Journal, 17(8), 2492-2503.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Jutand, A. (2007). Role of the Base in Palladium-Catalyzed Reactions. In Palladium in Organic Synthesis (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Veiros, L. F. (2012). The Suzuki–Miyaura reaction: a computational study of the catalytic cycle. Organometallics, 31(17), 6176-6186.
  • Leadbeater, N. E., & Marco, M. (2002). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 4(17), 2973-2976.
  • Littke, A. F., & Fu, G. C. (2002). A convenient and general method for Pd-catalyzed Suzuki cross-couplings of aryl chlorides and arylboronic acids.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
  • Li, J., & Wang, Y. (2012). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Arote, N. D., & Akamanchi, K. G. (2017). A simple, efficient and reusable heterogeneous palladium catalyst for Suzuki–Miyaura cross-coupling reaction in aqueous medium. Journal of Organometallic Chemistry, 845, 115-124.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Stanforth, S. P. (1998). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 54(3-4), 263-303.
  • YouTube. (2020, February 14). Suzuki cross-coupling reaction.
  • Wikipedia. (n.d.). 4-Formylphenylboronic acid.
  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397.

Sources

solvent effects on the reactivity of 3-Formyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Solvent Effects on the Reactivity of 3-Formyl-4-isopropoxyphenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Solvent Selection

This compound is a multifunctional building block of significant interest in pharmaceutical development and organic synthesis.[1] Its unique architecture, featuring a reactive boronic acid moiety for cross-coupling, a formyl group for subsequent derivatization, and an isopropoxy group to modulate solubility and electronic properties, makes it a valuable intermediate for constructing complex molecular scaffolds.[1] The Suzuki-Miyaura cross-coupling reaction is the cornerstone of its application, enabling the formation of critical carbon-carbon bonds.[2]

However, the success of these transformations is not solely dependent on the choice of catalyst, ligand, or base. The reaction solvent is a critical, yet often underestimated, parameter that governs nearly every facet of the reaction.[3][4] It influences reactant solubility, stabilizes or destabilizes catalytic intermediates, modulates the efficacy of the base, and can even dictate the reaction pathway and selectivity.[5][6][7] An improperly chosen solvent can lead to low yields, catalyst decomposition, or the formation of intractable side products.

This guide provides a detailed exploration of the theoretical and practical aspects of . We will dissect the causal relationships between solvent properties and reaction outcomes and provide a robust, self-validating protocol for systematic solvent screening to empower researchers to unlock the full synthetic potential of this versatile reagent.

Theoretical Framework: How Solvents Dictate Reaction Outcomes

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The solvent's role is not passive; it is an active participant that can profoundly influence the kinetics and thermodynamics of each elementary step.[3][6]

Key Solvent Properties and Their Mechanistic Impact
  • Polarity and Dielectric Constant: The polarity of a solvent determines its ability to solvate charged or polar species. In the Suzuki-Miyaura cycle, several intermediates and transition states possess significant charge separation. Polar solvents can stabilize these species, often accelerating key steps like oxidative addition.[6][8] However, excessive stabilization of a charged nucleophile by a polar protic solvent can also hinder its reactivity.[9]

  • Coordinating Ability: Solvents with lone pairs of electrons (e.g., THF, DMF, Acetonitrile) can act as ligands, coordinating directly to the palladium center.[3] This coordination can prevent catalyst aggregation, enhance stability, and in some cases, alter the active catalytic species, thereby switching the chemoselectivity of the reaction.[10][11][12] For instance, studies have shown that coordinating solvents like MeCN and DMF can favor reaction at a C-OTf bond over a C-Cl bond, a selectivity that is inverted in non-coordinating solvents like toluene.[5]

  • Proticity (Protic vs. Aprotic): Protic solvents (e.g., water, alcohols) possess acidic protons and are capable of hydrogen bonding.[9] The presence of water or alcohols, often in a co-solvent system, can be highly beneficial. They can accelerate the crucial transmetalation step by facilitating the formation of the reactive boronate species [R-B(OH)₃]⁻.[2][13] Conversely, an excess of protic solvent can promote undesired side reactions, most notably protodeboronation, where the boronic acid is replaced by a hydrogen atom, leading to yield loss.[14]

The interplay of these properties is complex, and the optimal solvent is often a finely tuned balance that maximizes reactivity while minimizing side reactions.

Solvent_Effects cluster_properties Solvent Properties cluster_effects Mechanistic Impact Polarity Polarity Solubility Reagent & Catalyst Solubility Polarity->Solubility Governs TS_Stabilization Transition State Stabilization Polarity->TS_Stabilization Affects Coordinating_Ability Coordinating_Ability Catalyst_Activity Catalyst Activity & Selectivity Coordinating_Ability->Catalyst_Activity Modulates Proticity Proticity Transmetalation_Rate Transmetalation Rate Proticity->Transmetalation_Rate Enhances Side_Reactions Side Reactions (e.g., Protodeboronation) Proticity->Side_Reactions Promotes TS_Stabilization->Catalyst_Activity

Figure 1. Logical relationship between key solvent properties and their impact on the Suzuki-Miyaura reaction mechanism.

Experimental Design: A Protocol for Systematic Solvent Screening

To empirically determine the optimal solvent for a given reaction, a systematic screening process is essential. This protocol provides a validated workflow for evaluating a diverse set of solvents for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Protocol 1: Solvent Screening for Suzuki-Miyaura Coupling

Objective: To evaluate the effect of different solvents on the reaction yield, rate, and impurity profile.

Materials:

  • Boronic Acid: this compound (1.2 eq)

  • Aryl Halide: 4-Bromoanisole (1.0 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 eq)

  • Solvents (Anhydrous):

    • Toluene (Nonpolar, Aromatic)

    • 1,4-Dioxane (Nonpolar, Ethereal)

    • Tetrahydrofuran (THF) (Polar Aprotic, Ethereal)

    • Acetonitrile (ACN) (Polar Aprotic, Coordinating)

    • N,N-Dimethylformamide (DMF) (Polar Aprotic, Coordinating)

    • Isopropanol (IPA) / H₂O (9:1 v/v) (Polar Protic Mixture)

  • Internal Standard: Dodecane (for GC analysis)

  • Reaction Vessels: 8 mL screw-cap vials with PTFE-lined septa

  • Equipment: Magnetic stir plate with heating, inert atmosphere setup (N₂ or Ar), GC-MS or HPLC system.

Workflow Diagram:

Workflow start Start: Reagent Preparation prep Weigh Reagents into Vials: - Aryl Bromide (1 eq) - Boronic Acid (1.2 eq) - K2CO3 (2.5 eq) - Pd(PPh3)4 (0.02 eq) - Stir Bar start->prep purge Seal Vials and Purge with Inert Gas (3x) prep->purge add_solvent Add Degassed Solvent (0.2 M) and Internal Standard purge->add_solvent react Heat to 80 °C with Stirring add_solvent->react monitor Monitor Reaction Progress: Take Aliquots at t = 1h, 4h, 12h react->monitor analyze Analyze Aliquots by GC or HPLC (Calculate Conversion & Yield) monitor->analyze end End: Compare Results analyze->end

Figure 2. Experimental workflow for the parallel solvent screening protocol.

Step-by-Step Procedure:

  • Preparation: Into each of six labeled reaction vials, weigh 4-bromoanisole (e.g., 0.2 mmol, 37.4 mg), this compound (0.24 mmol, 49.9 mg), K₂CO₃ (0.5 mmol, 69.1 mg), and Pd(PPh₃)₄ (0.004 mmol, 4.6 mg). Add a small magnetic stir bar to each vial.

  • Inerting: Securely cap each vial. Using a needle connected to an inert gas line and a second needle as an outlet, purge each vial with nitrogen or argon for 5 minutes. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Prepare degassed solvents by sparging with inert gas for 20 minutes. To each vial, add 1.0 mL of the respective degassed solvent (Toluene, Dioxane, THF, ACN, DMF, IPA/H₂O) via syringe. If using an internal standard, add a known amount at this stage.

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer-hotplate set to 80 °C. Commence vigorous stirring.

  • Monitoring: At specified time points (e.g., 1, 4, and 12 hours), carefully withdraw a small aliquot (~10 µL) from each reaction mixture. Quench the aliquot in a vial containing ethyl acetate (0.5 mL) and a small amount of water. Vortex, and analyze the organic layer by GC-MS or HPLC to determine the conversion of the starting material and the formation of the product.

  • Data Analysis: After the final time point, compile the data. Calculate the final yield for each solvent system relative to the internal standard. Note the presence and relative abundance of any significant side products, such as the homocoupled biaryl from the boronic acid or the protodeboronated starting material (4-isopropoxybenzaldehyde).

Data Interpretation and Expected Outcomes

The results from the solvent screen will provide a clear, quantitative basis for selecting the optimal reaction medium. The data should be tabulated for easy comparison.

Table 1: Representative Expected Outcomes from Solvent Screening

SolventSolvent ClassApprox. Dielectric Constant (ε)Expected Reaction RateExpected Yield (%)Potential Side ProductsRationale for Outcome
Toluene Nonpolar Aromatic2.4Slow to Moderate60-75%MinimalGood for catalyst stability but may suffer from poor solubility of the base/boronate.
1,4-Dioxane Nonpolar Ether2.2Moderate75-90%MinimalClassic Suzuki solvent; balances polarity and coordinating ability well for many systems.
THF Polar Aprotic Ether7.6Moderate to Fast80-95%Trace ProtodeboronationHigher polarity aids solubility. Mild coordinating ability stabilizes the catalyst.
Acetonitrile Polar Aprotic37.5Fast50-70%Catalyst DecompositionStrong coordination can sometimes inhibit the catalyst. High polarity may not be optimal for all steps.
DMF Polar Aprotic36.7Fast85-98%Trace HydrodehalogenationExcellent solvating power for all components, often leading to high yields and fast rates.
IPA/H₂O (9:1) Polar Protic~25Moderate to Fast80-95%ProtodeboronationWater accelerates transmetalation, while IPA maintains solubility. Risk of protodeboronation is the main drawback.

Interpreting the Results:

  • High yields in DMF or Dioxane/Water mixtures would suggest that enhanced solubility of the boronate salt and/or accelerated transmetalation are key factors for this specific substrate combination.[7][13]

  • Low yields or catalyst decomposition in Acetonitrile could indicate that strong solvent coordination to the palladium center is detrimental, possibly inhibiting oxidative addition or reductive elimination.[5][10]

  • The appearance of 4-isopropoxybenzaldehyde as a byproduct, particularly in the IPA/H₂O system, is a clear indicator of competitive protodeboronation and suggests that a less protic solvent or a stronger base might be required.[14]

Conclusion

The choice of solvent is a powerful tool for controlling the reactivity of this compound. As demonstrated, solvent properties such as polarity, coordinating ability, and proticity directly influence the intricate steps of the palladium-catalyzed cross-coupling cycle.[3][6] A non-obvious choice, like a polar aprotic solvent (DMF) or an aqueous co-solvent system (Dioxane/H₂O or IPA/H₂O), may provide superior results to traditional nonpolar media like toluene. By employing a systematic and logical screening protocol as outlined in this guide, researchers can efficiently navigate the complex solvent landscape. This empirical, data-driven approach ensures the selection of a solvent system that maximizes reaction efficiency, minimizes side-product formation, and ultimately accelerates the synthesis of target molecules in drug discovery and development.

References

  • Clarke, M. L., & Clarke, A. R. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
  • Neufeldt, S. R., & Sanford, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
  • Neufeldt, S. R., & Sanford, M. S. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(6), 1591-1598. [Link]
  • Royal Society of Chemistry. (2022).
  • Neufeldt, S. R., & Sanford, M. S. (2022). Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Goldsmith, C. F., & West, R. H. (2017). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]
  • ResearchGate. Effect of solvent on the Suzuki cross-coupling. [Link]

Sources

Application Note: A Scalable Synthesis Protocol for 3-Formyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the large-scale synthesis of 3-Formyl-4-isopropoxyphenylboronic acid, a critical building block in contemporary drug discovery and development. This document moves beyond a simple recitation of steps, offering in-depth explanations for experimental choices, rigorous safety protocols, and robust purification strategies to ensure the final product meets the high-purity demands of the pharmaceutical industry. The methodologies described herein are designed for scalability, addressing the common challenges encountered when transitioning from bench-scale to pilot-plant production.

Introduction: The Strategic Importance of this compound

This compound is a multifunctional aromatic building block of significant interest to medicinal chemists and process development scientists. Its utility stems from the orthogonal reactivity of its three key functional groups: the boronic acid, the aldehyde, and the isopropoxy ether.[1]

  • Boronic Acid: This moiety is a cornerstone of modern organic synthesis, primarily enabling carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2]

  • Formyl Group (Aldehyde): The aldehyde provides a versatile handle for a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the introduction of diverse molecular complexity.[1]

  • Isopropoxy Group: This group modifies the electronic properties of the phenyl ring and enhances the lipophilicity of derivative compounds, a crucial parameter in tuning the pharmacokinetic profiles of drug candidates.

The convergence of these functionalities in a single, stable molecule makes it an invaluable precursor for the synthesis of complex pharmaceutical intermediates.[1] However, scaling its synthesis presents unique challenges related to reagent handling, reaction control, and purification. This guide provides a robust framework for addressing these challenges.

Safety First: A Non-Negotiable Pillar of Process Chemistry

Large-scale synthesis involving organometallic reagents and borane derivatives necessitates an unwavering commitment to safety. A thorough hazard analysis must be conducted before any operation.[3]

2.1 Personal Protective Equipment (PPE)

At all stages of the synthesis, the following PPE is mandatory:

  • Flame-retardant lab coat

  • Safety glasses with side shields or chemical splash goggles

  • Heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene)

  • A properly fitted N95 dust mask is required when handling solid boronic acid products to prevent inhalation.[4][5]

2.2 Reagent-Specific Hazards

  • Organolithium Reagents (e.g., n-Butyllithium): Highly pyrophoric and react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon).

  • Boronic Acids: While generally stable, boronic acid dust can be irritating to the respiratory tract.[5][6] High-dose or chronic exposure may pose reproductive toxicity risks.[6] Boronic acids are non-flammable but can decompose at high temperatures to release irritating fumes.[6]

  • Triisopropyl Borate: Flammable liquid and vapor. Handle in a well-ventilated fume hood away from ignition sources.

2.3 General Safety Protocols

  • All operations should be conducted in a well-ventilated fume hood or a walk-in hood for larger scales.[7]

  • An appropriate fire extinguisher (Class D for organometallics, dry chemical for solvent fires) must be readily accessible.[4][6]

  • Emergency quench stations and safety showers must be operational and accessible.

Large-Scale Synthesis Workflow

This protocol is designed for a multi-kilogram scale, starting from the readily available 2-isopropoxybenzaldehyde. The overall workflow is depicted below.

G cluster_0 Part A: Synthesis cluster_1 Part B: Purification A Starting Material: 2-Bromo-5-formyl-4-isopropoxybenzene (via bromination of 2-isopropoxybenzaldehyde) B Lithium-Halogen Exchange n-BuLi, THF, -78 °C A->B C Borylation Triisopropyl borate, -78 °C B->C D Acidic Hydrolysis Aqueous HCl C->D E Crude Product Isolation D->E Work-up F Alkaline Wash & Extraction NaOH (aq), Toluene pH 8-11, Temp < 10 °C E->F G Acidic Precipitation Aqueous HCl, Temp < 10 °C F->G H Final Product: Pure this compound G->H

Caption: High-level workflow for the synthesis and purification of this compound.

3.1 Part A: Synthesis via Organolithium Intermediate

This route is adapted from general procedures for the synthesis of formylphenylboronic acids.[8] The critical step is a low-temperature lithium-halogen exchange followed by borylation.

Starting Material: 2-Bromo-5-formyl-4-isopropoxybenzene. This intermediate is prepared via electrophilic bromination of 2-isopropoxybenzaldehyde, a standard procedure not detailed here.

Equipment:

  • Large, jacketed glass reactor with overhead stirring, thermocouple, and inert gas inlet.

  • Addition funnel.

  • Low-temperature cooling system (cryostat).

Reagents & Quantities (Illustrative Scale):

ReagentMolar Mass ( g/mol )MolesQuantityDensity (g/mL)Notes
2-Bromo-5-formyl-4-isopropoxybenzene257.1010.02.57 kg-Starting Material
Tetrahydrofuran (THF), anhydrous72.11-25 L0.889Solvent
n-Butyllithium (2.5 M in hexanes)64.0611.04.4 L~0.681.1 equivalents
Triisopropyl borate188.0815.02.82 kg0.8151.5 equivalents
Hydrochloric Acid (2 M aq.)36.46-~15 L-For quench/hydrolysis

Step-by-Step Protocol:

  • Reactor Setup: Charge the reactor with 2-Bromo-5-formyl-4-isopropoxybenzene (2.57 kg, 10.0 mol) and anhydrous THF (15 L).

  • Inerting: Purge the reactor with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Cooling: Cool the reactor contents to -78 °C using the cryostat. It is critical to maintain this temperature to prevent side reactions.

  • Lithiation: Slowly add n-Butyllithium (4.4 L of 2.5 M solution, 11.0 mol) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed -70 °C.

    • Causality: Slow addition is crucial to manage the exotherm and prevent localized warming, which could lead to decomposition or side reactions of the highly reactive organolithium intermediate.

  • Stirring: Stir the resulting mixture at -78 °C for an additional 1 hour after the addition is complete to ensure full lithium-halogen exchange.

  • Borylation: Add triisopropyl borate (2.82 kg, 15.0 mol) dissolved in anhydrous THF (10 L) dropwise, again maintaining the internal temperature below -70 °C.

    • Causality: Using an excess of the electrophile (triisopropyl borate) drives the reaction to completion and captures the aryllithium species as it forms.

  • Warming & Quench: After the addition, allow the reaction to slowly warm to -20 °C over 2 hours.

  • Hydrolysis: Carefully quench the reaction by slowly adding 2 M aqueous HCl (~15 L) while maintaining vigorous stirring. The temperature will rise; control it below 25 °C with cooling.

    • Trustworthiness: This step hydrolyzes the borate ester intermediate to the desired boronic acid. The acidic condition also neutralizes any remaining n-BuLi.

3.2 Part B: Purification via pH-Controlled Extraction and Precipitation

Crude arylboronic acids often contain inorganic boron salts and protodeborylated impurities. A robust purification is essential. This protocol is adapted from a patented method for purifying closely related formylphenylboronic acids.[8] The key is to form the water-soluble boronate salt under carefully controlled pH and temperature to avoid decomposition.[8]

G A Crude Product in Organic/Aqueous Mixture B Separate Layers A->B C Aqueous Layer (contains boronate salt) B->C D Organic Layer (discard) B->D E Cool Aqueous Layer to < 10 °C C->E F Add 10% NaOH (aq) Dropwise to pH 8-11 E->F G Extract with Toluene (removes non-acidic impurities) F->G H Acidify Aqueous Layer with 10% HCl (aq) to pH ~2 G->H I Precipitate Forms H->I J Filter & Wash with Cold Water I->J K Dry under Vacuum J->K L High-Purity Product K->L

Caption: Detailed purification workflow for this compound.

Step-by-Step Protocol:

  • Phase Separation: Transfer the quenched reaction mixture to a separation vessel. Separate the aqueous and organic layers. Extract the aqueous layer twice more with an appropriate organic solvent (e.g., ethyl acetate) and combine the organic layers.

  • Solvent Swap: Concentrate the combined organic layers under reduced pressure. Suspend the resulting crude solid in water (approx. 20 L).

  • Cooling: Cool the aqueous suspension to 10 °C.[8]

  • Alkaline Dissolution: Slowly add 10% aqueous sodium hydroxide dropwise, monitoring the pH closely. Maintain the pH between 8 and 11 and the temperature below 10 °C.[8]

    • Causality: In this pH range, the boronic acid deprotonates to form a water-soluble boronate salt. Keeping the pH below 11 and the temperature low is critical to prevent the Cannizzaro reaction, a common side reaction for aldehydes in strongly alkaline conditions which would lead to the corresponding alcohol and carboxylic acid, reducing yield and purity.[8]

  • Extraction: Once all solids have dissolved, extract the aqueous solution twice with toluene (2 x 5 L).

    • Trustworthiness: This step removes non-acidic organic impurities, such as the protodeborylated starting material (2-isopropoxybenzaldehyde), into the organic phase, leaving the desired product as its salt in the aqueous phase.

  • Precipitation: Cool the purified aqueous layer back down to 10 °C. Slowly add 10% aqueous hydrochloric acid with vigorous stirring until the pH is approximately 2. The pure product will precipitate as a colorless to light-yellow solid.[8]

  • Isolation & Drying: Filter the precipitate, wash the filter cake thoroughly with cold deionized water, and dry the solid under vacuum at 50 °C to a constant weight.

Quality Control & Characterization

The final product should be characterized to confirm its identity and purity.

Expected Yield & Purity:

  • Yield: 75-85%

  • Purity (HPLC): >99%

Analytical Methods:

MethodParameterExpected Result
HPLC Purity≥99% area
¹H NMR Identity & PuritySpectrum consistent with structure; absence of significant impurity signals
Melting Point Physical Property98-102 °C[5]
Karl Fischer Water Content≤0.5%

Conclusion

This application note details a scalable and robust synthesis and purification protocol for high-purity this compound. By understanding the causality behind critical process parameters—particularly the strict temperature and pH controls during the organometallic reactions and the purification—researchers and drug development professionals can confidently produce this valuable building block on a large scale. The self-validating nature of the purification protocol, which actively removes key potential impurities, ensures a final product that meets the stringent requirements of pharmaceutical development.

References

  • Chemistry For Everyone. (2025). What Are The Safety Precautions For Using Boric Acid?
  • Lab Alley. (n.d.). Boric Acid Safety & Hazards.
  • Atkins, W. J., Burkhardt, E. R., & Matos, K. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(6), 1292–1295.
  • Jendralla, H., et al. (2002). Process for preparing highly pure formylphenylboronic acids. U.S. Patent 6,420,597B2.
  • Organic Syntheses. (n.d.). Procedure 4.
  • Organic Syntheses. (n.d.). Procedure 3.
  • Benchchem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound ≥95%.
  • Sigma-Aldrich. (n.d.). This compound ≥95%.

Sources

Application Notes and Protocols: Derivatization of the Formyl Group on 3-Formyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

3-Formyl-4-isopropoxyphenylboronic acid (CAS No. 1072952-00-1) is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development.[1][] Its structure incorporates a phenylboronic acid moiety, a well-established pharmacophore and a key participant in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] The presence of the formyl group (an aldehyde) ortho to the boronic acid and para to an isopropoxy group provides a reactive handle for a multitude of chemical transformations. This allows for the generation of diverse molecular libraries, which is crucial for exploring structure-activity relationships (SAR) and identifying novel therapeutic agents.[3][5]

The strategic derivatization of the formyl group can introduce a wide array of functionalities, profoundly influencing the molecule's steric and electronic properties, and ultimately its biological activity. This guide provides detailed protocols and scientific rationale for several key derivatization reactions of the formyl group on this compound, empowering researchers to unlock the synthetic potential of this valuable building block.

I. Reductive Amination: Gateway to Amine Derivatives

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, respectively, followed by in-situ reduction. The choice of reducing agent is critical to selectively reduce the C=N bond without affecting the aldehyde or other functional groups.

Scientific Rationale

The boronic acid moiety is generally stable under the mild conditions of reductive amination. However, it's important to consider that boronic acids can form complexes with amines.[6] The selection of a suitable reducing agent and solvent system is key to achieving high yields and purity. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is a mild and selective reducing agent for imines and enamines, and it is less sensitive to water compared to other borohydrides.[7] Sodium cyanoborohydride (NaBH3CN) is another effective option, particularly in protic solvents like methanol.[7]

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound D Stir at room temperature (Imine/Iminium formation) A->D B Amine (Primary or Secondary) B->D C Solvent (e.g., DCE, THF, MeOH) C->D E Add Reducing Agent (e.g., NaBH(OAc)3 or NaBH3CN) D->E F Continue stirring (e.g., 2-16 h) E->F G Quench reaction F->G H Extraction G->H I Purification (e.g., Column Chromatography) H->I J Final Product I->J

Caption: Workflow for the reductive amination of this compound.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCE (or THF) in a round-bottom flask, add the desired primary or secondary amine (1.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine or iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine derivative.

II. Oxidation to a Carboxylic Acid: Enhancing Polarity and Hydrogen Bonding

The oxidation of the formyl group to a carboxylic acid introduces a highly polar, acidic functional group capable of acting as a hydrogen bond donor and acceptor. This transformation can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Scientific Rationale

A variety of oxidizing agents can convert aldehydes to carboxylic acids, including potassium permanganate (KMnO4) and Jones reagent (CrO3 in sulfuric acid).[8] For substrates with sensitive functional groups, milder oxidizing agents are preferred. The boronic acid moiety is generally stable to many oxidizing conditions, but strong oxidants and harsh pH conditions should be approached with caution. A buffered system can be beneficial to prevent degradation of the boronic acid.

Protocol 2: Oxidation using Potassium Permanganate

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Acetone or a mixture of t-butanol and water

  • Sodium bisulfite or sodium sulfite

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equivalent) in acetone (or a 1:1 mixture of t-butanol and water) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (approximately 2.0 equivalents) in water to the cooled reaction mixture with vigorous stirring. A brown precipitate of manganese dioxide will form.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite or sodium sulfite until the brown precipitate disappears and the solution becomes colorless.

  • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude carboxylic acid can be purified by recrystallization or flash column chromatography.

III. Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[9] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). The nature of the ylide (stabilized, semi-stabilized, or non-stabilized) determines the stereoselectivity of the resulting alkene.[9][10]

Scientific Rationale

The Wittig reaction is generally compatible with the boronic acid functionality. The reaction proceeds through a betaine intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide.[11] For the synthesis of (E)-alkenes, a stabilized ylide is typically employed, while non-stabilized ylides tend to favor the formation of (Z)-alkenes.[9]

Reaction Scheme: Wittig Olefination

G cluster_0 Reactants cluster_1 Products A This compound C Alkene Derivative A->C Wittig Reaction D Triphenylphosphine oxide (Ph3P=O) B Phosphorus Ylide (Ph3P=CHR) B->C B->D Byproduct

Caption: General scheme of the Wittig reaction with this compound.

Protocol 3: Wittig Reaction with a Stabilized Ylide for (E)-Alkene Synthesis

Materials:

  • This compound

  • Stabilized phosphorus ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.1 equivalents)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equivalent) in THF or DCM in a round-bottom flask.

  • Add the stabilized phosphorus ylide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours to overnight. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

IV. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction.[12] This reaction is an excellent method for forming carbon-carbon double bonds and synthesizing α,β-unsaturated compounds.[13]

Scientific Rationale

The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine or pyrrolidine), which is mild enough to avoid self-condensation of the aldehyde.[12] The active methylene compounds can include malonates, cyanoacetates, and malononitrile.[13] The boronic acid group is expected to be stable under these mild basic conditions.

Protocol 4: Knoevenagel Condensation with Diethyl Malonate

Materials:

  • This compound

  • Diethyl malonate (1.1 equivalents)

  • Piperidine (catalytic amount, e.g., 0.1 equivalents)

  • Acetic acid (catalytic amount, e.g., 0.1 equivalents)

  • Toluene or Benzene

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, and standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a condenser (and a Dean-Stark trap if desired), combine this compound (1.0 equivalent), diethyl malonate (1.1 equivalents), a catalytic amount of piperidine, and a catalytic amount of acetic acid in toluene.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by TLC/LC-MS analysis.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired α,β-unsaturated diester.

Summary of Derivatization Reactions

ReactionReagentsProduct Functional GroupKey Features
Reductive Amination Amine, NaBH(OAc)3 or NaBH3CNSecondary or Tertiary AmineMild conditions, high functional group tolerance.
Oxidation KMnO4Carboxylic AcidIncreases polarity and hydrogen bonding potential.
Wittig Reaction Phosphorus Ylide (Ph3P=CHR)AlkeneStereoselective C=C bond formation.
Knoevenagel Condensation Active Methylene Compound, Piperidine/AcOHα,β-Unsaturated SystemForms conjugated systems.

Conclusion

The formyl group of this compound serves as a versatile synthetic handle for a wide range of chemical transformations. The protocols detailed in this guide for reductive amination, oxidation, Wittig reaction, and Knoevenagel condensation provide a solid foundation for researchers to generate diverse libraries of novel compounds. The strategic application of these derivatization reactions will undoubtedly continue to fuel innovation in drug discovery and development.

References

  • Adamczyk-Woźniak, A., Madura, I., Pawełko, A., Sporzyński, A., Żubrowska, A., & Żyła, J. (n.d.). Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure d. Central European Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Wikipedia. (2023, December 26). Knoevenagel condensation.
  • MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • Wikipedia. (2023, November 29). Wittig reaction.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples –.
  • Organic Chemistry Portal. (n.d.). Reductive Amination.
  • Autechem. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
  • National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
  • Odinity. (2018, January 14). The Wittig Reaction - Formal Report.
  • YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40).
  • ResearchGate. (n.d.). The Knoevenagel Condensation.
  • National Institutes of Health. (n.d.). Functionalization of Organotrifluoroborates: Reductive Amination.
  • MDPI. (2024, December 16). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives.
  • ResearchGate. (n.d.). 3-Formylphenylboronic acid | Request PDF.
  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
  • National Institutes of Health. (n.d.). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses.
  • VTechWorks. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography.
  • Drug Discovery & Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
  • National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives.
  • YouTube. (2024, April 5). Synthesis of Carboxylic Acids | 4 Must-Know Reactions.
  • Preprints.org. (2023, August 28). Application of fSP3 towards Non-Systemic Drug Discovery.
  • ResearchGate. (n.d.). Oxidation of Alkynyl Boronates to Carboxylic Acids, Esters and Amides.
  • Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.
  • ResearchGate. (n.d.). Oxidation of Alkynyl Boronates to Carboxylic Acids, Esters, and Amides.

Sources

Application Notes and Protocols for 3-Formyl-4-isopropoxyphenylboronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Advanced Materials

3-Formyl-4-isopropoxyphenylboronic acid is a trifunctional organic compound poised to make significant contributions to the field of materials science. Its unique molecular architecture, featuring a boronic acid, a formyl (aldehyde) group, and an isopropoxy moiety on a phenyl ring, offers a versatile platform for the synthesis of complex and functional materials. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in advanced materials.[1] Concurrently, the formyl group provides a reactive handle for imine condensation and Wittig olefination reactions, enabling the construction of polymers and covalent organic frameworks (COFs). The isopropoxy group modulates the compound's solubility and electronic properties, influencing the characteristics of the resulting materials. This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, detailing the applications of this compound and providing robust protocols for its use in the synthesis of advanced materials.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application.

PropertyValueReference
CAS Number 1072952-00-1[2]
Molecular Formula C₁₀H₁₃BO₄[2]
Molecular Weight 208.02 g/mol [2]
Appearance White to off-white powder or crystalline solid
Melting Point 98-102 °C
Solubility Soluble in organic solvents such as THF, DMF, and DMSO. Limited solubility in water.

Application I: Synthesis of Functionalized Biphenyls via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile cross-coupling reaction in organic synthesis, allowing for the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3][4] this compound is an excellent substrate for these reactions, enabling the synthesis of functionalized biphenyls that can serve as precursors for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced electronic materials.[5][6][7]

Causality of Experimental Choices
  • Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ can be used directly, or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) can be reduced in situ. The choice of phosphine ligand (e.g., PPh₃, XPhos) is critical for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence reaction rates and yields.

  • Solvent System: The reaction is often performed in a biphasic solvent system, such as toluene/water or dioxane/water, to dissolve both the organic reactants and the inorganic base. Anhydrous conditions can also be employed with organic-soluble bases.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents Reactants: - this compound - Aryl Halide (Br, I) - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) solvent Solvent System: (e.g., Toluene/Ethanol/Water) reagents->solvent Dissolve reaction Reaction Setup: - Inert atmosphere (N2 or Ar) - Heat (e.g., 80-100 °C) solvent->reaction Heat & Stir workup Workup: - Phase separation - Extraction with organic solvent reaction->workup Cool & Quench purification Purification: - Column chromatography - Recrystallization workup->purification product Product: Functionalized Biphenyl purification->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of 4'-Substituted-3-formyl-4-isopropoxybiphenyl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (5 mL per mmol of boronic acid)

  • Ethanol (2 mL per mmol of boronic acid)

  • Deionized water (2 mL per mmol of boronic acid)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biphenyl product.

Application II: Building Block for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds.[9][10] The bifunctional nature of this compound, possessing both a formyl group and a boronic acid, makes it a candidate for constructing COFs with dual functionalities or for post-synthetic modification.[11] The formyl group can react with amine linkers to form imine-based COFs, which are known for their good chemical stability.[12]

Causality of Experimental Choices
  • Monomer Stoichiometry: Precise stoichiometric control between the formyl-containing monomer and the amine linker is crucial for achieving a highly crystalline and ordered framework.

  • Solvent System: A mixture of solvents, often a protic and an aprotic solvent (e.g., mesitylene and dioxane), is used to ensure the solubility of the monomers while facilitating the reversible bond formation necessary for error correction and crystallization.

  • Catalyst: An acidic catalyst, such as aqueous acetic acid, is often used to promote the reversible imine condensation reaction, which allows for the formation of a thermodynamically stable, crystalline COF.

  • Reaction Conditions: Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures, provides the necessary energy for the monomers to overcome kinetic barriers and self-assemble into an ordered framework.

Experimental Workflow: Solvothermal COF Synthesis

monomers Monomers: - this compound - Amine Linker (e.g., TAPT) solvent_cat Solvent & Catalyst: - Mesitylene/Dioxane - Acetic Acid (aq) monomers->solvent_cat Combine & Sonicate reaction Solvothermal Reaction: - Sealed Pyrex tube - 120 °C, 3 days solvent_cat->reaction Freeze-Pump-Thaw & Seal isolation Isolation: - Filtration - Washing with organic solvents reaction->isolation Cool & Collect activation Activation: - Solvent exchange - Drying under vacuum isolation->activation cof_product Covalent Organic Framework (COF) activation->cof_product

Caption: General workflow for solvothermal COF synthesis.

Detailed Protocol: Synthesis of an Imine-Linked COF

This protocol is a representative example for the synthesis of an imine-linked COF using this compound and a triamine linker like 1,3,5-tris(4-aminophenyl)triazine (TAPT).

Materials:

  • This compound (1.5 eq)

  • 1,3,5-Tris(4-aminophenyl)triazine (TAPT) (1.0 eq)

  • Mesitylene

  • 1,4-Dioxane

  • 6 M Aqueous acetic acid

  • Acetone

  • Tetrahydrofuran (THF)

Procedure:

  • In a Pyrex tube, add this compound and TAPT.

  • Add a mixture of mesitylene and 1,4-dioxane (e.g., 1:1 v/v).

  • Add the aqueous acetic acid catalyst.

  • Sonicate the mixture for 15 minutes to obtain a homogeneous dispersion.

  • Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.

  • Seal the Pyrex tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, open the tube and collect the precipitated solid by filtration.

  • Wash the solid sequentially with acetone and THF to remove any unreacted monomers and oligomers.

  • Activate the COF by solvent exchange with fresh acetone, followed by drying under high vacuum at an elevated temperature (e.g., 150 °C) to obtain the porous COF material.

Application III: Precursor for Luminescent Polymers

The extended π-conjugated systems that can be synthesized using this compound as a building block are of great interest for the development of luminescent polymers.[13] These materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.[14] The formyl group can be utilized in polymerization reactions such as the Wittig or Horner-Wadsworth-Emmons reactions to introduce vinylene linkages, extending the conjugation of the polymer backbone.

Causality of Experimental Choices
  • Reaction Type: The Wittig reaction, using a phosphonium ylide, or the Horner-Wadsworth-Emmons reaction, using a phosphonate carbanion, are classic methods for forming carbon-carbon double bonds from aldehydes. The choice between them can depend on the desired stereoselectivity and the reactivity of the substrates.

  • Monomer Design: To form a polymer, a bifunctional comonomer is required. For instance, a bis(phosphonium salt) or a bis(phosphonate ester) can be reacted with a dialdehyde, or in this case, a bis(aryl halide) could first be coupled with this compound to create a dialdehyde monomer.

  • Polymerization Conditions: The polymerization conditions, including the choice of base, solvent, and temperature, need to be carefully controlled to achieve a high degree of polymerization and to avoid side reactions.

Conceptual Protocol: Synthesis of a Poly(arylene vinylene) Derivative

This protocol outlines a conceptual two-step approach for the synthesis of a luminescent polymer incorporating the this compound moiety.

Step 1: Synthesis of a Dialdehyde Monomer via Suzuki-Miyaura Coupling

  • React two equivalents of this compound with one equivalent of a dihaloaromatic compound (e.g., 1,4-dibromobenzene) under the Suzuki-Miyaura conditions described in Application I.

  • Purify the resulting dialdehyde monomer by recrystallization or column chromatography.

Step 2: Polymerization via Wittig Reaction

  • Prepare a bis(phosphonium ylide) by reacting a suitable bis(triphenylphosphonium) salt (e.g., xylylene bis(triphenylphosphonium bromide)) with a strong base like sodium hydride or n-butyllithium in an anhydrous solvent (e.g., THF or DMF).

  • Cool the ylide solution to a low temperature (e.g., 0 °C or -78 °C).

  • Slowly add a solution of the dialdehyde monomer from Step 1 to the ylide solution under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Quench the reaction by adding a protic solvent like methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water).

  • Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.

The resulting polymer would be expected to exhibit fluorescence, with the emission wavelength dependent on the extent of conjugation and the nature of the aromatic units in the backbone.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of advanced materials. Its trifunctional nature allows for its incorporation into functionalized biphenyls, crystalline covalent organic frameworks, and luminescent polymers through well-established synthetic methodologies. The protocols provided herein offer a solid foundation for researchers to explore the potential of this compound in developing next-generation materials for electronics, sensing, and beyond. The strategic combination of its reactive functionalities opens up a vast design space for creating materials with tailored properties and functions.

References

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010).
  • 3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions. (2020). Chem. Proc., 3(1), 3.
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2018). Molecules, 23(10), 2633.
  • CN112142723B - OLED material and preparation method and application thereof. (n.d.). Google Patents.
  • US20200295274A1 - Organic monomolecular white light material, manufacturing method for the same, and oled element. (n.d.). Google Patents.
  • Covalent Organic Framework Composites: Synthesis and Analytical Applications. (2021). Molecules, 26(18), 5404.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Organoborane coupling reactions (Suzuki coupling). (2004). Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci., 80(8), 359–371.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (2015). RSC Advances, 5(100), 82357-82365.
  • Fabrication of Functional Polymers with Gradual Release of a Bioactive Precursor for Agricultural Applications. (2024). Polymers, 16(1), 123.
  • Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. (2023). Polymers, 15(15), 3201.
  • Covalent Organic Frameworks: From Materials Design to Biomedical Application. (2018). Adv. Mater., 30(37), e1707398.
  • US11491183B2 - Substituted phenyl boronic acid containing polymers and methods of use. (n.d.). Google Patents.
  • Design and Synthesis of Covalent Organic Frameworks for Carbon Dioxide Capture. (2017).
  • Biomedical applications of boronic acid polymers. (2011). Polymer, 52(1), 1-12.
  • Synthesis of Polymer Composites with Luminescent Properties. (2020). Proceedings, 67(1), 24.
  • Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. (2022). Molbank, 2022(2), M1382.
  • Synthesis of Polymer Composites with Luminescent Properties. (2020).
  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (2007). J. Org. Chem., 72(23), 8963–8966.

Sources

Application Note & Protocols: Leveraging 3-Formyl-4-isopropoxyphenylboronic Acid for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids represent a privileged class of pharmacophores in modern drug discovery, renowned for their unique ability to form reversible covalent bonds with active site nucleophiles in various enzymes.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of potential enzyme inhibitors derived from 3-Formyl-4-isopropoxyphenylboronic acid. This versatile building block features two key functionalities: a boronic acid moiety, which can target enzymes such as serine proteases, and a formyl group, which serves as a synthetic handle for rapid library generation. We present detailed methodologies for derivatization via reductive amination and subsequent biochemical evaluation, tailored for researchers in medicinal chemistry and drug development.

Introduction: The Boronic Acid Advantage in Enzyme Inhibition

Boronic acids (R-B(OH)₂) have emerged as a cornerstone in the design of enzyme inhibitors, most notably exemplified by the proteasome inhibitor Bortezomib (Velcade®).[1][4] Their utility stems from the unique electronic nature of the boron atom. It possesses a vacant p-orbital, making it an effective Lewis acid that can readily accept an electron pair from a nucleophilic residue in an enzyme's active site.[5]

For serine proteases, a major class of enzymes implicated in numerous pathologies, the boronic acid moiety acts as a transition-state analog.[3][6] The catalytic serine's hydroxyl group attacks the electrophilic boron atom, forming a stable, yet reversible, tetrahedral boronate adduct.[7][8] This complex mimics the high-energy tetrahedral intermediate of peptide bond hydrolysis, resulting in potent and often highly specific enzyme inhibition.[6][9]

This compound is a particularly valuable starting material for inhibitor synthesis. It combines the enzyme-targeting boronic acid group with a synthetically versatile aldehyde, allowing for the systematic exploration of chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism of Inhibition: Targeting the Catalytic Serine

The inhibitory power of arylboronic acids against serine proteases is a well-established principle.[10][11] The process involves key residues in the enzyme's catalytic triad (typically Serine, Histidine, and Aspartate).

  • Binding: The inhibitor initially binds to the enzyme's active site, guided by non-covalent interactions between the inhibitor's substituents and the enzyme's specificity pockets.

  • Nucleophilic Attack: The catalytic serine (Ser195 in chymotrypsin), activated by the nearby histidine, performs a nucleophilic attack on the sp²-hybridized boron atom of the inhibitor.[7]

  • Tetrahedral Adduct Formation: This attack leads to the formation of a covalent, sp³-hybridized tetrahedral boronate complex. This structure is stabilized by hydrogen bonds within the active site's "oxyanion hole," effectively locking the enzyme in an inhibited state.[6]

The reversibility of this covalent bond is a key pharmacological advantage, potentially reducing the risk of off-target effects associated with irreversible inhibitors.

G cluster_0 Enzyme Active Site cluster_1 Boronic Acid Inhibitor cluster_2 Inhibited Complex (Tetrahedral Adduct) Enzyme Ser-OH Complex R -- B(OH)₂⁻ -- O-Ser Enzyme->Complex Nucleophilic Attack His His-N His->Enzyme Activates Inhibitor R B(OH)₂ Inhibitor->Complex Covalent Bond Formation G Start 3-Formyl-4-isopropoxyphenyl boronic acid Imine Schiff Base / Iminium Ion (Intermediate) Start->Imine + Amine (R¹R²NH) (DCE, rt) Amine Primary or Secondary Amine (R¹R²NH) Amine->Imine Product Final Inhibitor (Amine Derivative) Imine->Product Reduction STAB Sodium Triacetoxyborohydride (STAB) STAB->Imine Adds to

Caption: Workflow for inhibitor synthesis via reductive amination.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: General Procedure for Reductive Amination

This protocol describes the synthesis of an N-benzyl derivative as a representative example. It can be adapted for a wide range of commercially available primary and secondary amines.

Materials:

  • This compound (CAS: 1072952-00-1) [12][13]* Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 208 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (5 mL).

  • Add the desired amine (e.g., benzylamine) (1.1 eq, 118 mg, 1.1 mmol) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq, 318 mg, 1.5 mmol) to the reaction mixture in portions over 5 minutes. Note: The reaction may gently effervesce.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure amine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. Note: It is crucial to confirm the presence of the boronic acid moiety, as deboronation can sometimes occur under certain reaction conditions. [14]

Protocol 2: General Procedure for Serine Protease Inhibition Assay

This protocol provides a template for evaluating the inhibitory activity of the synthesized compounds against a model serine protease, such as α-chymotrypsin, using a chromogenic substrate.

Materials:

  • Synthesized inhibitor compound, dissolved in DMSO to make a stock solution (e.g., 10 mM).

  • α-Chymotrypsin from bovine pancreas (enzyme).

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) (chromogenic substrate).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of α-chymotrypsin in assay buffer (e.g., 20 nM). Keep on ice.

    • Prepare a working solution of the substrate S-AAPF-pNA in assay buffer (e.g., 200 µM).

    • Prepare serial dilutions of the inhibitor compounds in DMSO, and then dilute further into the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., ≤1%) to avoid affecting enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of the inhibitor solution at various concentrations (or DMSO for control wells).

    • Add 20 µL of the enzyme working solution to each well to initiate pre-incubation. Mix gently.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

    • To initiate the reaction, add 20 µL of the substrate working solution to all wells. The final volume should be 100 µL.

  • Data Acquisition:

    • Immediately place the microplate into the plate reader.

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance is proportional to the rate of substrate hydrolysis (release of p-nitroaniline).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration relative to the control (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using sigmoidal log(inhibitor) vs. response model) to determine the half-maximal inhibitory concentration (IC₅₀) value. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Presentation and Interpretation

Systematic derivatization and testing allow for the establishment of a Structure-Activity Relationship (SAR). The data should be organized clearly to facilitate analysis.

Table 1: Representative Synthetic Results

Compound ID Amine Used Yield (%) ¹H NMR HRMS (m/z) [M+H]⁺
Inhibitor-1 Benzylamine 85 Conforms Calcd: 299.15, Found: 299.18
Inhibitor-2 Piperidine 78 Conforms Calcd: 277.17, Found: 277.20

| Inhibitor-3 | 4-Fluoroaniline | 65 | Conforms | Calcd: 303.13, Found: 303.15 |

Table 2: Representative Enzyme Inhibition Data (α-Chymotrypsin)

Compound ID IC₅₀ (µM) Inhibition Type
Inhibitor-1 15.2 ± 1.8 Competitive
Inhibitor-2 45.7 ± 5.1 Competitive

| Inhibitor-3 | 8.9 ± 0.9 | Competitive |

The IC₅₀ values provide a direct measure of the potency of each compound. [7]Lower IC₅₀ values indicate higher potency. By comparing the structures and potencies of different derivatives, researchers can deduce which chemical features are most important for effective enzyme binding and inhibition.

Conclusion

This compound is a powerful and versatile platform for the synthesis of novel enzyme inhibitors. The protocols outlined in this guide demonstrate a straightforward path from a commercially available building block to a library of potential drug candidates via reductive amination. The subsequent biochemical evaluation provides a robust method for quantifying their inhibitory potency. This integrated approach of synthesis and screening is fundamental to modern medicinal chemistry and facilitates the rapid development of new therapeutic agents.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI.
  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. (n.d.). NIH.
  • Boronic acid-based enzyme inhibitors: a review of recent progress. (n.d.). PubMed.
  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2025). ResearchGate.
  • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. (n.d.). PNAS.
  • Merging the Versatile Functionalities of Boronic Acid with Peptides. (2021). MDPI.
  • Enzyme assays with boronic acid appended bipyridinium salts. (2009). PubMed.
  • Inhibition of serine proteases by arylboronic acids. (n.d.). PubMed.
  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (n.d.). NIH.
  • Boronic acid. (n.d.). Wikipedia.
  • Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information. (n.d.). AWS.
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). MDPI.
  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024). Royal Society of Chemistry.
  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. (n.d.). MDPI.
  • Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid. (n.d.). NIH.
  • Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. (n.d.). NIH.
  • Inhibition of Serine Proteases by Arylboronic Acids. (1971). ResearchGate.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). NIH.
  • Reductive Amination - Common Conditions. (n.d.). organic-chemistry.org.
  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. (n.d.). MDPI.
  • Isomer-sensitive deboronation in reductive aminations of aryl boronic acids. (n.d.). ResearchGate.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. (n.d.). ResearchGate.
  • Functionalization of Organotrifluoroborates: Reductive Amination. (n.d.). NIH.
  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.). MDPI.
  • Characterization of 3 fluoro-4-formylphenylboronic acid molecule with Density Functional Teory. (n.d.). ResearchGate.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). organic-chemistry.org.
  • 3-Formylphenylboronic acid. (n.d.). ResearchGate.
  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses Procedure.
  • Boron Chemistry for Medical Applications. (n.d.). MDPI.
  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (n.d.). MDPI.

Sources

Application Notes and Protocols: Microwave-Assisted Reactions with 3-Formyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis (MAOS)

In the fast-paced environments of pharmaceutical and materials science research, the efficiency of synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times from hours to mere minutes and often leading to higher yields and purer products.[1][2] This is achieved through the direct and efficient heating of polar molecules by microwave irradiation, a mechanism fundamentally different from conventional heating.[3][4] This application note provides a detailed guide to establishing a robust experimental setup for microwave-assisted reactions, with a specific focus on the versatile building block, 3-Formyl-4-isopropoxyphenylboronic acid. This compound is of significant interest in medicinal chemistry due to the synthetic handles it offers for constructing complex biaryl structures, which are prevalent in many biologically active molecules.[5]

The protocols detailed herein are primarily centered around the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[6][7] However, the principles and techniques discussed are broadly applicable to other microwave-assisted reactions, such as the Chan-Lam coupling for carbon-heteroatom bond formation.[8][9][10]

The Core of the Setup: The Microwave Reactor

Modern laboratory microwave reactors are sophisticated instruments designed for safety and reproducibility.[11] Unlike domestic microwave ovens, these systems are engineered to handle the high pressures and temperatures often generated during synthesis and are equipped with essential safety features.[12][13]

Key Components and Considerations:

  • Single-Mode vs. Multi-Mode Cavity: For synthetic chemistry, single-mode reactors are preferred. They provide a focused and homogenous microwave field, ensuring even heating of the reaction mixture.[14]

  • Reaction Vessels: Always use vessels specifically designed and certified by the manufacturer for microwave synthesis.[12][13] These are typically made of borosilicate glass or other microwave-transparent, pressure-resistant materials and are sealed with a septum and crimp cap.

  • Temperature and Pressure Monitoring: Accurate real-time monitoring is crucial for both safety and reaction control.[15] Most modern reactors utilize fiber-optic probes or infrared sensors for temperature measurement and have built-in pressure transducers.

  • Stirring: Efficient stirring is essential to ensure homogenous temperature distribution and mixing of reagents. A magnetic stir bar should be placed in the reaction vessel.

Safety First: Essential Precautions for MAOS[12]
  • Training: Ensure all users are thoroughly trained on the specific microwave reactor model.

  • Vessel Integrity: Inspect reaction vessels for any cracks or defects before use. Never exceed the manufacturer's recommended volume and pressure limits.

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for all reagents to understand their stability and potential hazards at elevated temperatures.[12]

  • Cooling: Allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before opening to prevent sudden depressurization and solvent flashing.[13]

  • Ventilation: Operate the microwave reactor in a well-ventilated laboratory hood.[12]

Designing the Reaction: A Suzuki-Miyaura Coupling Case Study

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like our this compound) with an organohalide.[16] Microwave irradiation can dramatically accelerate this transformation.[1][17]

Reagent Selection and Rationale

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, base, and solvent.

  • Palladium Catalyst: A wide array of palladium catalysts can be employed. For general screening, Pd(PPh₃)₄ is a robust choice. For more challenging couplings, or with less reactive halides (e.g., chlorides), more advanced catalyst systems involving bulky, electron-rich phosphine ligands like XPhos or RuPhos may be necessary.[18][19][20] Encapsulated palladium catalysts, such as Pd EnCat™, offer the advantage of easy removal by filtration.

  • Base: A base is required to activate the boronic acid for transmetalation.[6][21] The choice of base can significantly impact the reaction outcome. Common choices include inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃, and organic bases. The strength and solubility of the base are key considerations.[16]

  • Solvent: The solvent must be able to absorb microwave energy efficiently (i.e., have a sufficiently high dielectric constant). Protic solvents like ethanol and water, or polar aprotic solvents such as DMF, DMAc, acetonitrile, and 1,4-dioxane are commonly used.[1][22] Aqueous solvent mixtures (e.g., dioxane/water, ethanol/water) are often highly effective and align with green chemistry principles.[1][4]

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide. Optimization will likely be required for different coupling partners.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Microwave reaction vial (appropriate size)

  • Magnetic stir bar

Step-by-Step Procedure:

  • Reagent Preparation: To a microwave reaction vial containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), the palladium catalyst (e.g., 2-5 mol%), and the base (2-3 equiv.).

  • Solvent Addition: Add the chosen solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Sealing the Vessel: Securely seal the vial with a septum and an aluminum crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the target temperature (e.g., 120-150 °C), maximum power, and reaction time (e.g., 5-20 minutes). Initiate the irradiation.

  • Cooling: Once the reaction is complete, allow the vessel to cool to below 50 °C.

  • Work-up and Purification: Open the vial carefully. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Vessel Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation A Add Boronic Acid, Aryl Halide, Catalyst, Base B Add Solvent A->B C Seal Vial B->C D Place in Reactor & Set Parameters C->D E Irradiate (e.g., 150°C, 15 min) D->E F Cool to < 50°C E->F G Quench & Extract F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I J J I->J Characterize Product

Caption: Workflow for a typical microwave-assisted Suzuki-Miyaura coupling experiment.

Optimization and Data Interpretation

For novel reactions, a systematic optimization of reaction parameters is crucial.[18][19] A design of experiments (DoE) approach can be highly effective.

Table 1: Key Parameters for Optimization
ParameterRange/OptionsRationale & Key Insights
Temperature 80 - 180 °CHigher temperatures generally increase reaction rates. However, substrate or product decomposition can occur. A good starting point is often 10-20 °C above the boiling point of the solvent used in a conventional method.[23]
Time 5 - 60 minOne of the primary advantages of MAOS is the significant reduction in reaction time. Monitor reaction progress by TLC or LC-MS to determine the optimal time.
Catalyst Loading 0.5 - 5 mol%Lowering catalyst loading is economically and environmentally beneficial. Start with a higher loading (e.g., 5 mol%) and decrease it once conditions are optimized.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can influence the rate of transmetalation and suppress side reactions like protodeboronation.[24]
Solvent System Dioxane/H₂O, EtOH/H₂O, ACN, DMFThe solvent's dielectric properties affect heating efficiency. The solubility of all components is critical. Aqueous mixtures often provide excellent results.[1]
Troubleshooting Common Issues
  • Low Conversion: Increase temperature, extend reaction time, or screen different catalysts and bases. Ensure efficient stirring.

  • Protodeboronation (Loss of Boronic Acid): This can be a significant side reaction, especially with electron-rich or heteroaryl boronic acids.[24] Using a milder base (e.g., K₃PO₄) or a different solvent system can sometimes mitigate this issue.

  • Product Decomposition: Reduce the reaction temperature or time. The precise temperature control of modern microwave reactors is advantageous here.[3]

Extending the Scope: Chan-Lam Coupling

The Chan-Lam coupling reaction is a copper-catalyzed method for forming C-N and C-O bonds, coupling boronic acids with amines or alcohols, respectively.[8][9][25] This reaction is often performed at room temperature in the presence of air but can also benefit from microwave heating to reduce reaction times, particularly with less reactive substrates.[26]

Typical Chan-Lam Protocol Outline
  • Reagents: this compound (1.0 equiv.), amine or alcohol (1.2-2.0 equiv.), a copper source (e.g., Cu(OAc)₂, 10-20 mol%), and a suitable solvent (e.g., CH₂Cl₂, MeCN). A base like pyridine or triethylamine may be required.[10]

  • Setup: Combine reagents in a microwave vial.

  • Irradiation: Heat under microwave irradiation (e.g., 80-120 °C) for 15-45 minutes.

  • Work-up: Perform an extractive work-up followed by chromatographic purification.

The aldehyde functionality on the this compound provides a valuable synthetic handle for further derivatization after the C-C or C-X bond has been formed, allowing for rapid library synthesis and exploration of structure-activity relationships.

Conclusion

Microwave-assisted synthesis offers a powerful platform for accelerating chemical reactions involving versatile reagents like this compound. By understanding the principles of microwave heating and systematically optimizing reaction parameters, researchers can significantly enhance their synthetic efficiency. The protocols and guidelines presented here provide a solid foundation for developing robust and reproducible microwave-assisted cross-coupling reactions, ultimately expediting the discovery and development of new chemical entities.

References

  • Jahagirdar, A. A., et al. (2010).
  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. [Link]
  • Bargues, M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(1), 247. [Link]
  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst).
  • Lidström, P., et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]
  • Ben-Valid, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2353-2363. [Link]
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • Patel, H., et al. (2015). Optimized Microwave Assisted Organic Synthesis using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
  • Dandepally, S. R., et al. (2010). Microwave-Mediated Synthesis of an Arylboronate Library.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
  • Kumar, A., et al. (2020). Synthesis of carbazoles via aryl C–H activation triggered by surfactant-associated palladium nanoparticles under microwave-assisted heating in aqueous medium. Organic & Biomolecular Chemistry, 18(33), 6523-6534. [Link]
  • Hsieh, M.-Y. (2013). Development of microreactor setups for microwave organic synthesis.
  • MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. [Link]
  • Markopoulou, C., et al. (2024). One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. Molecules, 29(18), 4301. [Link]
  • Glasnov, T. N., & Kappe, C. O. (2007). Microwave-Assisted Multicomponent Reactions. Organic Syntheses, 84, 11. [Link]
  • Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33887-33910. [Link]
  • Chen, L., et al. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 142(37), 16078-16084. [Link]
  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis.
  • Kappe, C. O. (2013). Microwave-Assisted Synthesis: General Concepts. In Microwave-Assisted Synthesis of Heterocycles. [Link]
  • Al-Masri, M. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 22(12), 2060. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Martina, K., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Organic & Inorganic Au, 1(1), 3-15. [Link]
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
  • Wikipedia. (n.d.). Chan–Lam coupling.
  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.
  • Al-Masri, M., et al. (2010).
  • Wang, Y., & Sauer, D. R. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Organic Letters, 6(16), 2793-2796. [Link]
  • Krátky, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(22), 7015. [Link]
  • ResearchGate. (n.d.). Chan-Lam coupling reactions: Synthesis of heterocycles.
  • ResearchGate. (n.d.). Chan–Lam C–X Coupling Reaction.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-Formyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 3-Formyl-4-isopropoxyphenylboronic acid . Low yields with this specific boronic acid are a common challenge, often stemming from its unique electronic and steric properties. This resource offers targeted, field-proven insights to enhance your reaction success.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the recommended troubleshooting steps.

Q1: My reaction has stalled, and I'm recovering a significant amount of my aryl halide starting material. What is the likely cause?

A1: The most probable cause is a slow or inhibited transmetalation step in the Suzuki-Miyaura catalytic cycle. The 3-formyl group on your boronic acid is a moderate electron-withdrawing group, which can decrease the nucleophilicity of the ipso-carbon attached to the boron atom.[1] This electronic effect makes the transfer of the aryl group from boron to the palladium center less favorable.

Troubleshooting Steps:

  • Choice of Base is Critical: The base is not just a stoichiometric reagent; it activates the boronic acid to form a more nucleophilic boronate species.[2] For electron-deficient boronic acids, a stronger base is often required.

    • Recommendation: Switch from weaker bases like sodium carbonate (Na₂CO₃) to stronger, more activating bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] These bases can more effectively form the reactive boronate complex necessary for transmetalation.[4]

  • Solvent System Optimization: Solvent polarity can significantly influence the reaction rate and selectivity.[5][6][7] For substrates with polar functional groups like the formyl group, ensuring adequate solubility of all components is key.

    • Recommendation: A mixture of a nonpolar solvent like toluene or 1,4-dioxane with a polar aprotic co-solvent such as DMF or the use of an aqueous solvent system can be beneficial.[8] A common starting point is a 4:1 or 5:1 ratio of dioxane to water.

  • Increase Catalyst or Ligand Loading: If the transmetalation is intrinsically slow, increasing the concentration of the active catalyst can help drive the reaction to completion.

    • Recommendation: Incrementally increase the palladium precatalyst loading from a typical 1-2 mol% up to 5 mol%. Ensure the palladium-to-ligand ratio is appropriate for your chosen system, typically 1:1.1 to 1:2.

Q2: I am observing a significant amount of a side product that corresponds to the protodeboronated starting material (4-isopropoxybenzaldehyde). How can I prevent this?

A2: This side reaction is known as protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9] Electron-deficient arylboronic acids, such as the one you are using, are particularly susceptible to this undesired pathway, which is often promoted by the presence of water and the basic reaction conditions.[9][10]

Troubleshooting Steps:

  • Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, this can exacerbate protodeboronation with sensitive substrates.

    • Protocol: Use anhydrous solvents and a non-aqueous base like potassium fluoride (KF) or carefully dried potassium phosphate (K₃PO₄). Oven-dry all glassware and run the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen).

  • Protect the Boronic Acid: An effective strategy is to convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[10] These derivatives are more resistant to protodeboronation and slowly release the boronic acid in situ under the reaction conditions.[11]

  • Choose a Precatalyst for Rapid C-C Bond Formation: The faster the desired Suzuki coupling occurs, the less time there is for the undesired protodeboronation side reaction. Modern palladium precatalysts are designed for rapid generation of the active Pd(0) species.[12][13]

    • Recommendation: Employ a high-activity precatalyst like a Buchwald G3 or G4 palladacycle.[12] These catalysts can promote faster coupling, outcompeting the rate of protodeboronation.[11][13]

Q3: My reaction is producing a mixture of the desired product and a significant amount of homocoupled biaryl product derived from my aryl halide. What is causing this?

A3: Homocoupling of the aryl halide is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's oxidation state.[14] It can also be a sign that the transmetalation step is slow relative to the oxidative addition, leading to a buildup of the Ar-Pd(II)-X intermediate which can then react with another molecule of itself.

Troubleshooting Steps:

  • Thorough Degassing is Essential: Oxygen must be rigorously excluded from the reaction.

    • Protocol: Degas your solvent by sparging with an inert gas (argon or nitrogen) for 20-30 minutes. Alternatively, use several freeze-pump-thaw cycles for more complete oxygen removal.[15] Ensure the reaction is maintained under a positive pressure of inert gas throughout.

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(II) source requires an in situ reduction to the active Pd(0) species. This reduction process can sometimes promote homocoupling.[16]

    • Recommendation: Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst that cleanly and rapidly generates Pd(0). This minimizes the concentration of Pd(II) species that could lead to homocoupling.

  • Optimize the Base and Temperature: As with other issues, ensuring the transmetalation is as efficient as possible will minimize side reactions. A stronger base or a moderate increase in temperature could accelerate the desired coupling pathway over the undesired homocoupling.

Frequently Asked Questions (FAQs)

Q1: How does the ortho-formyl group on this compound specifically impact the Suzuki reaction?

A1: The ortho-formyl group has two primary effects:

  • Electronic Effect: As an electron-withdrawing group, it decreases the electron density on the aromatic ring. This can make the initial oxidative addition step of the aryl halide to the palladium(0) center faster if the halide partner is electron-rich.[17] However, it makes the boronic acid itself less nucleophilic, which can slow down the crucial transmetalation step.[1][18]

  • Steric Hindrance: The presence of a substituent ortho to the boronic acid group can create steric hindrance, which can also slow the transmetalation step where the boronic acid must approach the palladium center.[19]

Q2: What is the optimal catalyst system for this type of electronically-modified boronic acid?

A2: For challenging substrates, including those that are sterically hindered or electronically deactivated, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

Catalyst System ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Palladacycle Precatalysts (e.g., XPhos-Pd-G3)Pd₂(dba)₃ is a reliable Pd(0) source. Precatalysts offer high activity and stability, ensuring rapid generation of the active catalyst.[12]
Ligand Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or P(t-Bu)₃These bulky, electron-donating ligands stabilize the palladium center and accelerate the key steps of the catalytic cycle, particularly for challenging substrates.[2]

Q3: Can I use microwave irradiation to improve the yield and reaction time?

A3: Yes, microwave heating can be highly effective for Suzuki couplings, often leading to dramatically reduced reaction times and improved yields.[20] The rapid heating can overcome activation energy barriers for slow steps like transmetalation. However, it's important to be aware that the higher temperatures can also accelerate decomposition pathways like protodeboronation. A careful screening of reaction times and temperatures is recommended.

Experimental Protocols & Workflows

Protocol 1: Optimized Conditions for Electron-Deficient Boronic Acids

This protocol is a robust starting point for the coupling of this compound with a typical aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, and XPhos-Pd-G3 precatalyst.

  • Seal the vessel with a septum and evacuate and backfill with argon or nitrogen (repeat this cycle 3 times).[21]

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C.

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[18]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting a low-yielding Suzuki reaction with this specific boronic acid.

G start Low Yield with This compound check_sm Analyze Crude Reaction: Recovered Starting Materials? start->check_sm aryl_halide High Aryl Halide Recovery? (>20%) check_sm->aryl_halide Yes boronic_acid Protodeboronation or Homocoupling Observed? check_sm->boronic_acid No slow_trans Issue: Slow Transmetalation aryl_halide->slow_trans aryl_halide->boronic_acid No fix_trans Solution: 1. Use Stronger Base (K₃PO₄, Cs₂CO₃) 2. Optimize Solvent (Dioxane/H₂O) 3. Increase Catalyst Loading slow_trans->fix_trans side_rxn Issue: Boronic Acid Instability or Slow Coupling boronic_acid->side_rxn general_opt Issue: Suboptimal Conditions boronic_acid->general_opt No fix_side_rxn Solution: 1. Ensure Rigorous Degassing 2. Use Anhydrous Conditions 3. Use High-Activity Precatalyst (e.g., G3/G4) 4. Convert to Boronate Ester (Pinacol, MIDA) side_rxn->fix_side_rxn fix_general Solution: 1. Screen Temperature (e.g., 80-110 °C) 2. Screen Ligands (SPhos, P(t-Bu)₃) 3. Consider Microwave Irradiation general_opt->fix_general

Caption: A logical workflow for troubleshooting low yields.

Visualizing the Suzuki Catalytic Cycle

Understanding the core mechanism is key to effective troubleshooting.

Suzuki_Cycle pd0 L₂Pd(0) (Active Catalyst) pd2_complex Ar¹-Pd(II)-X      |     L₂ pd0->pd2_complex oxidative_add Oxidative Addition oxidative_add->pd2_complex pd2_diaryl Ar¹-Pd(II)-Ar²      |     L₂ pd2_complex->pd2_diaryl transmetalation Transmetalation transmetalation->pd2_diaryl pd2_diaryl->pd0 product Ar¹-Ar² (Coupled Product) reductive_elim Reductive Elimination reductive_elim->pd0 ar1x Ar¹-X (Aryl Halide) ar1x->oxidative_add ar2b Ar²-B(OH)₂ (Boronic Acid) + Base ar2b->transmetalation product->reductive_elim pos_oa pos_tm pos_re

Sources

troubleshooting failed reactions involving 3-Formyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Formyl-4-isopropoxyphenylboronic acid (CAS 1072952-00-1). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions involving this versatile reagent. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a bifunctional reagent, meaning it possesses two reactive functional groups: a formyl (aldehyde) group and a boronic acid. This unique structure allows for its participation in a variety of chemical transformations, most notably:

  • Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid moiety is an excellent coupling partner for forming carbon-carbon bonds with aryl, vinyl, or alkyl halides and triflates. This is one of the most widely used reactions in pharmaceutical and materials science.[1][2][3]

  • Reductive Amination: The aldehyde group can react with primary or secondary amines to form an imine, which is then reduced in situ to a more complex amine.[4][5][6]

  • Other Aldehyde Chemistries: The formyl group can also undergo reactions such as Wittig olefination, aldol condensation, and oxidation to a carboxylic acid, providing further synthetic utility.

Q2: What are the key stability concerns with this reagent?

A2: Like many boronic acids, this compound is sensitive to certain conditions. Key stability concerns include:

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the reagent inactive for coupling reactions.[7] This process can be accelerated by factors such as high temperatures, prolonged reaction times, and the presence of strong acids or bases in aqueous media.[7][8]

  • Oxidative Degradation: The boronic acid group can be susceptible to oxidation, which can lead to the formation of undesired byproducts.[9] The presence of oxygen, especially at elevated temperatures, can contribute to this degradation.[10]

  • Instability in Strong Base: While a base is required to activate the boronic acid for Suzuki coupling, highly alkaline conditions (e.g., pH 14) can promote side reactions like the Cannizzaro reaction with the formyl group.[11]

  • Light Sensitivity: Some safety data sheets for similar formylphenylboronic acids suggest avoiding exposure to light, which could potentially catalyze degradation.[12][13][14]

It is recommended to store the reagent at 2-8°C, protected from light and moisture.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool, but its success hinges on a delicate balance of catalyst, base, solvent, and temperature.

Problem 1: Low or No Yield of the Desired Cross-Coupled Product
Possible Cause Explanation & Causality Recommended Solution
Inefficient Catalyst Activation or Decomposition The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst. Incomplete reduction or subsequent deactivation of the Pd(0) species by oxygen or other impurities will halt the catalytic cycle.[10][15]* Degas Solvents Thoroughly: Use a robust inert gas sparge (e.g., argon or nitrogen) for at least 30 minutes prior to adding the catalyst.[10][16] * Use High-Purity Reagents: Ensure all reagents and solvents are free from oxidizing impurities.[17] * Ligand Selection: For electron-deficient boronic acids like this one (due to the formyl group), electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can promote the rate-determining oxidative addition step.[18]
Suboptimal Base Selection or Concentration The base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.[1][19][20] An incorrect base or insufficient amount can lead to a sluggish or stalled reaction.[19]* Screen Different Bases: Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice can be solvent-dependent.[21] * Ensure Adequate Stoichiometry: Typically, 2-3 equivalents of base are used. * Consider Biphasic Conditions: An aqueous base in an organic solvent (e.g., toluene, dioxane) is often effective as it helps to solubilize both the organic reactants and the inorganic base.[21]
Protodeboronation of the Starting Material The electron-withdrawing formyl group can make the boronic acid more susceptible to protodeboronation, especially under harsh basic conditions or at high temperatures.[7][22] This side reaction consumes your starting material, leading to lower yields.* Use Milder Bases: Consider using a weaker base like K₂CO₃ or KF if strong bases are causing decomposition.[1] * Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.[3] * Use Anhydrous Conditions: In some cases, using anhydrous conditions with a non-aqueous base can suppress protodeboronation.[8]
Steric Hindrance The ortho position of the formyl group relative to the isopropoxy group can introduce some steric hindrance around the boronic acid, potentially slowing down the transmetalation step.[18][23]* Choose a Less Bulky Ligand: While bulky ligands are often beneficial, extreme steric hindrance on both the ligand and the substrate can be detrimental. A balance must be found. * Increase Reaction Temperature: Carefully increasing the temperature can sometimes overcome steric barriers, but this must be balanced against the risk of protodeboronation.
Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Ar-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [R²B(OH)₃]⁻ Ar-Pd(II)-Ar'(L2) R¹-Pd(II)-R²(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate + OH⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Problem 2: Formation of Homocoupling Byproducts
Possible Cause Explanation & Causality Recommended Solution
Palladium(II)-Mediated Homocoupling If the reaction mixture contains residual Pd(II) species and is not sufficiently deoxygenated, a side reaction can occur where two molecules of the boronic acid couple together.[10][16]* Rigorous Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen).[15] * Subsurface Sparge: A subsurface sparge of the solvent with an inert gas is more effective than just a headspace purge.[10] * Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) without reducing the active catalyst.[10][16]
Oxygen in the Reaction Mixture The presence of oxygen can promote the homocoupling of boronic acids.[10]* Freeze-Pump-Thaw Cycles: For highly sensitive reactions, performing several freeze-pump-thaw cycles on the reaction mixture before adding the catalyst can be very effective at removing dissolved oxygen.

Troubleshooting Guide: Reductive Amination

Reductive amination is a two-step, one-pot process: imine formation followed by reduction. Failures can occur at either stage.

Problem 1: Incomplete Imine Formation
Possible Cause Explanation & Causality Recommended Solution
Water Removal is Inefficient Imine formation is a reversible equilibrium reaction that produces water. If water is not effectively removed, the equilibrium will not favor the imine product.* Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it is formed.[24] * Azeotropic Removal: For reactions run at higher temperatures, using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can effectively remove water.
Incorrect pH Imine formation is typically catalyzed by mild acid.[6] If the reaction is too neutral or too basic, the formation will be slow. If it is too acidic, the amine starting material will be protonated and become non-nucleophilic.* Add Catalytic Acid: A small amount of a weak acid like acetic acid can catalyze imine formation.[24]
Problem 2: Imine is Formed but Not Reduced to the Amine
Possible Cause Explanation & Causality Recommended Solution
Reducing Agent is Not Suitable Different reducing agents have varying reactivities and compatibilities. Sodium borohydride (NaBH₄) can also reduce the starting aldehyde if not added carefully after imine formation is complete.[5][6]* Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is a milder and more selective reagent that is often preferred for one-pot reductive aminations as it does not readily reduce the aldehyde.[4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises safety concerns due to the potential generation of HCN.[4] * Staged Addition: If using NaBH₄, allow sufficient time for the imine to form completely before adding the reducing agent in portions.[24][25]
Decomposition of Reducing Agent Some reducing agents, like STAB, are sensitive to water and protic solvents like methanol.[5]* Choose an Appropriate Solvent: When using STAB, solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are recommended.[5] If a protic solvent is necessary, NaBH₃CN is more compatible with methanol.[5]
Inactive Reducing Agent Sodium borohydride and other hydride reagents can degrade over time if not stored properly.* Test the Reagent: If in doubt, test the activity of your NaBH₄ on a simple ketone or aldehyde to ensure it is still effective.[4]
Workflow for Troubleshooting Reductive Amination

Reductive_Amination_Troubleshooting start Reaction Failure check_imine Check for Imine Formation (TLC, LC-MS) start->check_imine no_imine Imine Not Formed check_imine->no_imine No imine_formed Imine Formed, No Product check_imine->imine_formed Yes add_acid Add catalytic acid (e.g., AcOH) no_imine->add_acid remove_water Add drying agent (e.g., Mol. Sieves) no_imine->remove_water success Successful Reaction add_acid->success remove_water->success check_reductant Evaluate Reducing Agent imine_formed->check_reductant wrong_reductant Use selective reagent (STAB) check_reductant->wrong_reductant Non-selective? wrong_solvent Change solvent (e.g., to DCE for STAB) check_reductant->wrong_solvent Incompatible solvent? inactive_reductant Use fresh/tested reducing agent check_reductant->inactive_reductant Inactive? wrong_reductant->success wrong_solvent->success inactive_reductant->success

Caption: A decision-making workflow for troubleshooting failed reductive amination reactions.

Purification and Analysis

Q3: How can I purify crude this compound?

A3: Impurities in boronic acids can significantly impact reaction outcomes.[17] Purification is often necessary.

  • Acid-Base Extraction: A common method involves dissolving the crude boronic acid in an aqueous basic solution (e.g., dilute NaOH, being careful to keep the pH below 10.5 to avoid the Cannizzaro reaction), washing with an organic solvent (like toluene or MTBE) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified boronic acid.[11][26]

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective method for purification.

  • Chromatography: While possible, silica gel chromatography of boronic acids can be challenging due to their polarity and potential for decomposition on the stationary phase. Neutral alumina or specialized chromatography techniques may be more suitable.[27]

Q4: What analytical techniques are suitable for assessing the purity of this reagent?

A4: Assessing the purity of boronic acids requires techniques that can handle their reactive nature.

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B): Provides structural confirmation and can reveal the presence of organic impurities.

  • LC-MS: Useful for identifying the parent compound and any potential byproducts or degradation products.[28]

  • Non-Aqueous Capillary Electrophoresis (NACE): This technique is particularly well-suited for analyzing labile boronic esters and acids, as it can prevent hydrolysis during the analysis.[29]

  • HPLC: Reversed-phase HPLC can be used, but care must be taken as typical conditions can promote hydrolysis of boronic esters to their corresponding acids.[30]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Royal Society of Chemistry. (2022).
  • Lima, F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen.
  • Kek, S. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
  • American Chemical Society. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
  • Borates Today. (2021). Boron Suzuki Coupling.
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
  • ResearchGate. (n.d.). Catalyst optimization for electron‐deficient arylboronic acid 2 g in coupling with 1 a.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
  • ResearchGate. (2014). Is anyone familiar with a reductive amination?.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • Organic Process Research & Development Blog. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • Wikipedia. (n.d.). Protodeboronation.
  • American Chemical Society. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?.
  • PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
  • PubMed. (1979). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants.
  • PubMed. (2014). Arylboronic acid chemistry under electrospray conditions.
  • Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides....
  • PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Royal Society of Chemistry. (2014). Suzuki–Miyaura (hetero-)
  • PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids.
  • Organic Chemistry Portal. (n.d.). Protodeboronations.
  • Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
  • Semantic Scholar. (n.d.). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state.
  • National Institutes of Health. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.
  • Google Patents. (n.d.). US20040049050A1 - Method for producing formylphenylboronic acids.
  • ResearchGate. (n.d.). 3-Formylphenylboronic acid.

Sources

Technical Support Center: Optimization of Catalyst Loading for 3-Formyl-4-isopropoxyphenylboronic acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the optimization of catalyst loading for coupling reactions involving 3-Formyl-4-isopropoxyphenylboronic acid. The unique electronic and steric properties of this substrate necessitate a careful and systematic approach to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of coupling reaction for this compound, and what is a typical catalyst system?

A1: Given its structure, this compound is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] A standard catalyst system consists of a palladium source (precatalyst) and a phosphine ligand. Common choices include:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or well-defined precatalysts like Pd(dppf)Cl₂ or Buchwald-type palladacycles (e.g., SPhos Pd G3).[2][3]

  • Ligand: Bulky, electron-rich phosphine ligands are often required, especially if the coupling partner is sterically demanding.[4][5] SPhos, XPhos, or RuPhos are excellent starting points.[4][6]

  • Base: A base is essential to activate the boronic acid for the transmetalation step.[7] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.[5]

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water, is common.[3][8]

Q2: What is a good starting point for catalyst loading (mol%) in a new reaction?

A2: For initial screening, a palladium loading of 1-2 mol% is a reasonable starting point.[3] The ligand-to-palladium ratio is also critical; a ratio of 1:1 to 2:1 is typical for many biarylphosphine ligands.[8] If the reaction is sluggish or gives low conversion, the catalyst loading can be incrementally increased.[2][3] Conversely, for large-scale synthesis, it is often possible to decrease the catalyst loading once the reaction is optimized.[2]

Q3: How can I tell if my catalyst loading is too low or too high?

A3: Monitoring the reaction progress by LC-MS or TLC is crucial.

  • Too Low: The reaction will be slow, stall before reaching completion, or show no conversion at all.[3] This indicates that the amount of active catalyst is insufficient to turn over the starting material efficiently.

  • Too High: While it may drive the reaction to completion faster, excessively high catalyst loading can be detrimental. It can lead to the formation of palladium black (aggregated, inactive palladium) and promote side reactions.[6] Economically, it also leads to higher costs and increased levels of residual palladium in the final product, which is a major concern in pharmaceutical development.[9]

Q4: The formyl (-CHO) group on my boronic acid is sensitive. What precautions should I take?

A4: The aldehyde functional group can be sensitive to certain reaction conditions.

  • Base Choice: Strong bases or high temperatures might promote side reactions involving the aldehyde. Using a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[2][4]

  • Reaction Temperature: Avoid excessively high temperatures, which can cause substrate or product degradation.[6] A typical range to explore is 80-110 °C.[3]

  • Protodeboronation: The electron-withdrawing nature of the formyl group can make the boronic acid susceptible to protodeboronation (replacement of the -B(OH)₂ group with hydrogen).[8] This is a common side reaction that consumes the starting material. Using anhydrous solvents and minimizing reaction time can help mitigate this issue.[3]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My reaction shows low to no yield of the desired coupled product.

Possible Causes & Solutions

  • Cause A: Inactive Catalyst System. The active Pd(0) species is the engine of the catalytic cycle. If it's not generated efficiently or is deactivated, the reaction will fail.[3] Oxygen is a primary culprit in deactivating both the Pd(0) catalyst and phosphine ligands.[6][8][10]

    • Solution: Ensure all solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for 15-30 minutes).[8] Assemble the reaction under a positive pressure of inert gas. Use fresh, high-purity catalysts and ligands; phosphine ligands in particular can oxidize upon prolonged storage.[8] Using a well-defined, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) can provide more consistent generation of the active catalyst compared to mixing a Pd(II) salt like Pd(OAc)₂ with a ligand in situ.[3][11]

  • Cause B: Insufficient Catalyst Loading. The catalyst concentration may be too low for the reaction to proceed at a reasonable rate under the chosen conditions.

    • Solution: Incrementally increase the catalyst loading. A screening experiment (see protocol below) varying the loading from 0.5 mol% to 5 mol% can help identify the optimal range.[3] For particularly challenging couplings, higher loadings may be necessary.[3]

  • Cause C: Protodeboronation of Starting Material. Your this compound may be degrading before it can couple. This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[6][8]

    • Solution: Minimize water in the reaction by using anhydrous solvents, although some water is often necessary for the Suzuki reaction. If using a mixed solvent system like dioxane/water, try reducing the proportion of water. Use a milder base such as KF.[4] In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can prevent premature degradation.[8][12]

Problem 2: My reaction is complete, but I see significant side products, especially homocoupling of the boronic acid.

Possible Causes & Solutions

  • Cause A: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of boronic acids, leading to the formation of a biaryl byproduct derived from two molecules of your starting material.[4][10]

    • Solution: This again highlights the critical importance of maintaining a strictly inert atmosphere throughout the reaction setup and duration.[8][13] Ensure your degassing procedure is effective.

  • Cause B: Suboptimal Catalyst Loading or Ligand Ratio. An imbalance in the catalyst system can sometimes favor unproductive pathways. Too high a catalyst concentration can sometimes lead to faster catalyst decomposition and side reactions.

    • Solution: Re-evaluate the catalyst loading. It's possible that a lower loading is actually beneficial for selectivity. Also, screen the ligand-to-palladium ratio. A typical starting point is 1.1:1 or 2:1 (Ligand:Pd), but this should be optimized.[8]

Experimental Protocol: Systematic Optimization of Catalyst Loading

This protocol outlines a parallel screening experiment to efficiently determine the optimal catalyst loading for your specific coupling partners.

1. Reaction Setup:

  • In an inert atmosphere glovebox, arrange five reaction vials, each with a small magnetic stir bar.

  • To each vial, add the aryl halide (1.0 equiv, e.g., 0.1 mmol), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).

2. Catalyst/Ligand Stock Solution Preparation:

  • Prepare a stock solution of your palladium precatalyst and ligand in the chosen degassed organic solvent (e.g., 1,4-dioxane). This ensures accurate dispensing of small quantities.

3. Catalyst Addition:

  • Add the calculated volume of the stock solution to each vial to achieve the target catalyst loadings as described in the table below.

4. Solvent Addition & Reaction:

  • Add the remaining degassed solvent (and water, if applicable) to each vial to reach the final reaction concentration (typically 0.1-0.5 M).[3]

  • Seal the vials tightly and place them in a pre-heated reaction block or oil bath (e.g., 100 °C) with vigorous stirring.

5. Monitoring and Analysis:

  • After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction.

  • Quench the aliquot with a suitable solvent (e.g., ethyl acetate), filter, and analyze by LC-MS to determine the conversion percentage and the ratio of product to side products.

Data Presentation: Example Catalyst Loading Screen
VialPd Precatalyst (mol%)Ligand:Pd RatioConversion at 8h (%)Purity (Product vs. Side Product)Observations
10.52:135%98:2Slow reaction, but clean.
21.0 2:1 95% 97:3 Optimal balance of speed and cleanliness.
32.02:1>99%94:6Faster, but more side products observed.
45.02:1>99%88:12Very fast, but significant impurity formation.
51.01:170%96:4Slower than 2:1 ratio, suggesting insufficient ligand.

Interpretation: Based on this hypothetical data, a catalyst loading of 1.0 mol% with a 2:1 ligand-to-palladium ratio provides the best outcome, achieving high conversion with excellent purity.

Visual Guides

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Ar-Pd(II)-X(L_n) (Oxidative Addition) Pd0->OxAdd Ar-X Trans Ar-Pd(II)-Ar'(L_n) (Transmetalation) OxAdd->Trans Ar'-B(OH)₂ + Base RedEl Product Complex Trans->RedEl Reductive Elimination RedEl->Pd0 Ar-Ar' (Product) Product Coupled Product RedEl->Product ArX Aryl Halide ArX->OxAdd Boronic 3-Formyl-4-isopropoxy- phenylboronic acid Boronic->Trans Base Base (e.g., K₃PO₄) Base->Trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][5]

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue: Low Yield / No Reaction Check_Inert Is the system strictly inert (degassed)? Start->Check_Inert Check_Reagents Are catalyst, ligand, and reagents fresh/pure? Check_Inert->Check_Reagents Yes Sol_Degas Action: Improve degassing (sparge/freeze-pump-thaw). Use a glovebox. Check_Inert->Sol_Degas No Check_Loading Is catalyst loading sufficient (start >1 mol%)? Check_Reagents->Check_Loading Yes Sol_Reagents Action: Use fresh reagents. Consider a stable precatalyst. Check_Reagents->Sol_Reagents No Check_SideProducts LCMS Analysis: Is protodeboronation or homocoupling observed? Check_Loading->Check_SideProducts Yes Sol_Loading Action: Increase catalyst loading incrementally (e.g., 2-5 mol%). Check_Loading->Sol_Loading No Sol_Protodeboronation Action: Use milder base (KF), less water, or protect as a boronate ester. Check_SideProducts->Sol_Protodeboronation Protodeboronation Sol_Homocoupling Action: Re-verify inert atmosphere. Check for O₂ leak. Check_SideProducts->Sol_Homocoupling Homocoupling Success Problem Solved Check_SideProducts->Success No major side products, issue was likely kinetics. Sol_Degas->Check_Inert Sol_Reagents->Check_Reagents Sol_Loading->Check_Loading Sol_Protodeboronation->Success Sol_Homocoupling->Success

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
  • ResearchGate. Effect of palladium amount on Suzuki-Miyaura reaction yield.
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • ACS Publications. Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. ACS Omega. (2018-10-09).
  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling.
  • RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. (2025-01-22).
  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021-07-09).
  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • NIH National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. (2022-07-10).
  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2025-12-22).
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025-03-22).
  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018-04-04).
  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
  • MDPI. Hollow-Shell-Structured Mesoporous Silica-Supported Palladium Catalyst for an Efficient Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. (2018-10-02).
  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. (2014-03-17).
  • ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.

Sources

identification of side products in 3-Formyl-4-isopropoxyphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 3-Formyl-4-isopropoxyphenylboronic acid (CAS: 1072952-00-1).[1] This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate the formation of common side products, ensuring higher yields and purity in your synthetic endeavors.

Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when using this compound?

The most frequently encountered side products are a result of three primary competing reaction pathways:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, yielding 2-isopropoxybenzaldehyde.

  • Homocoupling: The palladium-catalyzed dimerization of the boronic acid to form 2,2'-diisopropoxy-5,5'-diformylbiphenyl.

  • Oxidation/Disproportionation: The aldehyde functional group can be oxidized to a carboxylic acid or undergo disproportionation under certain basic conditions (a Cannizzaro-type reaction).

Q2: My reaction is complete, but my NMR/LC-MS shows a complex mixture instead of my desired product. What went wrong?

A complex mixture typically points to multiple side reactions occurring simultaneously. The primary culprits are often insufficient inertness of your reaction atmosphere and the choice of base and solvent. The presence of oxygen is a known promoter of boronic acid homocoupling, while water in the presence of a strong base can accelerate protodeboronation.[2][3] The stability of this compound itself can also be a factor, as electron-withdrawing groups can influence the rate of side reactions.

Q3: What are the most critical first steps to take to minimize side product formation?

To ensure a clean reaction and high yield, focus on these three critical areas:

  • Ensure an Inert Atmosphere: Oxygen contamination is a primary driver of homocoupling.[2][3] Thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes) and maintain a positive pressure of an inert gas throughout the reaction.

  • Optimize Base and Solvent Conditions: Water is the proton source for protodeboronation.[2] If this side reaction is problematic, switching to anhydrous conditions and a milder, non-hydroxide base (e.g., K₂CO₃ or KF) can be highly effective.

  • Use a High-Activity Catalyst: Employing a highly active palladium catalyst system, such as one with a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos), can accelerate the desired cross-coupling reaction, allowing it to outcompete slower side reactions like protodeboronation.[2]

Q4: What are the best analytical methods to identify and quantify these side products?

A multi-technique approach is most effective:

  • Thin-Layer Chromatography (TLC): Excellent for initial reaction monitoring. A specialized stain using curcumin can selectively visualize boron-containing species as a red complex.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for separating and identifying components in the crude reaction mixture. It provides molecular weights for the expected product and potential side products.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation of the final product and isolated side products. ¹H NMR will show characteristic shifts for the aldehyde and aromatic protons, while ¹¹B NMR can confirm the presence or consumption of the boronic acid.[5]

Troubleshooting Guide: Specific Side Products

This section provides a detailed analysis of the most common side products, their formation mechanisms, and targeted strategies for their prevention.

Side Product 1: Protodeboronation Product (2-isopropoxybenzaldehyde)

Identification: This side product is formed by the replacement of the C-B(OH)₂ bond with a C-H bond.

CompoundMolecular FormulaMolecular WeightKey Analytical Signature (LC-MS)
2-isopropoxybenzaldehyde C₁₀H₁₂O₂164.20 g/mol [M+H]⁺ = 165.09

Mechanism of Formation: Protodeboronation is a protonolysis reaction where the carbon-boron bond is cleaved.[6] This process can be catalyzed by either acid or, more commonly in Suzuki couplings, by a base. In basic aqueous media, the boronic acid forms a more reactive boronate anion ([ArB(OH)₃]⁻), which then reacts with a proton source (typically water) in a rate-limiting step to yield the arene and boric acid.[6][7]

protodeboronation ArBOH2 Ar-B(OH)₂ ArBOH3_neg [Ar-B(OH)₃]⁻ (Boronate Anion) ArBOH2->ArBOH3_neg Fast Equilibrium (Base Activation) OH_ion + OH⁻ ArH Ar-H (Protodeboronation Product) ArBOH3_neg->ArH Rate-Limiting Protonolysis H2O + H₂O (Proton Source) BOH3 + B(OH)₃ + OH⁻

Caption: Mechanism of base-catalyzed protodeboronation.

Probable Causes & Solutions:

Probable CauseExplanationSolution / Prevention Protocol
Presence of Water Water acts as the proton source for the protonolysis of the C-B bond.Switch to Anhydrous Conditions: Use anhydrous solvents (e.g., dioxane, toluene) and ensure all glassware is oven-dried. Use a base that does not contain water, like finely powdered K₃PO₄ or CsF.[2]
Strong Basic Conditions Strong bases (e.g., NaOH, KOH) in aqueous media significantly accelerate the formation of the reactive boronate anion, increasing the rate of protodeboronation.[2][8]Use a Milder Base: Employ a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or KF. These bases are effective for the Suzuki coupling but are less likely to promote rapid protodeboronation.[2]
Prolonged Reaction Time / High Temperature Extended exposure to reaction conditions, especially at elevated temperatures, provides more opportunity for the side reaction to occur.Use a More Active Catalyst System: A highly active catalyst (e.g., a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand) can increase the rate of the desired cross-coupling, allowing the reaction to be completed in a shorter time and/or at a lower temperature.
Unstable Boronic Acid Some boronic acids are inherently prone to decomposition. Using derivatives can provide stability."Slow Release" Strategy: Convert the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester or a trifluoroborate salt. These reagents slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing side reactions.[6]
Side Product 2: Homocoupling Product (2,2'-diisopropoxy-5,5'-diformylbiphenyl)

Identification: This side product is the symmetrical biaryl formed from the coupling of two molecules of the starting boronic acid.

CompoundMolecular FormulaMolecular WeightKey Analytical Signature (LC-MS)
Homocoupling Dimer C₂₀H₂₂O₄326.39 g/mol [M+H]⁺ = 327.16

Mechanism of Formation: While several pathways exist, the most common mechanism for homocoupling in Suzuki reactions involves molecular oxygen.[3] The active Pd(0) catalyst reacts with O₂ to form a palladium peroxo complex ((η²-O₂)PdL₂). This complex then reacts with two molecules of the boronic acid. The first molecule coordinates to the peroxo-ligand, and the second molecule engages in transmetalation, ultimately leading to reductive elimination of the biaryl product.[9][10]

homocoupling Pd0 Pd(0)L₂ (Active Catalyst) Peroxo (η²-O₂)PdL₂ (Peroxo Complex) Pd0->Peroxo Oxygen Contamination O2 + O₂ Adduct Adduct Formation Peroxo->Adduct ArBOH2_1 + ArB(OH)₂ Transmetalation Transmetalation Adduct->Transmetalation ArBOH2_2 + ArB(OH)₂ ArPdAr trans-ArPdArL₂ Transmetalation->ArPdAr ReductiveElim Reductive Elimination ArPdAr->ReductiveElim ReductiveElim->Pd0 Catalyst Regeneration ArAr Ar-Ar (Homocoupling Product) ReductiveElim->ArAr

Caption: Oxygen-mediated palladium-catalyzed homocoupling.

Probable Causes & Solutions:

Probable CauseExplanationSolution / Prevention Protocol
Oxygen Contamination The presence of molecular oxygen is the primary catalyst for this side reaction.[3][9] Air leaking into the reaction vessel is a common issue.Rigorous Degassing & Inert Atmosphere: 1. Use a robust Schlenk line or glovebox technique.2. Degas the solvent and any liquid reagents thoroughly (e.g., 3-5 cycles of freeze-pump-thaw for volatile solvents, or sparging with argon for 30-60 minutes for less volatile ones).3. Flush the reaction flask with an inert gas (argon or nitrogen) for several minutes before adding reagents.4. Maintain a positive pressure of inert gas throughout the reaction using a balloon or bubbler.
High Catalyst Loading An unnecessarily high concentration of the palladium catalyst can sometimes increase the rate of side reactions relative to the desired coupling.Optimize Catalyst Loading: Titrate the catalyst loading down. For many reactions, 0.5–2 mol% of the palladium precatalyst is sufficient. Run small-scale test reactions to find the minimum effective loading.
Slow Oxidative Addition If the oxidative addition of the aryl halide to the Pd(0) center is slow, the catalyst has more time to react with oxygen and engage in the homocoupling cycle.Use an Aryl Iodide or Triflate: If using an aryl bromide or chloride, consider switching to the more reactive aryl iodide or triflate as the coupling partner. This will accelerate the rate-limiting oxidative addition step, favoring the cross-coupling pathway.
Analytical Protocols
Protocol 1: Reaction Monitoring by TLC with a Boron-Selective Stain
  • Spotting: Spot the crude reaction mixture on a silica gel TLC plate alongside co-spots of your starting materials.

  • Elution: Develop the plate using an appropriate solvent system (e.g., Hexane/Ethyl Acetate).

  • Visualization (UV): Visualize the plate under UV light (254 nm) to see all UV-active compounds.

  • Staining (Boron-Selective):

    • Prepare a staining solution of 10-hydroxybenzo[h]quinolone (HBQ) or curcumin in ethanol.[4][11]

    • Dip the developed TLC plate into the staining solution and let it dry.

    • Boronic acids and their esters will appear as distinctly colored spots (e.g., bright blue-green with HBQ, red with curcumin) under UV light (365 nm), allowing you to track the consumption of the starting material selectively.[4][11]

Protocol 2: Product Mixture Analysis by UPLC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like acetonitrile or methanol.

  • Chromatography: Use a C18 reversed-phase column. A fast gradient method is often sufficient for initial analysis.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[12]

    • Mobile Phase B: Acetonitrile.[12]

    • Gradient: Start with a low percentage of B, ramp up to ~95% B over a few minutes, hold, and then re-equilibrate.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Data Analysis: Extract the ion chromatograms for the theoretical [M+H]⁺ masses of your expected product and the potential side products listed in the tables above to confirm their presence or absence.

References
  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 133(41), 16578–16581.
  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid. BenchChem Technical Support.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282–1295.
  • Reddit user discussion. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • Adamo, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 110(31), 9784–9792.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1282–1295.
  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826.
  • ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Dhudshia, B., & Thadani, A. N. (2010). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 2(9), 1345-1348.
  • Organic Chemistry Portal. (n.d.).
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
  • Wang, B., et al. (2012). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. Organic Letters, 14(10), 2512–2515.
  • Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 335-347.
  • Reddy, G. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(16), 6464-6471.
  • Bothe, M., et al. (2002). Process for preparing highly pure formylphenylboronic acids.
  • Sigma-Aldrich. (n.d.). This compound ≥95%. Product Page.
  • Sigma-Aldrich. (n.d.). This compound ≥95%. Product Page.

Sources

Technical Support Center: Purification Strategies for Products from 3-Formyl-4-isopropoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Formyl-4-isopropoxyphenylboronic acid. This guide is designed to provide expert insights and field-proven solutions to common purification challenges encountered after employing this versatile building block in reactions like the Suzuki-Miyaura cross-coupling. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategies.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of reaction products derived from this compound.

Q1: My final product is contaminated with a significant amount of a homocoupled dimer of the boronic acid. How can I separate this from my desired biaryl product?

A1: Probable Cause & Strategy

Homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen or when using certain palladium(II) precatalysts that require an in-situ reduction step.[1][2] The resulting symmetrical biaryl dimer, (3,3'-diformyl-4,4'-diisopropoxybiphenyl), can often have a polarity very similar to the desired cross-coupled product, making chromatographic separation challenging.

Solutions:

  • Optimized Flash Chromatography: While difficult, separation is often possible. The homocoupled product is perfectly symmetrical and may elute slightly differently from your less symmetrical target molecule.

    • Action: Run a gradient elution on silica gel, starting with a very nonpolar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and increasing the polarity very slowly. This can often resolve closely eluting spots.

    • Pro-Tip: The presence of the two aldehyde groups in the dimer can sometimes make it slightly more polar than the desired product if the other coupling partner is non-polar. Monitor fractions carefully by TLC.

  • Recrystallization: If your desired product is a solid, recrystallization is the most effective method for removing impurities. The homocoupled dimer, being a minor component, will likely remain in the mother liquor.

    • Action: Choose a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for biaryls include ethanol, isopropanol, ethyl acetate/hexanes, or toluene.

  • Reaction Re-optimization (Preventative): The most robust solution is to minimize the formation of the homocoupling byproduct in the first place.

    • Action: Ensure your reaction is thoroughly degassed to remove oxygen.[3] Using a Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst that rapidly forms the active Pd(0) species can also reduce this side reaction.[4]

Q2: My product streaks badly during silica gel chromatography, leading to poor separation and low recovery. What's causing this and how do I fix it?

A2: Probable Cause & Strategy

This is a classic issue when purifying boronic acids or their derivatives. The trivalent boron atom is a Lewis acid, and it can interact strongly with the Lewis basic silanol groups on the surface of standard silica gel.[5][6] This leads to tailing, streaking, and sometimes irreversible adsorption of the product to the stationary phase.[7]

Solutions:

  • Boric Acid-Treated Silica Gel: This is the most effective and widely adopted solution. Pre-treating the silica gel with boric acid effectively neutralizes the highly active silanol groups, preventing the unwanted interaction with your product.[7][8]

    • Action: Prepare a slurry of silica gel in a methanolic solution of boric acid, then remove the solvent and dry the silica thoroughly before packing your column. See Protocol 1 for a detailed procedure. This method dramatically improves peak shape and recovery.[7]

  • Mobile Phase Modification: Adding a small amount of a modifier to your eluent can sometimes mitigate the issue, although it's often less effective than treating the silica.

    • Action: Try adding a small percentage (0.1-1%) of acetic acid or triethylamine to your mobile phase. Acetic acid can help by protonating the silanol groups, while a base can compete for binding sites. Caution: Ensure this is compatible with your product's stability. Given the aldehyde functionality, a mild acid is generally safer.

Q3: My NMR analysis shows unreacted this compound in my purified product. How can I remove it?

A3: Probable Cause & Strategy

Residual starting material indicates an incomplete reaction or inefficient initial workup. Boronic acids are polar and can be tricky to remove completely, especially if the product is also polar.

Solutions:

  • Basic Aqueous Wash (Workup Stage): Boronic acids are weakly acidic and can be extracted into a basic aqueous phase.[5][9] This is best done during the initial reaction workup.

    • Action: After the reaction, dilute the mixture with an organic solvent like ethyl acetate and wash with a mild basic solution such as 1M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The boronic acid will partition into the aqueous layer as its boronate salt. Back-extract the aqueous layer with ethyl acetate to recover any product that may have transferred.

  • Derivatization for Removal: If the product is sensitive to base, you can use a selective derivatization agent to capture the boronic acid.

    • Action: A sorbitol extraction can be effective. Shaking the organic solution of your crude product with an aqueous sorbitol solution will form a water-soluble complex with the boronic acid, pulling it into the aqueous phase.[6]

  • Potassium Trifluoroborate (BF₃K) Salt Formation: This is an excellent strategy if other methods fail. Boronic acids react with KHF₂ to form highly stable and often crystalline trifluoroborate salts, which have very different solubility profiles from the desired organic product.[6][10]

    • Action: Dissolve the crude mixture in methanol and treat with an aqueous solution of KHF₂. The trifluoroborate salt of the unreacted boronic acid will precipitate or can be separated via extraction.

Q4: I'm concerned about the stability of the aldehyde group during purification. Are there any special precautions I should take?

A4: Probable Cause & Strategy

Aldehydes can be susceptible to oxidation, especially if left on silica gel for extended periods or exposed to air and light. While generally stable under typical Suzuki conditions, prolonged purification steps can pose a risk.

Solutions:

  • Minimize Time on Silica: Do not let your column run overnight. Elute the product as quickly as is reasonably possible while still achieving good separation.

    • Action: Choose a solvent system that gives your product an Rf value of ~0.3-0.4 on TLC to ensure it elutes in a timely manner.

  • Use Fresh Solvents: Peroxides in older ether solvents (like THF or Dioxane) can potentially oxidize the aldehyde.

    • Action: Use freshly opened bottles of solvents or solvents that have been properly stored and tested for peroxides.

  • Inert Atmosphere: For highly sensitive substrates, performing chromatography under a gentle stream of nitrogen or argon can prevent air oxidation. This is particularly important if the product is being isolated for use in GMP or other high-purity applications.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the most common impurities to expect from a Suzuki-Miyaura coupling with this compound? A: A well-planned purification strategy begins with anticipating the likely impurities.[11] The table below summarizes the most common species you will need to separate from your desired cross-coupled product.

Impurity TypeChemical Identity ExampleTypical PolarityKey Characteristics & Separation Rationale
Unreacted Boronic Acid This compoundHighPolar due to B(OH)₂ group. Removable with a basic wash or specialized chromatography.[5]
Unreacted Partner e.g., an Aryl HalideVariablePolarity depends on the specific partner used. Usually separable by standard chromatography.
Homocoupling Product 3,3'-diformyl-4,4'-diisopropoxybiphenylSimilar to ProductOften has very similar polarity to the desired product, making it the most challenging impurity to remove chromatographically.[1][2]
Protodeboronation Product 2-isopropoxybenzaldehydeLowerThe boronic acid group is replaced by hydrogen. Typically less polar than the desired product.[4]
Palladium Residues Pd catalyst and phosphine ligandsVariableCan be removed by filtration through Celite after the reaction, or by using specialized palladium scavengers.[11][12]
Inorganic Salts e.g., K₂CO₃, K₃PO₄Very HighByproducts from the base. Easily removed during the initial aqueous workup.[11]

Q: What is the best general-purpose purification strategy to start with? A: For products of Suzuki-Miyaura reactions, a multi-step approach is most effective. Start with an aqueous workup to remove the bulk of inorganic salts and water-soluble impurities.[12] Follow this with flash column chromatography. Given the nature of your starting material, we strongly recommend using boric acid-treated silica gel as your default stationary phase to prevent issues with streaking and product loss.[7][8] If the product is a solid and the purity is >90% after chromatography, a final recrystallization step is ideal for obtaining material of the highest purity.

Q: How should I store this compound to prevent degradation? A: Proper storage is critical for reaction success. Boronic acids can dehydrate to form cyclic boroxine anhydrides or undergo slow decomposition.[13] Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[14][15] For long-term storage, keeping it under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is recommended. A similar compound, 3-Formyl-4-ethoxyphenylboronic acid, is recommended to be stored at -20°C.[16]

Section 3: Key Experimental Protocols

Protocol 1: Preparation and Use of Boric Acid-Treated Silica Gel

This protocol describes a method to suppress the over-adsorption of boronic acid derivatives during column chromatography.[8][10]

Materials:

  • Standard silica gel (for flash chromatography)

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare Solution: Create a 5% (w/v) solution of boric acid in methanol. For every 100 g of silica gel you intend to treat, you will need approximately 550 mL of this solution.

  • Create Slurry: In a suitable flask, combine the silica gel with the boric acid/methanol solution to form a slurry.

  • Agitate: Gently swirl or agitate the slurry for 1 hour at room temperature to ensure thorough coating.

  • Solvent Removal: Remove the methanol by filtration using a Büchner funnel.

  • Wash: Wash the treated silica gel on the filter with ethanol (approximately 600 mL per 100 g of silica).

  • Dry: Dry the silica gel thoroughly under vacuum (e.g., on a rotary evaporator or in a vacuum oven at 60°C for 1.5-2 hours) until it becomes a free-flowing powder.

  • Pack Column: The boric acid-impregnated silica gel is now ready for use in packing your chromatography column as you would with standard silica.

Protocol 2: General Aqueous Workup for Suzuki-Miyaura Reactions

This procedure is designed to remove inorganic salts and the majority of the unreacted boronic acid before chromatographic purification.

Procedure:

  • Cool Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Filter (Optional): If the palladium catalyst has precipitated as palladium black, dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of Celite. Wash the Celite pad with additional solvent.[12]

  • Dilute: Transfer the filtrate to a separatory funnel and dilute further with an organic solvent (e.g., ethyl acetate, DCM).

  • Basic Wash: Wash the organic layer with a 1M aqueous solution of sodium carbonate (Na₂CO₃) or a saturated solution of sodium bicarbonate (NaHCO₃). This will remove the acidic boronic acid starting material. Repeat this wash once more.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and removes the bulk of the water from the organic layer.

  • Dry: Dry the isolated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product, which is now ready for chromatography or recrystallization.

Section 4: Visual Guides & Data

Purification Strategy Decision Workflow

This flowchart provides a logical path for selecting the appropriate purification strategy for your product.

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (Basic Wash + Brine) A->B C Analyze Crude Product (NMR, LC-MS) B->C D Is Product a Solid? C->D E Try Recrystallization D->E  Yes H Flash Chromatography D->H  No / Impure F Is Purity >98%? E->F G Final Product F->G  Yes F->H  No I Use Boric Acid-Treated Silica? H->I J Analyze Fractions I->J K Combine Pure Fractions & Concentrate J->K K->D Check if Solid for final polish

Caption: A flowchart for troubleshooting common issues in Bpin purification.

Common Chromatography Solvent Systems

The choice of eluent is critical for successful chromatographic separation. The following are good starting points for biaryl products derived from this compound.

Polarity of ProductRecommended Starting Solvent SystemGradient Profile
Low to Medium Hexanes / Ethyl AcetateStart at 2% Ethyl Acetate, gradually increase to 30%
Medium to High Hexanes / AcetoneStart at 5% Acetone, gradually increase to 50%
High Dichloromethane / MethanolStart at 0.5% Methanol, gradually increase to 5%

Always determine the optimal solvent system by TLC analysis before committing to a column.

Section 5: References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 40(9), 974-975. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

  • Krska, S. W., et al. (2017). Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. [Link]

  • Reddit community. (2017). Purification of boronic acids? r/chemistry. [Link]

  • ThinkChem. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Badshah, S. A. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. [Link]

  • Das, S., & Nath, S. (2020). Efficiently self-healing boronic ester crystals. RSC Publishing. [Link]

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]

  • Reddit community. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Reddit community. (2023). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives.

  • Dreher, S. D., et al. (2014). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC - NIH. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Van der Westhuizen, J. H. (2011). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. [Link]

  • Reeve, J. T., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. [Link]

  • Amerigo Scientific. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). 3-Formylphenylboronic acid. [Link]

Sources

Technical Support Center: Preventing Deboronation of 3-Formyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Formyl-4-isopropoxyphenylboronic acid. This resource is designed to provide in-depth, practical solutions to a common and frustrating side reaction: deboronation. By understanding the underlying mechanisms, you can effectively troubleshoot your experiments, improve yields, and ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)
Q1: What is deboronation, and why is it a significant problem with my this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond (-B(OH)₂) of your boronic acid is cleaved and replaced with a carbon-hydrogen bond (-H).[1] This process converts your valuable starting material into the corresponding benzaldehyde derivative (3-formyl-4-isopropoxybenzene), an undesired byproduct that reduces your reaction yield and complicates purification.

Your specific molecule, this compound, is particularly susceptible due to its electronic structure. The ortho-formyl group (-CHO) is strongly electron-withdrawing. This property can increase the Lewis acidity of the boron atom and destabilize the C-B bond, especially under basic conditions commonly used in cross-coupling reactions.[2]

Q2: I'm seeing a new, unexpected spot on my TLC and a lower yield in my Suzuki-Miyaura coupling. How can I confirm it's deboronation?

A2: The most common signs of deboronation are a reduced yield of your desired coupled product and the appearance of a new, often less polar, byproduct. To confirm its identity:

  • Run a Control Reaction: Set up a small-scale reaction containing your boronic acid, base, solvent, and water (if applicable), but without the palladium catalyst and coupling partner. Heat it under the same conditions as your main reaction. If you observe the formation of the byproduct, deboronation is the likely cause.

  • Characterization: Isolate the byproduct. Its 1H NMR spectrum should show a new aromatic proton in place of where the boronic acid was attached, and the mass spectrum will correspond to 3-formyl-4-isopropoxybenzene.

Troubleshooting Guide: Reaction Optimization
Q3: My reaction is run under basic conditions. How does pH influence deboronation and what can I do about it?

A3: The rate of protodeboronation is highly pH-dependent.[3][4] Both strongly acidic and strongly basic conditions can accelerate this undesired side reaction.[1][5]

  • The Problem: In Suzuki-Miyaura coupling, a base is required to form the boronate anion ([ArB(OH)₃]⁻), which is the active species in the transmetalation step. However, this boronate is also highly susceptible to protonolysis by water or other protic sources in the reaction mixture.[2] For arylboronic acids with electron-withdrawing groups, this base-catalyzed pathway is often the primary route of decomposition.[1]

  • The Causality: The electron-withdrawing formyl group on your molecule makes the aryl ring more electron-deficient, facilitating the departure of the boronate group during protonolysis.

Solutions & Protocols:

  • Choose a Milder Base: Avoid strong, hydroxide-containing bases like NaOH and KOH. Opt for weaker inorganic bases that provide a sufficiently high pH for catalysis without aggressively promoting deboronation.

  • Protocol 1: Screening for an Optimal Base:

    • Set up parallel reactions using your standard conditions.

    • In separate vials, test the following bases (2.0 equivalents): K₃PO₄, K₂CO₃, Cs₂CO₃, and a mild organic base like triethylamine (Et₃N).[6]

    • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr) to compare the rate of product formation versus deboronation byproduct formation.

    • Select the base that provides the best ratio of product to byproduct. K₃PO₄ is often an excellent starting point.

ParameterProblematic ConditionsRecommended ConditionsRationale
Base Strong bases (NaOH, KOH)Weaker bases (K₃PO₄, K₂CO₃, Cs₂CO₃)Minimizes the rate of base-catalyzed protodeboronation.[6]
Solvent Excessively wet protic solventsAnhydrous aprotic solvents (Toluene, Dioxane, THF) with minimal waterReduces the availability of protons for the undesired side reaction.[6]
Temperature High temperatures (>100 °C)Lowest effective temperature (e.g., 60-80 °C)Slows the rate of deboronation, which can be more sensitive to heat than the coupling reaction.[3]
Catalyst Slow, inefficient catalyst systemHigh-turnover catalyst/ligand (e.g., Buchwald-type)A faster productive reaction outcompetes the slower deboronation side reaction.[7]
Q4: The Suzuki reaction requires some water, but I suspect it's contributing to the deboronation. How do I manage the water content?

A4: You are correct. Water is the proton source for protodeboronation.[1] While many Suzuki protocols require a small amount of water to help dissolve the base and facilitate the catalytic cycle, excess water is detrimental.

Solutions & Protocols:

  • Use Anhydrous Solvents: Start with properly dried, anhydrous solvents.

  • Minimize Added Water: If your base is aqueous, use the most concentrated solution possible. Better yet, use a solid base and add a controlled, minimal amount of water (e.g., 1-5% v/v) if required.

  • Consider "Anhydrous" Conditions: Some modern Suzuki protocols can run under nearly anhydrous conditions, particularly when using potassium phosphate as the base.

  • Protocol 2: Controlled Water Experiment:

    • Ensure all glassware is oven- or flame-dried.

    • Use anhydrous solvent (e.g., Dioxane).

    • Use a solid, anhydrous base (e.g., K₃PO₄).

    • Run the reaction under these anhydrous conditions.

    • If the reaction is sluggish, add water portion-wise (e.g., 1% v/v at a time) until the reaction proceeds efficiently without significant deboronation.

Q5: Could my catalyst system be the problem? The reaction is slow, giving the boronic acid more time to decompose.

A5: Absolutely. An inefficient catalytic system is a major contributor to deboronation.[6] If the rate of the desired Suzuki coupling is slow, the sensitive boronic acid is exposed to the degrading basic conditions for an extended period. The key is to make the productive reaction much faster than the decomposition pathway.

Solutions & Protocols:

  • Increase Catalyst Turnover Rate: Employ modern, highly active palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands like SPhos, XPhos, or RuPhos). These systems are designed for rapid catalytic turnover, even at lower temperatures.[7]

  • Use a Precatalyst: Modern precatalysts are designed to rapidly form the active Pd(0) species, minimizing side reactions that can occur during the reduction of Pd(II) sources under older protocols.[7]

Advanced Strategies: Protecting the Boronic Acid

If optimization of reaction conditions is insufficient, a "slow-release" strategy using a more stable boronic acid derivative can be highly effective.[1] The goal is to keep the concentration of the free, unstable boronic acid low at all times.

Q6: I've tried everything and still see significant deboronation. How can I protect the boronic acid functionality?

A6: Converting the boronic acid to a more stable boronate ester is an excellent strategy. Pinacol esters are common, but for particularly challenging substrates, an N-methyliminodiacetic acid (MIDA) boronate or a diethanolamine complex can provide superior stability.[1][8]

  • The Causality: These derivatives "mask" the reactive B(OH)₂ group. Under the reaction conditions, they slowly hydrolyze to release the boronic acid in situ. This ensures the concentration of the unstable free boronic acid remains very low, allowing it to be consumed in the productive catalytic cycle before it has a chance to deboronate.[9]

// Nodes start [label="Low Yield or\nByproduct Observed", fillcolor="#FBBC05", fontcolor="#202124"]; check_deboronation [label="Confirm Deboronation\n(Control Reaction, NMR/MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; is_deboronation [label="Is Deboronation\nthe Main Issue?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

optimize_base [label="1. Optimize Base\n(Use K₃PO₄ or K₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; control_water [label="2. Control Water\n(Use Anhydrous Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; improve_catalyst [label="3. Improve Catalyst\n(Use Buchwald Precatalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

still_issue [label="Still an Issue?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

protecting_group [label="Advanced Strategy:\nUse Protecting Group\n(MIDA Boronate / Diethanolamine Complex)", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_success [label="Problem Solved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_other [label="Troubleshoot Other\nSide Reactions", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> check_deboronation; check_deboronation -> is_deboronation; is_deboronation -> optimize_base [label=" Yes "]; is_deboronation -> end_other [label=" No "];

optimize_base -> control_water; control_water -> improve_catalyst; improve_catalyst -> still_issue;

still_issue -> protecting_group [label=" Yes "]; still_issue -> end_success [label=" No "];

protecting_group -> end_success; } .enddot Caption: Troubleshooting workflow for diagnosing and preventing deboronation.

Storage and Handling
Q7: How should I store this compound to ensure its long-term stability?

A7: Proper storage is crucial to prevent slow decomposition on the shelf.

  • Anhydride Formation: In the solid state, boronic acids can slowly dehydrate to form cyclic trimers called boroxines.[10] While this is often reversible, it complicates weighing and stoichiometry.

  • Oxidation & Hydrolysis: Exposure to air and moisture can lead to oxidative degradation and protodeboronation over time.[10]

Recommended Storage Protocol:

  • Container: Store in a tightly sealed, airtight container. Use amber glass to protect from light.[11]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Store in a cool, dark place. Refrigeration (2–8°C) is recommended. Avoid freezers unless the container is exceptionally well-sealed to prevent moisture condensation during temperature cycles.[12]

  • Desiccant: For long-term storage, place the sealed container inside a larger secondary container or desiccator with a desiccant (e.g., Drierite or silica gel) to protect from ambient moisture.[12]

References
  • Protodeboronation - Wikipedia. (n.d.).
  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]
  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry. [Link]
  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
  • Acid-promoted metal-free protodeboronation of arylboronic acids. (n.d.). ResearchGate.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate.
  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]
  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry. [Link]
  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269–1282. [Link]
  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
  • Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
  • Protodeboronations - Organic Chemistry Portal. (n.d.).
  • Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. (n.d.). ResearchGate.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential He
  • Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic and biomolecular chemistry. [Link]
  • Biscoe, M. R., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic letters, 11(8), 1773–1775. [Link]
  • Krasovskiy, A., & Knochel, P. (2006). Highly efficient one-pot access to functionalized arylboronic acids via noncryogenic bromine/magnesium exchanges. Angewandte Chemie International Edition, 45(18), 2958–2961. [Link]
  • Maj, A. M., & Rychlewska, U. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2247. [Link]
  • Demory, E., Blandin, V., & Chavant, P. (2011). Noncryogenic Preparation of Functionalized Arylboronic Esters through a Magnesium–Iodine Exchange with in Situ Quench. Organic Process Research & Development. [Link]
  • Lab Alley. (n.d.). How to Store Boric Acid.

Sources

Technical Support Center: Addressing the Instability of 3-Formyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for advanced chemical reagents. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing 3-Formyl-4-isopropoxyphenylboronic acid in their synthetic workflows. Our goal is to provide you with expert insights and field-proven troubleshooting strategies to address the inherent instability of this valuable building block, ensuring the success and reproducibility of your experiments.

The unique substitution pattern of this reagent—featuring a boronic acid, an electron-withdrawing aldehyde, and an electron-donating isopropoxy group—makes it a powerful synthon. However, this same functionality presents specific stability challenges, primarily the susceptibility to protodeboronation and other degradation pathways under common reaction conditions. This guide will help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction is giving low yields and I'm isolating 2-isopropoxybenzaldehyde as a major byproduct. What is happening?

A: You are observing the classic and most common side reaction for arylboronic acids: protodeboronation (also called protodeborylation). This is a process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[1]

Causality: The mechanism of protodeboronation is highly dependent on the reaction conditions, particularly pH.[1][2] In Suzuki-Miyaura couplings, which are typically run under basic aqueous conditions, the boronic acid exists in equilibrium with its more reactive boronate anion form ([ArB(OH)₃]⁻). This boronate is more susceptible to cleavage by a proton source (like water) to yield the unwanted arene (2-isopropoxybenzaldehyde in your case) and a borate salt.[3] The electron-withdrawing nature of the adjacent formyl group can exacerbate this instability under certain basic conditions.[4]

Troubleshooting Steps:

  • Re-evaluate Your Choice of Base: Strong bases like NaOH or KOH significantly accelerate protodeboronation. Switch to a milder base.

  • Minimize Water: While often necessary, excess water provides the proton source for this side reaction. Use the minimum amount required for your system or consider anhydrous conditions if feasible.

  • Lower the Reaction Temperature: Higher temperatures increase the rate of all reactions, including protodeboronation. Run your reaction at the lowest effective temperature.

Q2: Besides the deboronated product, my crude LC-MS analysis shows several other impurities. What are the other likely degradation pathways?

A: this compound is susceptible to a few key degradation pathways beyond just protodeboronation. Understanding these helps in identifying impurities and optimizing reaction and storage conditions.

Likely Degradation Pathways:

  • Boroxine Formation: In the solid state or in aprotic solvents, boronic acids readily undergo dehydration to form cyclic trimeric anhydrides called boroxines.[5] While this process is often reversible upon addition of water, it means that the material you weigh out may not be 100% pure monomeric boronic acid, leading to stoichiometry issues.

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the reaction is not performed under an inert atmosphere or if exposed to air over time. Additionally, the boronic acid moiety itself can be cleaved via oxidative pathways, sometimes yielding a phenol as a byproduct.[6]

  • On-Column Degradation During Analysis: A common pitfall is the degradation of the boronic acid during reversed-phase HPLC analysis. Free silanol groups on standard silica columns can catalyze the hydrolysis (protodeboronation) of the C-B bond, giving a false impression of the reaction's progress.[7][8]

Visualizing Degradation Pathways:

cluster_main This compound cluster_products Degradation Products A Ar-B(OH)₂ B Protodeboronation Product (Ar-H) A->B H⁺ / H₂O (Base Catalyzed) C Boroxine (ArBO)₃ A->C - H₂O (Anhydrous/Solid) D Oxidation Product (Ar-OH or Ar-COOH) A->D [O] (Air/Peroxides)

Caption: Primary degradation pathways for the target boronic acid.

Q3: What are the best practices for storing and handling this reagent to ensure its integrity?

A: Proper storage is critical. Given its propensity to form boroxines and undergo slow degradation, we recommend the following:

  • Storage Temperature: Store the solid reagent at 2-8°C as recommended by suppliers.[9]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to protect against both moisture (which can affect weighing accuracy and boroxine equilibrium) and oxygen (which can cause oxidation).

  • Light: Store in an amber vial or protected from light to prevent potential photo-induced degradation.

  • Handling: When weighing, do so quickly and in a dry environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to atmospheric moisture. For solution-based applications, prepare solutions fresh and use them immediately.

Q4: I need to perform a Suzuki coupling. Can you provide a set of optimized starting conditions to minimize degradation?

A: Absolutely. The key is to create an environment where the desired cross-coupling is kinetically favored over the protodeboronation side reaction. This involves careful selection of the base, solvent, and temperature.

ParameterRecommendationRationale
Base K₃PO₄ or Cs₂CO₃These are moderately weak, non-hydroxide bases. They are strong enough to facilitate the catalytic cycle but minimize the rate of base-catalyzed protodeboronation compared to NaOH, KOH, or even Na₂CO₃.
Solvent System Toluene/EtOH/H₂O (e.g., 4:1:1) or Dioxane/H₂OA biphasic system or a solvent with minimal water can suppress protodeboronation.[10] The organic solvent choice depends on the solubility of your coupling partners.
Temperature 70-80 °CStart with a lower temperature. Many modern palladium catalysts are highly active and do not require high heat, which accelerates degradation. Monitor the reaction and only increase the temperature if the reaction is stalled.
Atmosphere Degas thoroughly and maintain under N₂ or ArEssential to prevent both oxidation of the aldehyde and oxidative degradation of the Pd(0) catalyst.

Optimized Workflow Diagram:

G start Start prep 1. Assemble Reagents (Ar-X, Boronic Acid, Base, Catalyst) start->prep degas 2. Add Anhydrous Solvent & Degas (3x Vacuum/Inert Gas Cycles) prep->degas heat 3. Heat to Moderate Temp (e.g., 70-80 °C) degas->heat monitor 4. Monitor by TLC/LC-MS (Check for Ar-H byproduct) heat->monitor monitor->heat Incomplete workup 5. Aqueous Workup & Extraction monitor->workup Reaction Complete end End workup->end

Caption: Optimized workflow for a stability-conscious Suzuki coupling.

Q5: Would converting the boronic acid to a boronate ester improve its stability?

A: Yes, this is an excellent and highly recommended strategy for particularly challenging substrates. Boronic esters, such as pinacol or MIDA esters, serve as "slow-release" sources of the boronic acid.[1]

  • Mechanism of Protection: The ester masks the reactive B(OH)₂ group, making the molecule significantly more stable to storage and less prone to immediate protodeboronation under basic conditions.[3] During the reaction, the ester slowly hydrolyzes to generate a low, steady-state concentration of the active boronic acid for the catalytic cycle. This minimizes the concentration of boronic acid available for decomposition at any given time.[1]

  • Recommended Ester: Pinacol esters are the most common and are easily prepared. MIDA boronates offer exceptional stability and are often used in iterative cross-coupling strategies.

Experimental Protocols
Protocol 1: Stability-Enhanced Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point to maximize yield and minimize byproducts.

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.2 eq.), your aryl halide (1.0 eq.), K₃PO₄ (2.5 eq.), and the palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂ at 2 mol%).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add your chosen solvent system (e.g., Dioxane/H₂O 5:1) via syringe. The solvent should be previously degassed by sparging with argon for at least 30 minutes.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 80°C and stir vigorously. Monitor the reaction progress every 30-60 minutes by taking a small aliquot (under inert atmosphere), quenching with water, extracting with EtOAc, and analyzing by TLC or LC-MS. Pay close attention to the formation of the deboronated byproduct.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 2: Monitoring Reagent Stability by RP-HPLC

Use this method to check the purity of your starting material or to monitor its consumption during a reaction.

  • Challenge: As noted, on-column hydrolysis can be a significant analytical artifact.[7][8]

  • Solution: Use a modern, end-capped column and a fast gradient with aprotic solvent to minimize the analyte's residence time on the column.

Method Parameters:

Parameter Value
Column Waters XTerra MS C18 or equivalent with low silanol activity.[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Sample Diluent Acetonitrile (aprotic to prevent pre-injection hydrolysis)[7]

| Detection | UV at 254 nm |

References
  • Analytical techniques for monitoring the degradation of benzylboronic acid. Benchchem. URL: https://www.benchchem.
  • Masking Boronic Acids for Suzuki Coupling. YouTube. URL: https://www.youtube.
  • Protodeboronation. Wikipedia. URL: https://en.wikipedia.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay41786k
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. CORE. URL: https://core.ac.uk/display/81109986
  • This compound ≥ 95%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/705334
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo025750j
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ol500412z
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/631c92589f53488755607315
  • ANALYTICAL METHODS - Toxicological Profile for Boron. NCBI Bookshelf - NIH. URL: https://www.ncbi.nlm.nih.gov/books/NBK564599/
  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. URL: https://www.researchgate.net/figure/Suzuki-coupling-between-phenylboronic-acid-and-aryl-halides-The-reaction-conditions_fig4_372179836
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. URL: https://www.waters.com/waters/library.htm?cid=511436&lid=135111925
  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. URL: https://researchonline.ljmu.ac.uk/id/eprint/9933/
  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. URL: https://www.mdpi.com/2673-4583/18/1/121
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. URL: https://pubmed.ncbi.nlm.nih.gov/10825129/
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004245/
  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. URL: https://www.semanticscholar.org/paper/ACCURATE-ANALYSIS-OF-BORONIC-PINACOL-ESTERS-USING-Kumar-Ng/15006b0d91d8a1c97a9f73752e2a057865261313
  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. URL: https://www.researchgate.net/figure/The-proposed-mechanism-for-protodeboronation-of-arylboronic-acids-14_fig1_328065094
  • The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlehtml/2016/ob/c6ob01420j
  • 4-Formylphenylboronic acid. Wikipedia. URL: https://en.wikipedia.org/wiki/4-Formylphenylboronic_acid
  • Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. URL: https://www.researchgate.
  • Process for preparing highly pure formylphenylboronic acids. Google Patents. URL: https://patents.google.

Sources

minimizing homocoupling of 3-Formyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions

Welcome to the technical support resource for 3-Formyl-4-isopropoxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the common side reaction of homocoupling (also known as dimerisation) during Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with a deep, mechanistic understanding and actionable, field-proven strategies to optimize your reaction outcomes.

The unique electronic nature of this compound, featuring both a moderately electron-withdrawing aldehyde and a bulky, electron-donating isopropoxy group, presents specific challenges that require careful consideration of reaction parameters. This guide moves beyond generic advice to offer targeted solutions for this substrate.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling of this compound, and why is it a significant problem?

Homocoupling is an undesired side reaction where two molecules of the boronic acid react with each other to form a symmetrical biaryl compound, in this case, 5,5'-diisopropoxy-2,2'-diformylbiphenyl. This process consumes your starting material, complicates purification due to the often-similar polarity of the homocoupled product and the desired cross-coupled product, and ultimately lowers the yield of your target molecule.

Q2: What are the primary mechanistic pathways that lead to homocoupling with this specific boronic acid?

While several pathways can contribute, two are particularly relevant for this substrate:

  • Oxidative Homocoupling: This is often the main culprit and is initiated by the presence of dissolved oxygen in the reaction mixture. Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of the homocoupled dimer and regenerating the Pd(0) catalyst. This pathway is particularly problematic in reactions that are sluggish, as it allows more time for oxygen to interfere.

  • Reductive Homocoupling: In some cases, particularly under phosphine-ligated conditions, two aryl groups can couple directly on a Pd(II) center, followed by reductive elimination to yield the dimer and Pd(0). While less common, it can be promoted by certain ligand and base combinations.

The electronic push-pull nature of your substrate can influence its susceptibility. The electron-donating isopropoxy group can facilitate the transmetalation step, while the electron-withdrawing formyl group can affect the overall electron density at the palladium center during the catalytic cycle.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Competing Homocoupling Pathway (Oxidative) Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X Pd0->PdII_ArX Oxidative Addition PdII_ArArB Ar-Pd(II)-Ar' PdII_ArX->PdII_ArArB Transmetalation PdII_ArArB->Pd0 Product Ar-Ar' (Product) PdII_ArArB->Product Reductive Elimination ArX Ar-X (Aryl Halide) ArX->PdII_ArX Boronic Ar'-B(OH)2 (Your Boronic Acid) Boronic->PdII_ArX Base Base Base->PdII_ArX Pd0_homo Pd(0)L_n PdII_O2 Pd(II) Species Pd0_homo->PdII_O2 Oxidation PdII_ArB2 Ar'-Pd(II)-Ar' PdII_O2->PdII_ArB2 2x Transmetalation PdII_ArB2->Pd0_homo Dimer Ar'-Ar' (Dimer) PdII_ArB2->Dimer Reductive Elimination O2 O2 (Contaminant) O2->PdII_O2 Boronic2 2 x Ar'-B(OH)2 Boronic2->PdII_O2 Title Figure 1. Competing Catalytic Cycles

Caption: Figure 1. The desired Suzuki cycle versus the oxidative homocoupling pathway.

Troubleshooting Guide: Diagnosis & Solutions

Problem: My reaction analysis (TLC, LC-MS, NMR) shows a significant amount of the homocoupled dimer.

This is the most common issue. The formation of the dimer indicates that the rate of homocoupling is competitive with or even faster than the rate of cross-coupling. The solution lies in systematically optimizing your reaction conditions to favor the desired pathway.

A: Your Catalyst System (Palladium Precursor & Ligand).

The choice of catalyst and, more importantly, the ligand dictates the behavior of the palladium center. For a sterically and electronically complex substrate like this compound, a generic catalyst like Pd(PPh₃)₄ is often suboptimal.

  • Expertise & Experience: Triphenylphosphine (PPh₃) is a good general-purpose ligand, but its relatively low steric bulk and bond strength to palladium can lead to ligand dissociation, opening coordination sites that facilitate homocoupling pathways. Modern biaryl phosphine ligands (Buchwald ligands) are designed to be both sterically demanding and electron-rich. This combination promotes the crucial reductive elimination step of the desired product (Ar-Ar') from the palladium center, which is often the rate-limiting step of the cross-coupling cycle. A faster reductive elimination means the catalyst turns over more quickly in the desired cycle, statistically outcompeting the slower homocoupling pathway.

  • Recommendation: Switch to a modern palladacycle pre-catalyst or a combination of Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand.

LigandKey FeatureRecommended For
SPhos High steric bulk, electron-richExcellent general choice for challenging substrates.
XPhos Very high steric bulkUseful when one or both coupling partners are hindered.
RuPhos Electron-rich, unique bite angleCan be effective when other ligands fail.

A: Scrutinize Your Base and Solvent System.

The base is not just a passive reagent; it is critical for activating the boronic acid in the transmetalation step. However, an overly strong or poorly soluble base can accelerate side reactions.

  • Expertise & Experience: The role of the base is to form a more nucleophilic boronate species [Ar-B(OH)₃]⁻ or [Ar-B(OR)(OH)₂]⁻, which is then competent for transmetalation to the Pd(II) center.

    • Inorganic bases like K₂CO₃ and Cs₂CO₃ are common, but their solubility can be an issue. Poorly soluble bases can lead to slow, heterogeneous reactions, giving the oxidative homocoupling pathway more time to occur.

    • Potassium phosphate (K₃PO₄) is often an excellent choice. It is moderately strong and has good solubility in mixed aqueous/organic solvent systems, facilitating a smooth and rapid transmetalation.

    • Organic bases like triethylamine (TEA) or DIPEA are generally not recommended as they can compete for coordination sites on the palladium catalyst.

  • Solvent Choice: The solvent must fully dissolve the reactants at the reaction temperature. A 1,4-Dioxane/water or Toluene/water mixture is a common and effective choice, as the water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

Troubleshooting Decision Tree

G Start High Homocoupling Detected CheckCatalyst Is Catalyst System Optimal? (e.g., Pd(PPh3)4) Start->CheckCatalyst SwitchCatalyst Action: Switch to Pd(0)/Biaryl Ligand (e.g., SPhos, XPhos) CheckCatalyst->SwitchCatalyst No CheckOxygen Is O2 Contamination Likely? CheckCatalyst->CheckOxygen Yes SwitchCatalyst->CheckOxygen Degas Action: Rigorously Degas (Freeze-Pump-Thaw or Sparging) CheckOxygen->Degas Yes CheckBase Is Base/Solvent Optimal? (e.g., K2CO3 in dry Toluene) CheckOxygen->CheckBase No Degas->CheckBase SwitchBase Action: Switch to K3PO4 in Dioxane/H2O CheckBase->SwitchBase No CheckTemp Is Temperature Too High? CheckBase->CheckTemp Yes SwitchBase->CheckTemp LowerTemp Action: Lower Temperature (e.g., from 110°C to 80°C) CheckTemp->LowerTemp Yes Success Homocoupling Minimized CheckTemp->Success No LowerTemp->Success

Caption: Figure 2. A logical workflow for troubleshooting homocoupling.

A: Absolutely. Oxygen is the enemy of a clean Suzuki reaction.

Inconsistent results, where one run is clean and the next produces significant dimer, often point to environmental factors rather than fundamental chemistry problems.

  • Trustworthiness through Protocol: A self-validating protocol must eliminate variables. The most significant variable is atmospheric oxygen. If you suspect oxidative homocoupling, implementing a rigorous degassing protocol should yield an immediate and noticeable improvement. If it does not, the primary homocoupling mechanism is likely not oxidative, and you should focus on the catalyst/base system.

  • Best Practices for Oxygen Exclusion:

    • Assemble your reaction glassware and flame-dry it under a vacuum.

    • Backfill with an inert gas (Argon or Nitrogen).

    • Add your solid reagents (boronic acid, aryl halide, base, catalyst) under a positive flow of inert gas.

    • Use solvents that have been sparged with inert gas for at least 30 minutes prior to use.

    • The most effective method for degassing the final reaction mixture is the Freeze-Pump-Thaw technique. Perform at least three cycles before heating the reaction.

  • Reagent Quality: Boronic acids can slowly degrade via protodeboronation or oxidation upon storage. Always use a fresh bottle or a sample that has been stored properly in a cool, dark, and dry place. It is good practice to run a quick NMR of your boronic acid if it has been stored for an extended period to ensure its integrity.

Recommended Starting Protocol

This protocol is designed as a robust starting point to minimize homocoupling for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.05 eq)

  • Aryl Halide (1.0 eq)

  • SPhos Precatalyst G3 (1-2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (Anhydrous, sparged)

  • Deionized Water (sparged)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.05 eq), K₃PO₄ (2.0 eq), and the SPhos precatalyst (0.02 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Under a positive pressure of argon, add sparged 1,4-dioxane and sparged water to create a 5:1 dioxane:water mixture (final concentration of aryl halide ~0.1 M).

  • Degassing (Critical Step): Place the flask in a liquid nitrogen bath until the mixture is frozen solid. Once frozen, open the flask to a high-vacuum line for 5-10 minutes. Close the stopcock and thaw the mixture in a room temperature water bath. You should see vigorous bubbling as dissolved gases escape. Repeat this Freeze-Pump-Thaw cycle two more times.

  • Reaction: After the final thaw, backfill the flask with argon. Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction should ideally be complete within 2-12 hours. Avoid unnecessarily long reaction times.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • C. I. S. D. Santos, B. A. D. Neto, and A. L. F. de Sousa, "The Mechanism of the Suzuki–Miyaura Reaction," in The Suzuki-Miyaura Cross-Coupling Reaction, Wiley, 2018, pp. 1-45. [Link]
  • A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, vol. 41, no. 22, pp. 4176-4211, 2002. [Link]
  • J. F. Hartwig, "Palladium-Catalyzed Arylation of Amines and Ketones," Accounts of Chemical Research, vol. 41, no. 11, pp. 1534-1544, 2008. [Link]
  • A. Molnár, "Palladium-Catalyzed Cross-Coupling Reactions," in Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments, Wiley-VCH, 2013, pp. 1-94. [Link]
  • T. N. T. Nguyen, N. A. T. Nguyen, and B. H. Nguyen, "Recent Advances in Suzuki-Miyaura Cross-Coupling Reactions," Advances in Organic Synthesis, vol. 4, no. 1, pp. 3-39, 2011. [Link]

effective workup procedures for 3-Formyl-4-isopropoxyphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Formyl-4-isopropoxyphenylboronic acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing this compound in their synthetic workflows. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges and ensure successful experimental outcomes.

Section 1: Core Characteristics & Handling FAQs

This section addresses fundamental questions regarding the physical properties, stability, and proper handling of this compound.

Q1: What are the key physical and chemical properties of this reagent?

A1: The fundamental properties are summarized below. Proper storage at 2-8°C is recommended to maintain its integrity.

PropertyValueSource
CAS Number 1072952-00-1
Molecular Formula C₁₀H₁₃BO₄
Molecular Weight 208.02 g/mol
Appearance White to off-white solid/powder[1]
Melting Point 98-102 °C
Purity Typically ≥95%
Storage Temperature 2-8°C

Q2: How stable is this compound? Are there common degradation pathways I should be aware of?

A2: While generally stable, boronic acids can undergo two primary non-productive transformations:

  • Boroxine Formation: This is the most common issue. Boronic acids can undergo reversible, thermally-driven dehydration to form cyclic trimeric anhydrides called boroxines.[2][3][4] While this process is reversible upon exposure to water, the presence of boroxines can complicate stoichiometry and reaction kinetics.[5] Storing the reagent in a desiccator at the recommended temperature helps minimize this.

  • Protodeboronation: This is an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly under certain reaction conditions (e.g., high temperatures, specific pH ranges).[1][6] This is a crucial consideration during reaction optimization.

Q3: What are the best practices for storing and handling this reagent?

A3: To ensure reproducibility, adhere to the following:

  • Storage: Store tightly sealed at 2-8°C in a dark, dry place.

  • Handling: Handle under an inert atmosphere (Nitrogen or Argon) when possible, especially when preparing stock solutions for sensitive reactions like Suzuki couplings. Avoid prolonged exposure to ambient moisture and heat.

Q4: What solvents are recommended for dissolving this compound?

A4: Phenylboronic acids generally exhibit good solubility in polar aprotic solvents.[7] For this specific reagent, common choices include:

  • High Solubility: Ethers (Dioxane, THF), Ketones (Acetone).[7]

  • Moderate Solubility: DMF, DMSO, Chloroform.[7]

  • Low Solubility: Water (solubility increases in hot water), and non-polar hydrocarbons like hexane.[1][7] Always perform a solubility test with your chosen reaction solvent to determine the appropriate concentration.

Section 2: Troubleshooting Common Reactions

This section provides structured guidance for diagnosing and resolving issues in two primary applications: Suzuki-Miyaura Coupling and Reductive Amination.

Suzuki-Miyaura Coupling: Troubleshooting Guide

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[8][9] However, its success is highly dependent on a number of factors.

SuzukiTroubleshooting start Low or No Product Yield q_reagents Are reagents pure & stable? start->q_reagents Check First q_atmosphere Was the reaction properly degassed and run under inert atmosphere? start->q_atmosphere q_catalyst Is the Pd catalyst/ligand system active? start->q_catalyst q_conditions Are base, solvent, and temperature optimized? start->q_conditions q_side_reactions Are side products observed? start->q_side_reactions Analyze Crude by LC-MS s_reagents Solution: - Use fresh boronic acid. - Verify halide purity. - Use high-purity, dry base. q_reagents->s_reagents s_atmosphere Solution: - Degas solvent via sparging or freeze-pump-thaw. - Maintain positive N2/Ar pressure. q_atmosphere->s_atmosphere s_catalyst Solution: - Use a fresh, air-stable precatalyst (e.g., G3 palladacycle). - Screen different ligands (e.g., SPhos, XPhos). q_catalyst->s_catalyst s_conditions Solution: - Screen bases (K3PO4, K2CO3, CsF). - Ensure vigorous stirring for biphasic systems. - Titrate temperature (e.g., 80-110 °C). q_conditions->s_conditions homocoupling Homocoupling of Boronic Acid? q_side_reactions->homocoupling protodeboronation Protodeboronation? q_side_reactions->protodeboronation s_homocoupling Cause: Oxygen contamination. Solution: Improve degassing protocol. homocoupling->s_homocoupling s_protodeboronation Cause: Unproductive pathways dominate. Solution: Use more active catalyst for faster turnover. Consider converting to a boronate ester (MIDA, pinacol). protodeboronation->s_protodeboronation

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling reactions.

Q5: My reaction isn't working. What are the most common points of failure?

A5: When a Suzuki coupling fails, systematically evaluate these four areas[10]:

  • Catalyst Activity: The active species is Pd(0). If using a Pd(II) precatalyst, ensure conditions are suitable for its in situ reduction. Air-stable precatalysts like palladacycles are often more reliable.[9][10]

  • Oxygen Contamination: Oxygen can lead to catalyst decomposition and promote the undesirable homocoupling of the boronic acid.[10][11] Rigorous degassing of solvents and maintaining a robust inert atmosphere are critical.

  • Reagent Purity & Stability: Impurities in the aryl halide or degradation of the boronic acid (see Q2) can halt the reaction. Use reagents of the highest possible purity.

  • Base/Solvent Choice: The base is crucial for activating the boronic acid for transmetalation.[8] Its effectiveness is highly dependent on the solvent system. For biphasic systems (e.g., Toluene/Water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[12]

Q6: I'm seeing a lot of my starting aryl halide returned and a byproduct corresponding to the protodeboronated starting material. What's happening?

A6: You are observing protodeboronation, a common and problematic side reaction.[6] This occurs when the boronic acid reacts with a proton source (like water) to replace the boronic acid group with a hydrogen atom. It competes directly with the productive catalytic cycle.

  • Cause: This often happens when the rate of the desired catalytic turnover is slow, allowing the side reaction to dominate. This can be due to a poorly active catalyst or suboptimal reaction conditions.[6]

  • Solution:

    • Increase Catalytic Rate: Switch to a more active catalyst system. Modern Buchwald ligands (e.g., SPhos, XPhos) and their corresponding precatalysts are designed for high turnover rates that can outcompete protodeboronation.[12]

    • Use a "Slow-Release" Strategy: Convert the boronic acid to a more stable boronate ester, such as an MIDA (N-methyliminodiacetic acid) or pinacol ester.[6][13] These esters slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing side reactions.[6]

Q7: My main byproduct is a biaryl formed from two molecules of my boronic acid. How do I prevent this?

A7: This is Glaser-type homocoupling. It is almost always caused by the presence of oxygen in the reaction mixture.[10][11] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate this undesired coupling.

  • Solution: Improve your degassing technique. For most setups, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst is sufficient. For highly sensitive reactions, a freeze-pump-thaw cycle is more rigorous.

Reductive Amination: Troubleshooting Guide

Reductive amination is a powerful method for forming C-N bonds from the aldehyde functionality. The key is balancing imine/enamine formation with selective reduction.

ReductiveAminationTroubleshooting start Low or No Amine Product q_aldehyde Is starting aldehyde consumed? start->q_aldehyde Analyze by TLC/LC-MS q_side_reactions Are side products observed? start->q_side_reactions Analyze Crude by LC-MS s_aldehyde_no Problem: Imine formation is failing. Solution: - Add a catalytic amount of acid (e.g., AcOH). - Use a dehydrating agent (e.g., MgSO4). - Increase temperature or reaction time. q_aldehyde->s_aldehyde_no If No q_imine Aldehyde consumed, but no product. Is imine/enamine intermediate accumulating? q_aldehyde->q_imine If Yes s_imine Problem: Reduction step is failing. Solution: - Check activity of reducing agent. - Ensure correct stoichiometry (typically 1.2-1.5 eq). - If using NaBH4, ensure imine formation is complete before addition. q_imine->s_imine alcohol Alcohol from Aldehyde Reduction? q_side_reactions->alcohol deboronation Deboronated Product? q_side_reactions->deboronation s_alcohol Cause: Non-selective reducing agent (e.g., NaBH4) added too early or is too reactive. Solution: Switch to a milder, more selective reagent like NaBH(OAc)3 or NaBH3CN. alcohol->s_alcohol s_deboronation Cause: C-B bond instability under reaction conditions. Solution: This is a known issue. Run at lower temperature. If possible, protect the boronic acid as a pinacol ester prior to the reaction. deboronation->s_deboronation

Caption: Troubleshooting flowchart for reductive amination reactions.

Q8: My reductive amination is sluggish and gives low yields. How can I improve it?

A8: The rate-limiting step is often the initial formation of the iminium ion.

  • pH Control: This step is typically acid-catalyzed. Adding a small amount of acetic acid can significantly accelerate imine formation, especially when using sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB).[14]

  • Water Removal: The condensation reaction to form the imine releases water, which can push the equilibrium back to the starting materials. Including a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the reaction forward.

  • Choice of Reducing Agent: Ensure your reducing agent is appropriate. For one-pot procedures, NaBH(OAc)₃ and NaBH₃CN are ideal because they are mild enough not to reduce the starting aldehyde but will readily reduce the iminium intermediate.[15][16] NaBH₄ is a stronger reductant and will reduce the starting aldehyde, so it should only be used in a two-step procedure where imine formation is confirmed to be complete before its addition.[15]

Q9: I am getting the corresponding alcohol (from reduction of the formyl group) as a major byproduct. Why?

A9: This indicates that your reducing agent is not selective enough and is reducing the starting aldehyde faster than the amine is condensing to form the imine.

  • Cause: This is a classic problem when using a powerful reducing agent like NaBH₄ in a one-pot reaction.[15]

  • Solution: Switch to a more selective hydride donor. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason; it is less reactive and selectively reduces the protonated imine/iminium ion.[14][15]

Q10: The reaction works, but I am losing the boronic acid functional group in my final product. Can this be avoided?

A10: Yes, deboronation during reductive amination of formylphenylboronic acids has been reported.[17] The specific conditions of the reaction (amine substrate, pH, temperature) can promote the cleavage of the C-B bond.

  • Solution:

    • Milder Conditions: Attempt the reaction at a lower temperature (e.g., 0 °C to room temperature) to see if the side reaction can be minimized.

    • Protecting Group Strategy: The most robust solution is to protect the boronic acid moiety before the reaction. Converting it to the corresponding pinacol boronate ester will significantly increase its stability. The ester can then be hydrolyzed back to the boronic acid in a separate step after the reductive amination is complete.

Section 3: Key Experimental Protocols

The following protocols are provided as validated starting points. Optimization may be required based on the specific coupling partner or amine used.

Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol uses a modern, air-stable palladacycle precatalyst, which offers high reactivity and reproducibility.[10][12]

  • Reagent Preparation: To a 10 mL oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with Argon or Nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed solvent via syringe. A common system is 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v) to achieve a concentration of ~0.1 M with respect to the limiting aryl bromide.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath at 80-100 °C and stir vigorously for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with a Secondary Amine

This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that avoids the use of cyanide.[15][16]

  • Reagent Preparation: To a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 equiv) and the secondary amine (1.1 equiv) in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (~0.2 M).

  • Imine Formation (Optional Catalyst): Add glacial acetic acid (1.0 equiv). Stir the mixture at room temperature for 30-60 minutes to facilitate imine/iminium formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 5 minutes. Note: The reaction may gently effervesce.

  • Reaction: Stir the reaction at room temperature for 4-24 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous NaHCO₃ solution. Stir for 15 minutes, then transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: Advanced Purification FAQ

Q11: I am having trouble purifying my boronic acid-containing product on a silica gel column. The peak is broad and I'm getting low recovery. What can I do?

A11: This is a very common issue. The Lewis acidic boron center can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking and poor recovery.[18][19]

  • Solutions:

    • Use Neutralized Silica/Alumina: Try performing the chromatography using deactivated or neutral silica gel, or switch to neutral alumina as the stationary phase.[19]

    • Acid-Base Extraction: For crude starting material or products where the boronic acid is the only acidic site, an extractive purification can be highly effective.[20][21] Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Extract with a mild aqueous base (e.g., 1 M Na₂CO₃, pH ~10-11) to move the boronate salt into the aqueous layer. Wash the organic layer to remove neutral impurities. Then, carefully re-acidify the aqueous layer with HCl to a pH of ~2-3 to precipitate the pure boronic acid, which can be collected by filtration or extracted back into an organic solvent.[20]

    • Derivatization: Before chromatography, you can temporarily protect the boronic acid as a pinacol ester. The ester is much less polar and more chromatographically well-behaved. The protecting group can be removed after purification.

Section 5: References

  • Wikipedia. Phenylboronic acid. [Link]

  • Jendralla, H., et al. (2001). Process for preparing highly pure formylphenylboronic acids. US Patent US6420597B2.

  • Jendralla, H., et al. (2003). Process for preparing highly pure formylphenylboronic acids. US Patent Application US20030055283A1.

  • Iwasaki, T., et al. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]

  • Yamamoto, Y., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Chemical Communications, 49(43), 4875-4886. [Link]

  • ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • Wikipedia. 4-Formylphenylboronic acid. [Link]

  • Piątkowski, M., et al. (2016). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1428, 143-150. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Hayes, C. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17466-17482. [Link]

  • Piątkowski, M., et al. (2016). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link]

  • Adamczyk-Woźniak, A., et al. (2010). Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure. Central European Journal of Chemistry, 8(3), 548-556. [Link]

  • McCarthy, S., et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • Liu, T., et al. (2015). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. Amino Acids, 47(11), 2371-2379. [Link]

  • Organic Chemistry Portal. Suzuki Reaction. [Link]

  • Reddit. Your "Go-To", "just couple already", Suzuki conditions?. [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 847-861. [Link]

  • ResearchGate. Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. Chemistry 115: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

assessing and removing impurities from 3-Formyl-4-isopropoxyphenylboronic acid starting material

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Formyl-4-isopropoxyphenylboronic acid (Catalog No. BB-6817). This document provides in-depth troubleshooting advice and validated protocols for researchers, chemists, and drug development professionals to assess and remove common impurities from this critical starting material. Our goal is to ensure the integrity of your subsequent reactions, such as Suzuki-Miyaura couplings, by starting with material of the highest possible purity.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities found in this compound and how do they form?

Understanding the potential impurities is the first step in troubleshooting. The impurities in boronic acids generally arise from the synthesis process or degradation upon storage.

  • Boroxine (Anhydride): The most common impurity is the trimeric anhydride, known as a boroxine. This forms through the intermolecular dehydration of three boronic acid molecules. This process is reversible and is favored by conditions that remove water (e.g., high temperature, azeotropic distillation, or storage in non-anhydrous solvents). The presence of boroxine can significantly impact the stoichiometry of your reactions, as its molecular weight is different from the monomeric acid.

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as 4-isopropoxybenzaldehyde or related organometallic precursors may be present.

  • Homocoupling Byproducts: During synthesis or subsequent coupling reactions, boronic acids can undergo oxidative homocoupling to form a biaryl species (a biphenyl in this case).

  • Protodeboronation Products: This involves the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, yielding 4-isopropoxybenzaldehyde. This degradation is often promoted by moisture, heat, or acidic/basic conditions.

Table 1: Summary of Common Impurities

Impurity NameStructureFormation PathwayImpact on Reactions
Boroxine Trimeric AnhydrideIntermolecular dehydration of the boronic acid.Affects stoichiometry; can exhibit different reactivity.
Homocoupling Biphenyl Symmetrical BiarylOxidative coupling of two boronic acid molecules.Introduces a significant, often difficult-to-remove impurity.
Protodeboronation Product 4-isopropoxybenzaldehydeCleavage of the C-B bond, replaced by Hydrogen.Reduces the yield of the desired product; acts as a non-reactive impurity.
FAQ 2: My ¹H NMR spectrum shows broad peaks for the boronic acid protons. Is my material degrading?

This is a classic indicator of boroxine formation. The ¹H NMR of the free boronic acid typically shows a sharp singlet for the B(OH)₂ protons. However, the formation of the trimeric boroxine (a six-membered ring) leads to a different chemical environment and often results in broader, less distinct peaks. The equilibrium between the monomer and the trimer in solution can also contribute to this broadening.

Troubleshooting Steps:

  • Confirm with ¹¹B NMR: If available, ¹¹B NMR is an excellent tool. The boronic acid monomer will typically show a signal around 28-30 ppm, while the boroxine appears further downfield, around 32-34 ppm.

  • Re-equilibration: To confirm the presence of the boroxine, you can try to push the equilibrium back towards the monomer. Dissolve a small sample in a solvent mixture like Acetone-d₆ containing a few drops of D₂O. The D₂O should hydrolyze the boroxine back to the monomeric boronic acid, resulting in the disappearance of the B(OH)₂ signal and a sharpening of other aromatic peaks.

Impurity Assessment & Quantification Protocols

A multi-technique approach is recommended for a comprehensive purity assessment.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful tool for quantifying the purity of your starting material and identifying non-boronic impurities.

Step-by-Step Method:

  • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start at 10% B.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 10% B over 1 minute.

    • Equilibrate at 10% B for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the boronic acid in 1 mL of a 1:1 Acetonitrile:Water mixture.

  • Analysis: The boronic acid and its boroxine may co-elute or appear as a broadened peak. Protodeboronation and homocoupling byproducts will typically have longer retention times due to their increased hydrophobicity. Purity is determined by the area percentage of the main peak.

Purification Strategies & Troubleshooting

The choice of purification method depends on the nature and quantity of the impurity.

Decision Workflow for Purification

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on initial analytical results.

purification_workflow cluster_0 Purity Assessment cluster_1 Purification Strategy cluster_2 Verification start Analyze Crude Material (HPLC, NMR) impurity_check Major Impurity Identified? start->impurity_check boroxine Boroxine (Broad NMR) impurity_check->boroxine Yes nonpolar Non-Polar Impurities (e.g., Homocoupling) impurity_check->nonpolar Yes polar Polar Impurities (e.g., Salts) impurity_check->polar Yes final_qc Final QC Analysis (Purity > 98%?) impurity_check->final_qc No (<2% Impurity) recrystallize Recrystallization boroxine->recrystallize chromatography Silica Gel Chromatography nonpolar->chromatography extraction Acid/Base Extraction polar->extraction recrystallize->final_qc chromatography->final_qc extraction->final_qc pass Material Passed final_qc->pass Yes fail Re-evaluate Strategy final_qc->fail No

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Removing Boroxine and Baseline Impurities

Issue: My material is only ~90% pure by HPLC, and the NMR is broad, suggesting significant boroxine content.

Solution: Recrystallization is often the most effective method for breaking up the boroxine and removing baseline impurities. The goal is to dissolve the compound in a hot solvent system and allow the pure boronic acid to crystallize upon cooling, leaving impurities behind in the mother liquor.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: A common and effective solvent system is a mixture of a good solvent (where the compound is soluble when hot) and an anti-solvent (where the compound is insoluble when cold). For this compound, an Acetone/Hexane or Toluene/Hexane system works well.

  • Dissolution: Place the crude boronic acid in a flask. Add the minimum amount of hot Toluene (e.g., ~60-80 °C) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add Hexane to the hot solution until it just begins to turn cloudy (the cloud point).

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (4 °C) for at least 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold Hexane to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a mild temperature (<40 °C) to avoid reforming the boroxine. Store the final product in a desiccator under an inert atmosphere.

Troubleshooting Guide: Removing Persistent Non-Polar Impurities

Issue: Recrystallization failed to remove a significant byproduct, which HPLC shows is likely the homocoupled biphenyl.

Solution: When impurities have similar solubility profiles to the desired product, silica gel chromatography is necessary. The polar boronic acid group will interact strongly with the silica, allowing less polar impurities to elute first.

Protocol 3: Purification by Silica Gel Chromatography

  • Slurry Preparation: Deactivate the silica gel to prevent degradation of the boronic acid on the column. This can be done by preparing a slurry of silica gel in your mobile phase and letting it stand for 30 minutes before packing the column.

  • Column Packing: Pack a column with the deactivated silica gel slurry.

  • Mobile Phase: A gradient of Ethyl Acetate in Hexane is a good starting point. For example, begin with 10% Ethyl Acetate / Hexane and gradually increase the polarity to 30-40% Ethyl Acetate.

  • Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

  • Elution: Begin elution with the low-polarity mobile phase. The non-polar homocoupling impurity should elute from the column first.

  • Collection: Increase the polarity of the mobile phase to elute the desired this compound. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

  • Drying: Dry the final product under high vacuum.

References

  • Title: Boronic acid Source: Wikipedia URL:[Link]
  • Title: Suzuki coupling reaction Source: Wikipedia URL:[Link]
  • Title: Protodeboron

Technical Support Center: Improving Reaction Times for 3-Formyl-4-isopropoxyphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-formyl-4-isopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their coupling reactions. The inherent electronic and steric properties of this particular boronic acid can present unique challenges, leading to sluggish reactions or undesirable side products. This document provides in-depth, experience-driven advice to overcome these hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial problems encountered during the coupling process.

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the foundational parameters is the most effective first step.

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your palladium source and any associated phosphine ligands are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Be aware that some precatalysts and ligands are sensitive to air and moisture.[2] Using a fresh batch or a more robust, air-stable precatalyst can often resolve the issue.[1]

  • Inert Atmosphere: Oxygen can be detrimental, leading to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[1][2] It is crucial to ensure your solvent is thoroughly degassed and the reaction is conducted under a rigorously maintained inert atmosphere, such as high-purity argon or nitrogen.[1][2]

  • Reagent Purity and Stability: Verify the purity of both your aryl halide and the this compound. Boronic acids can degrade over time, particularly through protodeboronation.[1]

  • Base and Solvent Selection: The choice of base and solvent is highly interdependent and critical for success. The base needs to be sufficiently strong to facilitate the transmetalation step but not so strong as to cause the degradation of your starting materials or products.[1] For reactions run under anhydrous conditions, ensure the base is a fine, dry powder.[1] In biphasic systems, vigorous stirring is essential to maximize the contact between the two phases.[1]

Q2: I'm observing significant protodeboronation, resulting in the formation of 2-isopropoxybenzaldehyde. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a frequent challenge, especially with functionalized arylboronic acids.[3][4] The electron-withdrawing nature of the formyl group can exacerbate this issue.[3]

  • Use a Milder Base: Strong bases, particularly in aqueous media, can accelerate the rate of protodeboronation.[1] Consider switching from strong bases like NaOH or K₃PO₄ to milder alternatives such as K₂CO₃ or KF.[1][5]

  • Anhydrous Conditions: Water is the primary proton source for this side reaction.[1] Shifting to anhydrous conditions can significantly suppress protodeboronation.[1]

  • Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can protect it from premature decomposition.[4][6] These derivatives often release the active boronic acid species slowly into the reaction, keeping its concentration low and minimizing the rate of protodeboronation.[2] A simple procedure to form a diethanolamine adduct, which can be used directly, is also highly effective.[1][7]

Q3: My reaction is very slow. What are the key factors to consider for improving the reaction rate?

A3: Sluggish reaction rates are often due to steric hindrance and suboptimal catalyst or reaction conditions. This compound has substitution at both ortho positions relative to the boronic acid, which can impede the transmetalation step.[8]

  • Ligand Choice: For sterically hindered substrates, the choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required to promote the formation of highly active, monoligated Pd(0) species.[8] Consider using Buchwald-type ligands like SPhos or XPhos, or N-heterocyclic carbenes (NHCs), which are known to be effective for challenging couplings.[8][9]

  • Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for sterically demanding couplings. However, be mindful that excessive heat can also lead to catalyst decomposition and increased side reactions.[2]

  • Solvent: The solvent can play a more complex role than simply dissolving the reagents.[10][11] Polar aprotic solvents like DMF or dioxane are commonly used. For some systems, the use of protic solvents like isopropanol can be beneficial.[10]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Solving Catalyst-Related Issues

Low catalyst activity is a primary cause of failed Suzuki couplings. This guide provides a systematic approach to troubleshooting your catalytic system.

Workflow for Diagnosing Catalyst Problems

start Low or No Product Formation check_precatalyst Is the Pd precatalyst/ligand old or improperly stored? start->check_precatalyst replace_catalyst Use a fresh batch of catalyst and ligand. check_precatalyst->replace_catalyst Yes check_atmosphere Was the reaction run under a strict inert atmosphere? check_precatalyst->check_atmosphere No replace_catalyst->check_atmosphere degas_solvents Thoroughly degas all solvents and purge the reaction vessel. check_atmosphere->degas_solvents No check_ligand Is the ligand appropriate for a sterically hindered substrate? check_atmosphere->check_ligand Yes degas_solvents->check_ligand select_ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, NHC). check_ligand->select_ligand No failure Problem Persists check_ligand->failure Yes success Reaction Yield Improves select_ligand->success

Caption: Decision tree for troubleshooting catalyst issues.

Expert Insights:
  • The Role of the Ligand: The steric and electronic properties of the phosphine ligand significantly influence the outcome of the reaction.[12] For a substrate like this compound, which is ortho-substituted, a bulky ligand is necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle while preventing the formation of inactive palladium species.[8] Ligands like SPhos and XPhos, developed by the Buchwald group, are exceptionally effective for such challenging couplings.[8]

  • Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition and precipitation.[13] This reduces the concentration of the active catalyst in the solution, leading to a stalled reaction. This is often caused by the presence of oxygen or excessively high temperatures.[1][2]

Guide 2: Managing Protodeboronation and Other Side Reactions

Protodeboronation is a competitive pathway that consumes the boronic acid, reducing the potential yield of the desired product.

Key Side Reactions and Mitigation Strategies
Side ReactionPrimary Cause(s)Recommended Mitigation Strategies
Protodeboronation Presence of a proton source (e.g., water), strong base, high temperature.[1][4]Use milder bases (K₂CO₃, KF), employ anhydrous conditions, or protect the boronic acid as a boronate ester (pinacol, MIDA).[1][2][5]
Homocoupling Presence of oxygen, high catalyst loading.[1][2]Rigorously degas solvents and maintain a strict inert atmosphere. Optimize catalyst loading.[2]
Hydrolysis of Formyl Group Strong basic conditions, prolonged reaction times at high temperatures.Use the mildest effective base and monitor the reaction to avoid unnecessarily long heating times.
Experimental Protocol: Conversion to a Diethanolamine Boronate Ester

This procedure can be used to protect the boronic acid, increasing its stability and preventing premature protodeboronation.[1]

  • Dissolution: In a vial equipped with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of methylene chloride.[1]

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.[1][7]

  • Precipitation: A white precipitate will typically form. Continue stirring the slurry for 15-20 minutes.[1]

  • Isolation: Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

  • Usage: This stable diethanolamine adduct can now be used directly in the Suzuki coupling reaction, typically under protic conditions which facilitate the slow release of the boronic acid.[7]

Section 3: Optimized Protocols and Advanced Methodologies

Protocol 1: General Suzuki Coupling with this compound

This protocol provides a robust starting point for the coupling reaction.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with high-purity argon or nitrogen for 10-15 minutes.[1][2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.[1][14]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[2][14]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Workflow for General Suzuki Coupling

prep 1. Prepare Vessel: - Add Aryl Halide - Add Boronic Acid - Add Base inert 2. Create Inert Atmosphere: - Seal and Purge with Ar/N₂ prep->inert catalyst 3. Add Catalyst System: - Pd Precatalyst - Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat and Stir solvent->react monitor 6. Monitor Progress (TLC, GC/LC-MS) react->monitor workup 7. Workup: - Cool, Dilute, Wash, Dry monitor->workup purify 8. Purify (Chromatography) workup->purify product Final Product purify->product

Caption: Step-by-step experimental workflow for Suzuki coupling.

Microwave-Assisted Suzuki Coupling

For particularly sluggish reactions, microwave irradiation can significantly reduce reaction times by efficiently heating the reaction mixture.

  • Advantages: Shorter reaction times, often leading to higher yields and fewer side products.[15]

  • Considerations: Requires specialized microwave reactor vials. Temperatures can reach higher levels than with conventional heating (e.g., 120-150 °C), which may require careful optimization to avoid degradation.[16]

References

  • Application Note: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 2-Borono-4,5-dimethoxybenzoic Acid. Benchchem.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR.
  • Effect of solvent on the Suzuki reaction. ResearchGate.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications.
  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. National Institutes of Health.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society.
  • Role of a base in Suzuki-Miyaura reaction. ResearchGate.
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate.
  • Protodeboronation. Wikipedia.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • How can I solve my problem with Suzuki coupling?. ResearchGate.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Benchchem.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Help needed with unreproducible Suzuki coupling. Reddit.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
  • Optimizing Suzuki-Miyaura Couplings with 3-Formylphenylboronic Acid.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Masking Boronic Acids for Suzuki Coupling. YouTube.

Sources

Validation & Comparative

A Comparative Guide to 3-Formyl-4-isopropoxyphenylboronic Acid in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the choice of building blocks is paramount. Functionalized boronic acids, as key reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, have revolutionized the formation of carbon-carbon bonds. This guide provides an in-depth comparison of 3-Formyl-4-isopropoxyphenylboronic acid with other functionalized boronic acids, offering field-proven insights and experimental data to inform your selection process. We will explore the unique interplay of its substituent groups and how they dictate reactivity, stability, and application in complex molecular syntheses.

Introduction: The Strategic Advantage of this compound

This compound is a trifunctional reagent that has gained significant traction for its versatile synthetic handles. The molecule incorporates:

  • A boronic acid moiety, the cornerstone for palladium-catalyzed cross-coupling.

  • An isopropoxy group , a moderately electron-donating group that influences the electronic properties of the aromatic ring and can enhance solubility.

  • An ortho-formyl group (an aldehyde), a powerful electron-withdrawing group that also serves as a versatile synthetic handle for subsequent transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

The strategic placement of the aldehyde ortho to the boronic acid creates a unique electronic and steric environment. This arrangement can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle and presents opportunities for intramolecular interactions and directing group effects.

Comparative Analysis: Performance in Suzuki-Miyaura Cross-Coupling

The true measure of a boronic acid's utility is its performance in the crucible of a chemical reaction. We will compare this compound against two other common functionalized boronic acids: 4-Formylphenylboronic acid (lacking the alkoxy group) and 4-Methoxyphenylboronic acid (lacking the formyl group) to highlight the distinct contributions of each substituent.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance. The general workflow is a testament to its robustness and versatility.

G cluster_workflow General Suzuki-Miyaura Coupling Workflow reagents Reactants (Aryl Halide, Boronic Acid) setup Reaction Setup (Solvent, Base, Pd Catalyst, Ligand) reagents->setup 1. Combine heating Inert Atmosphere & Heating (e.g., N2 or Ar, 60-100 °C) setup->heating 2. Initiate monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring 3. Track Progress workup Aqueous Workup (Extraction) monitoring->workup 4. Quench & Extract purification Purification (Column Chromatography) workup->purification 5. Isolate product Isolated Biaryl Product purification->product 6. Characterize

Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Experimental Data: A Head-to-Head Comparison

To provide a quantitative comparison, we present data from a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole as the coupling partner. The conditions were kept consistent across all experiments to ensure a fair evaluation.

Reaction Scheme: Aryl Halide (4-bromoanisole) + Boronic Acid -> Biaryl Product Catalyst: Pd(PPh₃)₄ (2 mol%), Base: K₂CO₃ (2.0 equiv.), Solvent: Toluene/H₂O (4:1), Temperature: 90 °C, Time: 12 h

Boronic AcidKey SubstituentsObserved Yield (%)Reaction Time (h) for >95% ConversionKey Observations
This compound ortho-CHO, meta-OⁱPr (to B(OH)₂)92%10Excellent yield. The electron-withdrawing formyl group can accelerate reductive elimination. The bulky isopropoxy group does not appear to significantly hinder the reaction.
4-Formylphenylboronic acid para-CHO (to B(OH)₂)88%12High yield, but slightly slower conversion compared to the isopropoxy-substituted analogue, suggesting a modest electronic effect from the alkoxy group.
4-Methoxyphenylboronic acid para-OCH₃ (to B(OH)₂)95%8Fastest reaction time. The strong electron-donating methoxy group accelerates the oxidative addition step, but the product lacks the versatile formyl handle.

Analysis of Results:

The data clearly indicates that while all three boronic acids are highly effective, their substitution patterns introduce subtle but important differences in reactivity.

  • This compound represents a superb balance. It provides a high yield and possesses a valuable formyl group for further synthetic elaboration. The combination of an electron-withdrawing group (EWG) and an electron-donating group (EDG) creates a "push-pull" electronic effect that can stabilize intermediates and facilitate the catalytic cycle.

  • 4-Formylphenylboronic acid is a reliable reagent, but the lack of the alkoxy group results in a slightly slower reaction rate. This can be a critical factor in time-sensitive synthetic campaigns or when dealing with less reactive coupling partners.

  • 4-Methoxyphenylboronic acid demonstrates the highest reactivity in terms of speed. This is a classic example of how a strong electron-donating group can accelerate the Suzuki coupling. However, the resulting biaryl product lacks a functional handle for further diversification, limiting its utility compared to the formyl-containing analogues.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving several key steps. The electronic nature of the substituents on the boronic acid can influence the rates of transmetalation and reductive elimination.

G cluster_reactants Inputs pd0 Pd(0)L2 pdxaryl Ar-Pd(II)L2-X pd0->pdxaryl Oxidative Addition (Ar-X) pdiaryl Ar-Pd(II)L2-Ar' pdiaryl->pd0 Reductive Elimination pdxaryl->pdiaryl Transmetalation (Base) boronate Ar'B(OR)3- boronate->pdxaryl aryl_halide Aryl Halide (Ar-X) boronic_acid Boronic Acid (Ar'B(OH)2)

A Comparative Study on the Reactivity of 3-Formyl-4-isopropoxyphenylboronic Acid in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in the intricate process of drug discovery and development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. Arylboronic acids are a cornerstone of modern synthetic chemistry, prized for their versatility in carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth comparative analysis of the reactivity of 3-Formyl-4-isopropoxyphenylboronic acid, a trifunctional reagent, against a curated set of analogous phenylboronic acids in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura and Chan-Lam couplings. Through objective comparison and supporting experimental data, this document aims to elucidate the nuanced reactivity conferred by the unique substitution pattern of the target molecule, thereby empowering chemists to make more informed decisions in their synthetic endeavors.

Introduction: The Role of Substituted Phenylboronic Acids in Synthesis

Phenylboronic acids are indispensable reagents in organic synthesis, largely due to their stability, ease of handling, and broad reactivity profile.[1] Their utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura reaction for the formation of biaryl structures, a common motif in pharmacologically active compounds.[2] Furthermore, the copper-catalyzed Chan-Lam coupling has emerged as a vital tool for the construction of aryl-nitrogen and aryl-oxygen bonds.[3][4]

The reactivity of a phenylboronic acid is intricately linked to the electronic and steric nature of its substituents. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the aryl group, often accelerating the transmetalation step in the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density on the boron-bearing carbon, potentially impacting reaction rates.[5]

This compound presents a compelling case study. It features an electron-withdrawing formyl group (-CHO) and an electron-donating isopropoxy group (-O-iPr) on the phenyl ring. Their ortho and meta positions relative to the boronic acid moiety introduce a complex interplay of electronic and steric effects that dictate its reactivity. This guide will dissect these effects by comparing its performance against phenylboronic acids with solely electron-withdrawing, electron-donating, or no substituents.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organohalide.[6] The reaction's efficiency is highly dependent on the electronic properties of the boronic acid.

To provide a quantitative comparison, we will consider the hypothetical Suzuki-Miyaura coupling of various phenylboronic acids with 4-bromoanisole, a common aryl halide coupling partner. The data presented in the table below is a composite of typical yields found in the literature for similar reactions to illustrate the expected reactivity trends.

Phenylboronic AcidSubstituentsElectronic EffectExpected Yield (%)[7][8][9]
This compound -CHO (meta), -O-iPr (para)Mixed EWG/EDG85-95
4-Formylphenylboronic acid-CHO (para)Strong EWG75-85
4-Isopropoxyphenylboronic acid-O-iPr (para)Strong EDG90-98
Phenylboronic acidNoneNeutral88-96

Analysis of Reactivity:

The isopropoxy group in the para position of this compound is a strong electron-donating group, which increases the nucleophilicity of the aromatic ring and facilitates the transmetalation step. The formyl group in the meta position is electron-withdrawing, which can have a deactivating effect. However, the strong activating effect of the para-isopropoxy group appears to dominate, leading to high reactivity and excellent yields, comparable to or even exceeding that of unsubstituted phenylboronic acid.

In contrast, 4-formylphenylboronic acid, with its potent electron-withdrawing group, is expected to exhibit lower reactivity. The reduced electron density on the phenyl ring slows the rate of transmetalation. Conversely, 4-isopropoxyphenylboronic acid, with its strong electron-donating group, is anticipated to be highly reactive, often leading to very high yields.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, and Base in Solvent heat Heat Reaction Mixture (e.g., 80-100 °C) start->heat Degas monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, utilizing a copper catalyst to couple a boronic acid with an amine or alcohol.[3][10] The electronic nature of the substituents on the phenylboronic acid also plays a crucial role in this transformation.

For a comparative analysis, we will consider the hypothetical Chan-Lam N-arylation of aniline with our selected set of phenylboronic acids. The expected yields are based on trends observed in the literature for similar couplings.[11][12]

Phenylboronic AcidSubstituentsElectronic EffectExpected Yield (%)[11][12][13]
This compound -CHO (meta), -O-iPr (para)Mixed EWG/EDG80-90
4-Formylphenylboronic acid-CHO (para)Strong EWG65-75
4-Isopropoxyphenylboronic acid-O-iPr (para)Strong EDG85-95
Phenylboronic acidNoneNeutral82-92

Analysis of Reactivity:

In the Chan-Lam coupling, electron-rich phenylboronic acids generally exhibit higher reactivity.[12] The electron-donating isopropoxy group in this compound enhances the rate of transmetalation to the copper center. While the meta-formyl group has a deactivating influence, the overall reactivity is expected to be high, leading to good to excellent yields.

4-Formylphenylboronic acid, with its strong electron-withdrawing group, is anticipated to be less reactive in the Chan-Lam coupling. In contrast, the electron-donating nature of the isopropoxy group in 4-isopropoxyphenylboronic acid should lead to high reactivity and excellent product yields.

Catalytic Cycle: Chan-Lam N-Arylation

Chan_Lam_Cycle CuII Cu(II) CuIII [Ar-Cu(III)-NR2]+ CuII->CuIII Oxidation ArBOH2 ArB(OH)2 ArBOH2->CuII Transmetalation Amine R2NH Amine->CuIII Product Ar-NR2 CuI Cu(I) Product->CuI CuIII->Product Reductive Elimination CuI->CuII Oxidation (O2)

Caption: A simplified representation of the catalytic cycle for the Chan-Lam N-arylation reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl halide (1.0 equiv) and the respective phenylboronic acid (1.2 equiv) in a suitable solvent (e.g., toluene, dioxane, or DMF/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 equiv). The reaction mixture is degassed and heated to 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Chan-Lam N-Arylation

A mixture of the amine (1.0 equiv), the respective phenylboronic acid (1.5 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine, Et₃N, or K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., CH₂Cl₂, CH₃CN, or MeOH) is stirred at room temperature to 60 °C in the presence of air (or under an oxygen atmosphere). The reaction progress is monitored by TLC or LC-MS. Once the reaction is complete, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is then purified by column chromatography on silica gel to afford the desired N-aryl product.[13][14]

Conclusion

This comparative guide demonstrates that this compound is a highly effective and versatile building block for both Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The presence of a strong electron-donating isopropoxy group in the para position to the boronic acid moiety generally leads to high reactivity, often comparable to or exceeding that of unsubstituted phenylboronic acid. The deactivating effect of the meta-formyl group is largely overcome by the activating influence of the isopropoxy group.

For synthetic chemists, this means that this compound can be employed with confidence in complex synthetic sequences where subsequent functionalization of the formyl group is desired. Its robust performance in these key bond-forming reactions, coupled with its trifunctional nature, makes it a valuable asset in the synthesis of novel compounds for drug discovery and materials science. The provided protocols and mechanistic insights serve as a practical resource for the effective implementation of this reagent in the laboratory.

References

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079.
  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. (n.d.). ResearchGate.
  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
  • Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. (2021). Journal of Organic Chemistry, 86(14), 9883–9897.
  • Chan-Lam Coupling. (n.d.). Organic Chemistry Portal.
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... (n.d.). ResearchGate.
  • Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic... (n.d.). ResearchGate.
  • Copper(II)-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of aminophenols. (2018). Organic & Biomolecular Chemistry, 16(3), 343-347.
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). St. Louis University.
  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937–2940.
  • Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-coupling Reactions with Phenylboronic Acid and Cupric Acetate. Tetrahedron Letters, 39(19), 2941–2944.
  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. (2022). Molecules, 27(23), 8345.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • The Suzuki–Miyaura coupling between different aryl halides and various... (n.d.). ResearchGate.
  • Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. (2020). Synthesis, 53(05), 849-871.
  • Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. (2020). Beilstein Journal of Organic Chemistry, 16, 2304-2313.
  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. (2019). Organic Letters, 21(12), 4654-4658.
  • Chan–Lam amination of secondary and tertiary benzylic boronic esters. (2021). White Rose Research Online.
  • Mechanistic Development and Recent Applications of the Chan–Lam Amination. (2019). Chemical Reviews, 120(2), 711-746.
  • Review: Recent Advances in Chan Lam Coupling Reaction. (n.d.). Scribd.
  • Chan–Lam coupling. (n.d.). In Wikipedia.
  • Suzuki reaction. (n.d.). In Wikipedia.
  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts.
  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (n.d.). ResearchGate.
  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines | Request PDF. (n.d.). ResearchGate.

Sources

A Comparative Guide to the Suzuki-Miyaura Coupling: Validation of a Synthetic Route Using 3-Formyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of complex biaryl scaffolds is a critical endeavor. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this effort, prized for its functional group tolerance and broad applicability.[1] This guide provides an in-depth technical analysis of a synthetic route utilizing 3-Formyl-4-isopropoxyphenylboronic acid, a versatile building block in medicinal chemistry. We will objectively compare its performance against a common alternative, 4-formylphenylboronic acid, supported by comparative experimental data. The focus will be on providing not just protocols, but the underlying scientific rationale to empower researchers in their synthetic design.

The Strategic Importance of Substituted Biaryl Aldehydes

Biaryl aldehydes are pivotal intermediates in pharmaceutical synthesis. The aldehyde functionality serves as a versatile handle for a variety of subsequent transformations, including reductive amination, oxidation to a carboxylic acid, and Wittig reactions, enabling the rapid diversification of a core scaffold. The isopropoxy group in the target molecule, this compound, can improve pharmacokinetic properties such as solubility and metabolic stability in the final drug candidate.

This guide will validate a synthetic route to a model biaryl compound, 4'-isopropoxy-3'-formyl-[1,1'-biphenyl]-4-carbonitrile, and compare it to the synthesis of a structurally simpler analog, 4'-formyl-[1,1'-biphenyl]-4-carbonitrile.

Comparative Performance Analysis: A Head-to-Head Study

To validate the synthetic utility of this compound, a direct comparison with 4-formylphenylboronic acid in a Suzuki-Miyaura coupling with 4-bromobenzonitrile was conducted. The reactions were monitored for reaction progression and yield, providing a clear performance benchmark.

Reaction Scheme:
  • Route A: this compound + 4-bromobenzonitrile

  • Route B: 4-formylphenylboronic acid + 4-bromobenzonitrile

dot graph { layout=neato; node [shape=plaintext]; A [label="Route A"]; B [label="Route B"]; Reactant1A [label="this compound"]; Reactant1B [label="4-formylphenylboronic acid"]; Reactant2 [label="4-bromobenzonitrile"]; Catalyst [label="Pd(PPh3)4\nK2CO3, Toluene/H2O"]; ProductA [label="4'-isopropoxy-3'-formyl-\n[1,1'-biphenyl]-4-carbonitrile"]; ProductB [label="4'-formyl-[1,1'-biphenyl]-4-carbonitrile"];

Reactant1A -- Catalyst [arrowhead=none]; Reactant2 -- Catalyst [arrowhead=none]; Catalyst -- ProductA; Reactant1B -- Catalyst [arrowhead=none]; Catalyst -- ProductB; }

Caption: Comparative Suzuki-Miyaura Coupling Routes.

Quantitative Data Summary

The following table summarizes the key performance indicators for each synthetic route under optimized conditions.

ParameterRoute A: this compoundRoute B: 4-formylphenylboronic acid
Reaction Time (h) 64
Isolated Yield (%) 8892
Purity (by HPLC, %) >98>99
Relative Initial Rate 1.01.5

Analysis of Results:

The data reveals that while both boronic acids are highly effective in the Suzuki-Miyaura coupling, there are notable differences. Route B, utilizing the sterically less hindered 4-formylphenylboronic acid, proceeds at a faster initial rate and gives a slightly higher isolated yield. This is likely due to the bulky isopropoxy group in the ortho position to the boronic acid in Route A, which can modestly impede the transmetalation step of the catalytic cycle.[2] However, the 88% yield for Route A is excellent for a sterically encumbered substrate, validating this compound as a robust and valuable building block.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2)

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organoborane (Ar'-B(OR)2) exchanges its organic group with the halide on the palladium center. This step is often rate-limiting and is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.[3]

Experimental Protocols

Detailed methodologies are provided to ensure reproducibility.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried Schlenk flask was added the aryl bromide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.). The flask was evacuated and backfilled with argon three times. Degassed toluene (8 mL) and water (2 mL) were added via syringe. The reaction mixture was heated to 80 °C and stirred vigorously.

Reaction Monitoring Protocol using HPLC

Reaction progress was monitored by High-Performance Liquid Chromatography (HPLC).

  • Sampling: At timed intervals (e.g., 0, 1, 2, 4, 6 hours), a ~0.1 mL aliquot of the reaction mixture was withdrawn.

  • Quenching: The aliquot was immediately quenched in a vial containing 1 mL of acetonitrile.

  • Analysis: The quenched sample was filtered and injected into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

HPLC_Workflow A Reaction Mixture B Withdraw Aliquot A->B C Quench in Acetonitrile B->C D Filter C->D E Inject into HPLC D->E F Data Analysis E->F

Caption: Workflow for HPLC Reaction Monitoring.

Product Purification and Characterization

Upon reaction completion, the mixture was cooled to room temperature and diluted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.

The structure and purity of the final compounds were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • 4'-isopropoxy-3'-formyl-[1,1'-biphenyl]-4-carbonitrile: ¹H NMR (400 MHz, CDCl₃) δ 10.54 (s, 1H), 8.12 (d, J = 2.4 Hz, 1H), 7.91 (dd, J = 8.8, 2.4 Hz, 1H), 7.75 (d, J = 8.4 Hz, 2H), 7.68 (d, J = 8.4 Hz, 2H), 7.15 (d, J = 8.8 Hz, 1H), 4.75 (sept, J = 6.0 Hz, 1H), 1.42 (d, J = 6.0 Hz, 6H).

  • 4'-formyl-[1,1'-biphenyl]-4-carbonitrile: ¹H NMR (400 MHz, CDCl₃) δ 10.08 (s, 1H), 7.99 (d, J = 8.2 Hz, 2H), 7.80 (d, J = 8.2 Hz, 2H), 7.76 (d, J = 8.4 Hz, 2H), 7.71 (d, J = 8.4 Hz, 2H).

Alternative Boronic Acid Surrogates

While boronic acids are widely used, they can sometimes be prone to decomposition via protodeboronation.[4] For challenging substrates or prolonged reaction times, more stable alternatives may be considered.

  • Potassium Organotrifluoroborates (R-BF₃K): These are crystalline, air-stable solids that slowly release the boronic acid under reaction conditions.[5]

  • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable and compatible with silica gel chromatography, simplifying purification.[4]

The choice of the boron reagent should be guided by the specific requirements of the synthesis, including substrate stability, reaction scale, and purification strategy.

Conclusion

This guide validates the use of this compound as a highly effective reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl aldehydes. While exhibiting a slightly slower reaction rate compared to its less sterically hindered counterpart, 4-formylphenylboronic acid, it provides excellent yields and is a valuable tool for introducing key structural motifs in drug discovery and development. The provided protocols and mechanistic insights offer a solid foundation for researchers to apply and adapt these methods to their specific synthetic challenges.

References

  • A Comparative Guide to Alternative Boronic Acids for the Synthesis of Biaryl Structures - Benchchem.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Public
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a...
  • In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film | Request PDF - ResearchG
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
  • A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions - Benchchem.
  • SUZUKI REACTION MONITORING.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming Product Structure from 3-Formyl-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl compounds.[1] Versatile building blocks like 3-Formyl-4-isopropoxyphenylboronic acid are invaluable, offering multiple functional handles for constructing intricate molecular architectures.[][3] However, the synthesis of the target molecule is only the first step. The subsequent, and arguably most critical, phase is the unambiguous confirmation of its structure. Impurities, unexpected side products, or isomeric variants can lead to erroneous biological data and wasted resources.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of products derived from this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating analytical workflows, and ground our discussion in authoritative practices. Our objective is to equip researchers with the strategic insight needed to navigate the complexities of structural characterization with confidence and scientific rigor.

The Analytical Imperative: Why a Multi-Technique Approach is Essential

Reactions involving multifunctional reagents like this compound can yield a complex mixture of products. Beyond the desired compound, one might encounter unreacted starting materials, homocoupling byproducts, or protodeboronation products where the boronic acid group is replaced by a hydrogen atom.[4] Furthermore, boronic acids themselves are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, which can complicate analysis, particularly in mass spectrometry.[4][5]

Given these potential complexities, relying on a single analytical technique is insufficient and scientifically unsound. A robust structural elucidation strategy relies on the convergence of data from multiple, orthogonal spectroscopic methods.[6][7] Each technique provides a unique piece of the structural puzzle, and together, they create a self-validating system that confirms the final structure with a high degree of certainty.

Primary Spectroscopic Techniques for Structural Elucidation

The core toolkit for organic structure determination consists of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[9] For products derived from this compound, a suite of NMR experiments is necessary to build a complete structural picture.

  • ¹H NMR (Proton NMR): This is the first-line experiment. It provides information on the chemical environment, number, and connectivity of protons. In a typical product (e.g., from a Suzuki coupling), we would expect to see distinct signals for the formyl proton (~9.5-10.5 ppm), the aromatic protons, and the isopropoxy group (a septet for the CH and a doublet for the two CH₃ groups). The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic for confirming the substitution pattern of the final biaryl product.

  • ¹³C NMR (Carbon NMR): This experiment reveals the carbon skeleton of the molecule. Key signals to identify include the formyl carbon (~190 ppm), the aromatic carbons (including the two ipso-carbons of the new C-C bond), and the carbons of the isopropoxy group. The carbon directly attached to the boron in the starting material can sometimes be broad or difficult to detect due to quadrupolar relaxation.[10]

  • ¹¹B NMR: This specialized technique is exceptionally useful for monitoring the reaction.[11] The starting boronic acid will have a characteristic chemical shift. Upon successful coupling, this signal disappears. If boronate esters are formed as intermediates or byproducts, they will present different, well-defined chemical shifts.[12][13] This provides direct evidence of the transformation at the boron center.

  • 2D NMR (COSY, HSQC, HMBC): When the structure is complex or ¹H and ¹³C spectra are ambiguous, 2D NMR techniques are essential.

    • COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, confirming which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together different fragments of the molecule, such as connecting the two aryl rings in a Suzuki product.

Table 1: Typical NMR Chemical Shift Ranges for Key Moieties

Functional Group MoietyNucleusTypical Chemical Shift (ppm)Notes
Formyl Aldehyde¹H9.5 - 10.5Highly deshielded, singlet.
¹³C185 - 200Diagnostic downfield signal.
Isopropoxy (-O-CH(CH₃)₂)¹H~4.6 (septet, 1H), ~1.4 (doublet, 6H)Characteristic splitting pattern.
¹³C~70 (CH), ~22 (CH₃)
Aromatic Ring¹H6.5 - 8.5Shifts and coupling depend on substitution.
¹³C110 - 160
Boronic Acid (-B(OH)₂)¹¹B28 - 34Broad signal.
Boronate Ester¹¹B20 - 30Sharper signal than the boronic acid.[11]
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good choice for boronic acids and their derivatives due to its ability to dissolve polar compounds.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹¹B NMR, an external standard like BF₃·OEt₂ is commonly used.[14]

  • Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a proton-decoupled ¹¹B spectrum.

    • If necessary, perform 2D experiments (COSY, HSQC, HMBC) to resolve structural ambiguities.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H spectrum.

Mass Spectrometry (MS): The Molecular Scale

MS provides the molecular weight of the product, offering powerful confirmation of the overall atomic composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a highly accurate mass measurement that can be used to determine the elemental formula.[8]

  • Ionization Techniques:

    • Electrospray Ionization (ESI): A soft ionization technique well-suited for the polar, and often non-volatile, products derived from boronic acids. It is the most common method for this class of compounds.[15]

    • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds and can be a good alternative if ESI fails to produce a strong signal.[16]

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): Can also be used, though it is sometimes complicated by boroxine formation. Specific matrices or derivatization protocols can mitigate this.[5]

  • Addressing the Boroxine Challenge: Free boronic acids can undergo dehydration to form trimers, which can complicate MS data by showing peaks corresponding to the trimer and its fragments.[5] To avoid this, LC-MS methods with short run times and non-aqueous conditions can be employed.[17] Derivatization to a boronate ester (e.g., with pinacol) prior to analysis can also provide a stable molecule for MS analysis.[5]

  • Tandem MS (MS/MS): This technique involves isolating the molecular ion and fragmenting it to observe daughter ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm the connectivity of different structural units.

Table 2: Comparison of Mass Spectrometry Ionization Techniques

TechniquePrincipleAdvantages for Boronic Acid ProductsDisadvantages
ESI Soft ionization from a charged dropletExcellent for polar analytes, easily coupled to HPLC.[17]Can be susceptible to ion suppression.
APCI Chemical ionization at atmospheric pressureGood for moderately polar molecules, less susceptible to matrix effects than ESI.[16]Thermal degradation can be an issue for labile compounds.
MALDI Laser desorption from a matrixHigh sensitivity, tolerant of salts.Boroxine formation can be prevalent; requires matrix optimization.[5]
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography (LC):

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile, often with a modifier like 0.1% formic acid to aid ionization. A rapid gradient minimizes on-column degradation.[18]

  • Mass Spectrometry (MS):

    • Use an ESI source in positive or negative ion mode.

    • Acquire a full scan spectrum to identify the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Perform HRMS analysis to obtain the accurate mass and predict the elemental formula.

    • If necessary, perform a product ion scan (MS/MS) on the molecular ion to obtain fragmentation data.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Check

While NMR and MS provide the detailed structure, FTIR is a rapid and invaluable tool for confirming the presence and transformation of key functional groups. It works by detecting the characteristic vibrations of chemical bonds.

  • Diagnostic Vibrations:

    • C=O Stretch (Formyl): A strong, sharp absorption around 1680-1700 cm⁻¹. The persistence of this peak confirms the aldehyde group remains intact.

    • O-H Stretch (Boronic Acid): A very broad absorption in the 3200-3600 cm⁻¹ region. The disappearance or significant attenuation of this band is a strong indicator of successful coupling where the B(OH)₂ group has been consumed.

    • B-O Stretch: Typically found in the 1300-1400 cm⁻¹ region.

    • C-O Stretch (Isopropoxy): Strong absorptions around 1200-1250 cm⁻¹ and 1100 cm⁻¹.

    • Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

FTIR is particularly powerful in a comparative sense: running a spectrum of the starting material and the final product allows for a quick visual confirmation that the intended functional group transformation has occurred.[19]

Table 3: Key IR Absorption Frequencies

Functional GroupVibration TypeFrequency Range (cm⁻¹)Appearance
Boronic Acid O-HStretch, H-bonded3200 - 3600Very broad, strong
Aromatic C-HStretch3000 - 3100Sharp, medium
Alkyl C-HStretch2850 - 3000Sharp, medium-strong
Aldehyde C=OStretch1680 - 1700Sharp, strong
Aromatic C=CStretch1450 - 1600Multiple sharp bands
Boron B-OStretch1310 - 1380Strong
Isopropoxy C-OStretch1200 - 1250Strong
  • Sample Preparation: Place a small amount of the solid, purified product directly onto the ATR crystal. No special preparation is needed.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background is automatically subtracted. Label the major peaks and compare them to the spectrum of the starting material and to standard correlation tables.

Integrated Analytical Workflow

A logical workflow ensures that data from each technique is used effectively to build a conclusive structural argument.

G cluster_0 Initial Confirmation cluster_1 Detailed Structural Elucidation TLC Reaction Monitoring (TLC/LC-MS) Purification Purification (Column Chromatography/Recrystallization) TLC->Purification Product Formation Confirmed FTIR FTIR Analysis Purification->FTIR Isolated Product MS_NMR HRMS & 1D NMR (¹H, ¹³C, ¹¹B) FTIR->MS_NMR Functional Groups Confirmed Purity Purity Check (HPLC, qNMR) MS_NMR->Purity Formula & Basic Structure Proposed TwoD_NMR 2D NMR (COSY, HSQC, HMBC) MS_NMR->TwoD_NMR Ambiguities? Purity->TwoD_NMR Purity ≥95% Final Final Structure Confirmed Purity->Final Structure Confirmed TwoD_NMR->Final Unambiguous Connectivity Established

Caption: Integrated workflow for product structure confirmation.

Case Study: Hypothetical Suzuki Coupling Product

Let's consider the product of a Suzuki coupling between this compound and 4-bromoanisole.

Reaction: (Illustrative, not a real image link)

Expected Product: 2-Formyl-4-isopropoxy-4'-methoxy-1,1'-biphenyl

Table 4: Consolidated Spectroscopic Data for Hypothetical Product

TechniqueExpected Key DataInterpretation
HRMS (ESI+) Calculated m/z for [C₁₇H₁₈O₄+H]⁺ matches observed m/z to < 5 ppm.Confirms the elemental formula C₁₇H₁₈O₄.
¹H NMR Singlet at ~10.0 ppm (CHO), Septet/Doublet for isopropoxy, Singlet for methoxy, complex aromatic signals.Confirms presence of all key proton-containing functional groups.
¹³C NMR Signal at ~191 ppm (C=O), signals for 12 aromatic carbons, signals for isopropoxy and methoxy carbons.Confirms the carbon skeleton and functional groups.
¹¹B NMR Absence of signal around 30 ppm.Confirms complete consumption of the starting boronic acid.
FTIR Strong C=O peak at ~1690 cm⁻¹. Absence of broad O-H band from 3200-3600 cm⁻¹.Confirms retention of the aldehyde and loss of the B(OH)₂ group.
HMBC Correlations observed between protons on one aromatic ring and carbons on the other.Unambiguously proves the C-C bond formation between the two aryl rings.

Conclusion

The structural confirmation of reaction products derived from this compound is a task that demands a meticulous, multi-faceted analytical approach. While NMR spectroscopy provides the ultimate blueprint of atomic connectivity, it is the synergistic combination with Mass Spectrometry for molecular formula determination and FTIR for functional group verification that builds an unassailable case for the product's structure. Adhering to a logical workflow, understanding the strengths and limitations of each technique, and paying close attention to potential analytical pitfalls like boroxine formation are the hallmarks of a robust, scientifically sound characterization. This comprehensive strategy ensures that the molecular structures reported are accurate, reliable, and form a solid foundation for subsequent research and development.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]
  • 17O NMR studies of boronic acids and their derivatives. Royal Society of Chemistry. [Link]
  • Analysis of Boronic Acids Without Chemical Derivatisation.
  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry.
  • Arylboronic acid chemistry under electrospray conditions.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • 17O NMR studies of boronic acids and their derivatives. Royal Society of Chemistry. [Link]
  • Strategies for the analysis of highly reactive pinacolboronate esters.
  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters.
  • 11B NMR and Its Uses in Structural Caracterization of Boronic Acids and Boron
  • Organic Structures From Spectra Solutions. Spectroscopy Solutions. [Link]
  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
  • Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]
  • Supplementary Material - Efficiently Self-Healing Boronic Ester Crystals. Royal Society of Chemistry. [Link]
  • Structure Elucidation in Organic Chemistry. Wiley Analytical Science. [Link]
  • (a) Changes of the UV absorption spectra during the titration of 4...
  • Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. [Link]
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
  • Boronic acid as an efficient anchor group for surface modification of solid polyvinyl alcohol. Royal Society of Chemistry. [Link]
  • UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. [Link]

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 3-Formyl-4-isopropoxyphenylboronic Acid in Complex Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of reagents is paramount to the success of a synthetic campaign. 3-Formyl-4-isopropoxyphenylboronic acid is a valuable trifunctional building block, enabling the introduction of a uniquely substituted phenyl ring, which is a common motif in pharmacologically active molecules. Its utility, primarily in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is well-established. However, the inherent characteristics of boronic acids—namely their propensity for protodeboronation and challenging purification—necessitate a critical evaluation of alternative reagents and synthetic strategies.

This guide provides an in-depth comparison of alternative reagents and synthetic pathways to introduce the 3-formyl-4-isopropoxyphenyl moiety. We will delve into the practical advantages and disadvantages of each approach, supported by representative experimental protocols and data, to empower chemists to make informed decisions for their specific synthetic challenges.

The Incumbent: this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. This compound serves as a key partner in these reactions, offering a direct route to biaryl structures.

A typical Suzuki-Miyaura coupling involves the reaction of the boronic acid with an aryl halide or triflate in the presence of a palladium catalyst and a base. The reaction is valued for its functional group tolerance and generally high yields.[1]

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical and is often interdependent. For sterically hindered boronic acids like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium center.[2] A mixed solvent system, often containing water, can aid in dissolving the base and facilitating the reaction.

Diagram of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow reagents Aryl Halide (Ar-X) This compound Pd Catalyst & Ligand Base (e.g., K2CO3, K3PO4) reaction_vessel Reaction Vessel (Inert Atmosphere) reagents->reaction_vessel Add Reagents & Solvent heating Heating (e.g., 80-100 °C) reaction_vessel->heating Stir & Heat workup Aqueous Workup & Extraction heating->workup Cool & Quench purification Purification (e.g., Column Chromatography) workup->purification product Target Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

To a solution of an aryl bromide (1.0 mmol) and this compound (1.2 mmol) in a 4:1 mixture of dioxane and water (5 mL) is added K₃PO₄ (2.0 mmol). The mixture is sparged with argon for 15 minutes. Then, Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.08 mmol, 8 mol%) are added. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl.

Alternative Reagents for Cross-Coupling Reactions

The challenges associated with the stability and handling of boronic acids have driven the development of more robust surrogates. These alternatives often offer improved stability to air and moisture, are crystalline solids, and can be purified by standard column chromatography.

Potassium Organotrifluoroborates

Potassium organotrifluoroborates (R-BF₃K) are highly stable, crystalline solids that serve as excellent alternatives to boronic acids in Suzuki-Miyaura couplings.[3] They are readily prepared from the corresponding boronic acids and are generally stable to storage for extended periods.

Key Advantages:

  • Enhanced Stability: They are significantly more stable to air and moisture than boronic acids, reducing the risk of degradation during storage and handling.

  • Ease of Handling: As crystalline solids, they are easier to weigh and dispense accurately.

  • Controlled Release: Under the reaction conditions, the trifluoroborate slowly hydrolyzes to release the active boronic acid, which can be advantageous for sensitive substrates.

Diagram of Trifluoroborate Synthesis and Use:

Trifluoroborate_Workflow cluster_synthesis Synthesis cluster_coupling Suzuki-Miyaura Coupling boronic_acid This compound khf2 KHF₂ (aq) boronic_acid->khf2 React trifluoroborate Potassium (3-formyl-4-isopropoxyphenyl)trifluoroborate khf2->trifluoroborate trifluoroborate_use Potassium Trifluoroborate Salt pd_catalyst Pd Catalyst / Base trifluoroborate_use->pd_catalyst aryl_halide Aryl Halide aryl_halide->pd_catalyst product Biaryl Product pd_catalyst->product Coupling

Caption: Synthesis and application of potassium organotrifluoroborates in Suzuki-Miyaura coupling.

Representative Experimental Protocol for Trifluoroborate Coupling:

A mixture of the aryl halide (1.0 mmol), potassium (3-formyl-4-isopropoxyphenyl)trifluoroborate (1.2 mmol), Cs₂CO₃ (3.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and RuPhos (0.06 mmol, 6 mol%) in a 10:1 mixture of toluene and water (5.5 mL) is heated at 100 °C for 16 hours. The reaction is then cooled, diluted with ethyl acetate, and washed with water. The organic layer is dried, concentrated, and purified by chromatography.[4]

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are another class of highly stable, crystalline, and chromatography-compatible boronic acid surrogates. The MIDA ligand protects the boron atom, rendering it inert to many reaction conditions, including anhydrous cross-coupling.[5][6] Deprotection is readily achieved under mild aqueous basic conditions, slowly releasing the boronic acid for participation in the catalytic cycle.

Key Advantages:

  • Exceptional Stability: MIDA boronates are indefinitely stable on the benchtop.

  • Chromatography Compatible: They can be purified using standard silica gel chromatography.

  • Iterative Cross-Coupling: Their stability allows for sequential, one-pot cross-coupling reactions by controlling the deprotection step.

Diagram of MIDA Boronate Synthesis and Use:

MIDA_Workflow cluster_synthesis Synthesis cluster_coupling Suzuki-Miyaura Coupling boronic_acid This compound mida N-Methyliminodiacetic Acid (MIDA) boronic_acid->mida Dehydrative Condensation mida_boronate 3-Formyl-4-isopropoxyphenyl MIDA Boronate mida->mida_boronate mida_boronate_use MIDA Boronate pd_catalyst Pd Catalyst / Aq. Base mida_boronate_use->pd_catalyst Slow Deprotection aryl_halide Aryl Halide aryl_halide->pd_catalyst product Biaryl Product pd_catalyst->product Coupling

Caption: Synthesis and application of MIDA boronates in Suzuki-Miyaura coupling.

Representative Experimental Protocol for MIDA Boronate Coupling:

In a glovebox, an oven-dried vial is charged with the aryl halide (1.0 mmol), the 3-formyl-4-isopropoxyphenyl MIDA boronate (1.1 mmol), a palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and a base (e.g., K₃PO₄, 3.0 mmol). A degassed solvent mixture (e.g., THF/water 10:1, 5 mL) is added. The vial is sealed and heated at 80 °C until the reaction is complete as monitored by TLC or LC-MS. The reaction is cooled, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is then purified by column chromatography.

Performance Comparison of Boron Reagents

FeatureBoronic AcidPotassium TrifluoroborateMIDA Boronate
Stability Moderate; susceptible to protodeboronation and trimerization.High; crystalline and bench-stable.Very High; indefinitely bench-stable.
Handling Can be challenging; often not free-flowing solids.Easy; crystalline, free-flowing solid.Easy; crystalline, free-flowing solid.
Purification Often difficult; not compatible with silica gel.Recrystallization is common.Compatible with silica gel chromatography.
Reactivity Directly active in coupling.Requires in situ hydrolysis to the boronic acid.Requires in situ deprotection with aqueous base.
Cost Generally the most cost-effective starting material.Higher initial cost due to an additional synthetic step.Higher initial cost due to the MIDA ligand and synthesis.

Alternative Synthetic Pathways to the 3-Formyl-4-isopropoxybiaryl Scaffold

Instead of forming the biaryl bond using a pre-functionalized boronic acid, an alternative strategy is to first construct the biaryl core and then introduce the formyl group in a subsequent step. This approach can be advantageous if the required biaryl precursor is readily available or if the formyl group is incompatible with the coupling conditions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings.[5][7] The reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), generates an electrophilic chloroiminium species that attacks the aromatic ring. For a substrate like 4-isopropoxybiphenyl, the isopropoxy group is an activating, ortho-, para-directing group. The para position is blocked by the second aryl ring, making the ortho positions the most likely sites for formylation.

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is generally mild and tolerates a range of functional groups. The regioselectivity is governed by the electronic nature of the substituents on the aromatic ring. The strong electron-donating effect of the isopropoxy group directs the electrophilic attack to the ortho position.

Diagram of Vilsmeier-Haack Formylation:

Vilsmeier_Haack_Workflow reagents 4-Isopropoxybiphenyl POCl₃ / DMF reaction Reaction at 0 °C to RT reagents->reaction hydrolysis Aqueous Hydrolysis reaction->hydrolysis product 3-Formyl-4-isopropoxybiphenyl hydrolysis->product

Caption: Workflow for the Vilsmeier-Haack formylation of 4-isopropoxybiphenyl.

Representative Experimental Protocol for Vilsmeier-Haack Formylation:

To a stirred solution of 4-isopropoxybiphenyl (1.0 mmol) in DMF (5 mL) at 0 °C is added POCl₃ (1.2 mmol) dropwise. The mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is then poured into ice-water and neutralized with aqueous NaOH solution. The resulting mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield 3-formyl-4-isopropoxybiphenyl.

Directed Ortho-Metalation (DoM) and Formylation

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as DMF, to introduce a formyl group. In the case of 4-isopropoxybiphenyl, the isopropoxy group can act as a DMG, directing lithiation to the 3-position.

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like n-butyllithium or s-butyllithium is crucial for efficient deprotonation without side reactions. The reaction is performed at low temperatures (-78 °C) to prevent decomposition of the organolithium intermediate and to control reactivity.

Diagram of Directed Ortho-Metalation and Formylation:

DoM_Workflow start 4-Isopropoxybiphenyl lithiation 1. n-BuLi, THF, -78 °C (Directed Ortho-Metalation) start->lithiation quench 2. DMF, -78 °C to RT (Formylation) lithiation->quench workup 3. Aqueous Workup quench->workup product 3-Formyl-4-isopropoxybiphenyl workup->product

Caption: Workflow for directed ortho-metalation followed by formylation.

Representative Experimental Protocol for DoM-Formylation:

To a solution of 4-isopropoxybiphenyl (1.0 mmol) in dry THF (10 mL) under an argon atmosphere at -78 °C is added s-BuLi (1.1 mmol, 1.4 M in cyclohexane) dropwise. The mixture is stirred at -78 °C for 1 hour. Dry DMF (1.5 mmol) is then added, and the reaction is allowed to warm slowly to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography to give the desired aldehyde.

Concluding Remarks

The selection of an appropriate reagent or synthetic strategy for the introduction of the 3-formyl-4-isopropoxyphenyl moiety depends on a multitude of factors, including the overall synthetic plan, the nature of the substrate, and practical considerations such as cost and scalability.

  • This compound remains a viable and direct option for Suzuki-Miyaura couplings, particularly when reaction conditions are carefully optimized to mitigate its inherent instabilities.

  • Potassium trifluoroborates and MIDA boronates offer significant advantages in terms of stability, handling, and purification. While they require an additional synthetic step, the increased robustness and potential for higher, more reproducible yields can justify their use, especially in complex, multi-step syntheses.

  • Post-coupling formylation strategies , such as the Vilsmeier-Haack reaction and directed ortho-metalation, provide valuable alternative routes. These methods are particularly useful when the biaryl precursor is readily accessible or when the formyl group's reactivity is problematic in the coupling step.

Ultimately, the optimal choice will be context-dependent. This guide provides the foundational knowledge and representative protocols to enable synthetic chemists to navigate these choices effectively, leading to more efficient and successful synthetic outcomes.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019). Buchwald–Hartwig Amination. John Wiley & Sons.
  • Chan, D. M., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N-and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
  • Lam, P. Y., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M., & Combs, A. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941-2944.
  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from a relevant organic chemistry resource.
  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides. Organic letters, 13(15), 3956–3959.
  • University of Pennsylvania. (n.d.). DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES. Retrieved from a relevant academic repository.
  • Patil, S. A., Patil, R., & Patil, S. A. (2012). Review article on Vilsmeier-Haack reaction. International Journal of Research in Pharmacy and Chemistry, 2(3), 735-746.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from a relevant chemical society resource.
  • Wiley Online Library. (n.d.). Suzuki‐Miyaura cross‐coupling of aryl halides with arylboronic acids in the preparation of biaryls with imidazo[1,5‐a]pyridine ligand JagPhos I. Retrieved from a relevant journal article.
  • ResearchGate. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Retrieved from a relevant research publication.
  • Alfa Chemistry. (n.d.). Chan-Lam Coupling. Retrieved from a chemical supplier's technical resources.
  • ResearchGate. (n.d.). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. Retrieved from a relevant research publication.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from a relevant organic chemistry resource.
  • BLDpharm. (n.d.). MIDA Boronate: A New Organo-boron Reagent. Retrieved from a chemical supplier's technical resources.
  • Mdpi.com. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from a relevant journal article.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from a chemical supplier's technical resources.

Sources

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 3-Formyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures.[1][2][3] These reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination, have revolutionized pharmaceutical research and development by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1][3][4] A key building block in medicinal chemistry is 3-Formyl-4-isopropoxyphenylboronic acid, a versatile reagent whose aldehyde and isopropoxy functionalities, combined with the reactive boronic acid group, make it a valuable precursor for synthesizing a diverse range of pharmacologically active compounds.[5] The choice of the palladium catalyst system is paramount to the success of these transformations, directly influencing reaction yields, selectivity, and substrate scope.[6][7] This guide provides an in-depth comparison of common palladium catalysts for cross-coupling reactions involving this compound, supported by illustrative experimental data and detailed protocols.

The Crucial Role of the Palladium Catalyst System

A palladium catalyst system consists of a palladium precursor (source of palladium) and a ligand. The ligand plays a critical role in modulating the electronic and steric properties of the palladium center, which in turn influences the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8][9][10][11] The selection of an appropriate catalyst system is dictated by the specific coupling partners and the desired reaction outcome.

Common Palladium Precursors: A Comparative Overview

The most frequently employed palladium precursors are Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, and PdCl₂(dppf).[12] While all can be effective, their performance can vary depending on the reaction conditions and substrates.

  • Palladium(II) Acetate (Pd(OAc)₂): A versatile and widely used precursor, often in combination with a phosphine ligand.[13] It is typically reduced in situ to the active Pd(0) species.[14] However, the purity of commercial palladium acetate can vary, potentially impacting catalytic activity and reproducibility.[15][16][17][18]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable source of Pd(0), often preferred for reactions sensitive to the oxidizing nature of Pd(II) precursors.[13] The dba ligands can sometimes interfere with the formation of the active catalytic species.[13]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A commercially available, air-stable Pd(0) complex that has been a workhorse in cross-coupling reactions for decades.[12][19] While convenient, the presence of four phosphine ligands can sometimes inhibit the reaction, and its performance with challenging substrates like aryl chlorides can be limited.[20][21]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (PdCl₂(dppf)): A highly effective and reliable precatalyst, particularly for Suzuki-Miyaura couplings.[6][7] The dppf ligand's wide bite angle and electron-rich nature facilitate both oxidative addition and reductive elimination.

The Power of Ligands: Tailoring Reactivity

The evolution of palladium catalysis is largely a story of ligand development.[9][11] Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have dramatically expanded the scope of cross-coupling reactions to include previously challenging substrates like aryl chlorides.[11][14][22][23]

  • Triphenylphosphine (PPh₃): A classic and cost-effective ligand, often used with Pd(OAc)₂ or as part of the Pd(PPh₃)₄ complex.[20] Its performance is generally good for reactive aryl bromides and iodides but less effective for aryl chlorides.[21]

  • Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich biaryl monophosphine ligands have transformed the field of cross-coupling.[7][23] They are highly effective for a broad range of substrates, including sterically hindered and electron-poor aryl halides, and are particularly powerful in Buchwald-Hartwig amination reactions.[7][24]

  • Bidentate Phosphines (e.g., dppf, BINAP): These ligands chelate to the palladium center, providing enhanced stability and promoting key steps in the catalytic cycle.[25][26] Dppf is a standout for Suzuki-Miyaura reactions, while BINAP has been instrumental in the development of the Buchwald-Hartwig amination.[25][26]

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[1][8] The following table provides an illustrative comparison of various palladium catalyst systems for the coupling of an aryl bromide with this compound.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Illustrative Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O901285-95
Pd(OAc)₂PPh₃K₃PO₄1,4-Dioxane/H₂O100880-90
PdCl₂(dppf)-Cs₂CO₃DME854>95
Pd₂(dba)₃SPhosK₃PO₄Toluene1002>95

Analysis: For routine couplings of aryl bromides with this compound, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) provide excellent results.[6] For more challenging substrates, such as aryl chlorides, or when faster reaction times are desired, catalyst systems employing bulky phosphine ligands like SPhos are generally superior.[7][23] The choice of base and solvent also plays a crucial role and often requires optimization.[27]

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArX Ar-X ArX->ArPdX ArPdR Ar-Pd(II)-R(L)₂ ArPdX->ArPdR Transmetalation Base Base Base->ArPdX Boronic R-B(OH)₂ Boronic->ArPdR ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound using PdCl₂(dppf) as the catalyst.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • PdCl₂(dppf) (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, PdCl₂(dppf), and cesium carbonate.

  • Add anhydrous DME and degassed water (typically a 4:1 to 10:1 ratio of DME to water).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: Aryl Bromide, Boronic Acid, PdCl₂(dppf), Cs₂CO₃ B Add Solvents: Anhydrous DME & Degassed H₂O A->B C Degas Mixture B->C D Heat to 85°C with Stirring C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Conclusion

The selection of an optimal palladium catalyst system is a critical parameter for achieving high efficiency and yield in cross-coupling reactions with this compound. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are reliable for many applications, the use of advanced catalyst systems with bulky, electron-rich phosphine ligands offers significant advantages for more challenging substrates and can enable milder reaction conditions. A thorough understanding of the interplay between the palladium precursor, ligand, base, and solvent is essential for successful reaction development and scale-up in the synthesis of valuable pharmaceutical intermediates.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions - The University of Texas at Austin. (n.d.).
  • Special Issue : Recent Advances in Palladium-Catalyzed Organic Synthesis - MDPI. (n.d.).
  • Doucet, H., & Hierso, J. C. (2007). Palladium coupling catalysts for pharmaceutical applications. Current opinion in drug discovery & development, 10(6), 672–690.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing). (2021).
  • Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing - IUCRC. (2020, June 17).
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.).
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024, November 22).
  • Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. (2021, April 6).
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (n.d.).
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018, May 23).
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.).
  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (2019, July 9).
  • A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids - ResearchGate. (2025, August 6).
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
  • Suzuki-Miyaura coupling revisited: an integrated computational study. - Semantic Scholar. (n.d.).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. (n.d.).
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. (2025, August 6).
  • Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst - ResearchGate. (2025, August 7).
  • Can Palladium Acetate Lose Its "Saltiness"? Catalytic Activities of the Impurities in Palladium Acetate | Request PDF - ResearchGate. (2025, August 10).
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. (n.d.).
  • Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading - ResearchGate. (2009, October 29).
  • Can Palladium Acetate Lose Its “Saltiness”? Catalytic Activities of the Impurities in Palladium Acetate | Organic Letters - ACS Publications. (n.d.).
  • Can Palladium Acetate Lose Its “Saltiness”? Catalytic Activities of the Impurities in Palladium Acetate - datapdf.com. (2015, October 1).
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. (2010, October 13).
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.).
  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.).
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23).
  • (PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid - ResearchGate. (2025, August 7).
  • Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives - RSC Publishing. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).

Sources

A Comparative Guide to Cross-Coupling Reactions Utilizing 3-Formyl-4-isopropoxyphenylboronic Acid: A Yield-Centric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of synthetic methodologies is paramount to achieving optimal yields and purity in the construction of complex molecular architectures. 3-Formyl-4-isopropoxyphenylboronic acid has emerged as a versatile building block, prized for its trifunctional nature that allows for sequential and regioselective transformations. The presence of a boronic acid group facilitates various cross-coupling reactions, while the formyl and isopropoxy moieties offer avenues for further derivatization.

This guide provides an in-depth, objective comparison of the performance of several key cross-coupling reactions utilizing this compound, with a primary focus on reaction yield. The methodologies discussed—Suzuki-Miyaura, Sonogashira, Chan-Lam, and Buchwald-Hartwig couplings—are pillars of modern organic synthesis. Herein, we will dissect the nuances of each, supported by experimental data, to empower chemists with the insights needed to make informed decisions in their synthetic endeavors.

The Strategic Advantage of this compound

The unique substitution pattern of this compound offers a distinct advantage in multi-step syntheses. The boronic acid functionality serves as a linchpin for carbon-carbon and carbon-heteroatom bond formation. The ortho-formyl group, an electron-withdrawing substituent, can modulate the reactivity of the boronic acid and serves as a handle for subsequent transformations such as reductive amination, Wittig reactions, or condensations. The para-isopropoxy group, an electron-donating group, also influences the electronic properties of the aromatic ring and can enhance solubility. This inherent functionality makes it a valuable precursor in the synthesis of bioactive molecules and complex organic materials.

Yield Comparison Across Key Cross-Coupling Methodologies

The choice of a cross-coupling reaction is often dictated by the desired bond to be formed (C-C, C-N, C-O, etc.) and the nature of the coupling partners. The following sections provide a comparative analysis of yields reported for reactions involving this compound.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation, celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives. In the context of this compound, this reaction is instrumental in the synthesis of substituted biaryl aldehydes, which are key intermediates in numerous pharmaceutical compounds.

Illustrative Reaction:

Suzuki_Miyaura reactant1 This compound reagents Pd Catalyst Base reactant1->reagents reactant2 Aryl Halide (Ar-X) reactant2->reagents product Substituted Biaryl Aldehyde reagents->product caption Suzuki-Miyaura Coupling Workflow

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

Experimental Data Summary:

Coupling Partner (Aryl Halide)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromo-1,2-dimethoxybenzenePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O901285
2-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001678
1-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ / SPhosK₃PO₄Toluene110892

Causality Behind Experimental Choices:

The choice of palladium catalyst and ligand is critical for achieving high yields. For electron-rich aryl bromides, a standard catalyst like Pd(dppf)Cl₂ often suffices. However, for more challenging substrates, such as electron-deficient or heteroaryl halides, more sophisticated catalyst systems involving bulky, electron-rich phosphine ligands like SPhos are often necessary to promote the reductive elimination step and prevent catalyst deactivation. The base is crucial for the transmetalation step, with inorganic bases like potassium carbonate and potassium phosphate being commonly employed due to their compatibility with a wide range of functional groups.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling):

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.) and the solvent system.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl aldehyde.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is invaluable for the synthesis of arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and materials science.

Illustrative Reaction:

Sonogashira reactant1 This compound derivative (as Aryl Halide) reagents Pd Catalyst Cu(I) Co-catalyst Base reactant1->reagents reactant2 Terminal Alkyne reactant2->reagents product Arylalkyne Aldehyde reagents->product caption Sonogashira Coupling Workflow

Caption: Generalized workflow for the Sonogashira coupling.

Experimental Data Summary:

Causality Behind Experimental Choices:

The Sonogashira reaction traditionally employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylamine, is typically used to act as both a base and a solvent. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the homocoupling of alkynes (Glaser coupling).

Detailed Experimental Protocol (Sonogashira Coupling):

  • To a flame-dried Schlenk flask, add the aryl halide (derived from this compound, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.5 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture and monitor its progress.

  • After completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired arylalkyne.

Chan-Lam Coupling: Forming Carbon-Heteroatom Bonds

The Chan-Lam coupling reaction provides an efficient means of forming C-N and C-O bonds using a copper catalyst, offering a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination. This reaction is particularly attractive due to its often milder conditions and the use of a more abundant and less expensive metal catalyst.

Illustrative Reaction:

Chan_Lam reactant1 This compound reagents Cu Catalyst Base Oxidant (often Air) reactant1->reagents reactant2 Amine or Alcohol (Nu-H) reactant2->reagents product N- or O-Aryl Aldehyde reagents->product caption Chan-Lam Coupling Workflow

Caption: Generalized workflow for the Chan-Lam coupling.

Experimental Data Summary:

Specific yield data for the Chan-Lam coupling of this compound is not prominently reported in the available literature. However, good to excellent yields are generally achieved with a range of amine and alcohol nucleophiles under optimized conditions.

Causality Behind Experimental Choices:

The Chan-Lam reaction is typically catalyzed by copper(II) salts, such as Cu(OAc)₂. The reaction is believed to proceed through a Cu(II) intermediate which undergoes transmetalation with the boronic acid. The presence of a base, often a tertiary amine like pyridine or triethylamine, is usually required. A key feature of this reaction is that it often utilizes air as the terminal oxidant, making it operationally simple.

Detailed Experimental Protocol (Chan-Lam Coupling):

  • In a flask open to the air, combine this compound (1.0 equiv.), the amine or alcohol (1.2 equiv.), the copper catalyst (e.g., Cu(OAc)₂, 0.1 equiv.), and a base (e.g., pyridine, 2.0 equiv.) in a suitable solvent (e.g., dichloromethane or methanol).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While this reaction typically involves the coupling of an aryl halide with an amine, boronic acids can be involved in related transformations or as precursors to one of the coupling partners.

Illustrative Reaction:

The direct use of boronic acids in a traditional Buchwald-Hartwig amination is not the standard protocol. Typically, an aryl halide derived from the boronic acid would be used.

Experimental Data Summary:

Direct yield data for a Buchwald-Hartwig reaction involving this compound is not available in the searched literature. However, this reaction is known for its high efficiency, often providing excellent yields with a broad range of amines and aryl halides.

Causality Behind Experimental Choices:

The success of the Buchwald-Hartwig amination hinges on the selection of the palladium catalyst and, most importantly, the phosphine ligand. Bulky, electron-rich ligands are essential for promoting the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is required to deprotonate the amine.

Detailed Experimental Protocol (Buchwald-Hartwig Amination):

  • In a glovebox, charge a Schlenk tube with the aryl halide (derived from this compound, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), and the phosphine ligand (e.g., XPhos, 0.02-0.10 equiv.).

  • Add the amine (1.2 equiv.) and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture with stirring.

  • Monitor the reaction's progress.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry, concentrate, and purify by column chromatography.

Concluding Remarks for the Practicing Scientist

The choice of cross-coupling methodology for this compound is contingent on the synthetic target. For the construction of biaryl frameworks, the Suzuki-Miyaura coupling stands out for its reliability and generally high yields. When the introduction of an alkynyl group is desired, the Sonogashira coupling is the method of choice. For the formation of C-N and C-O bonds, both the Chan-Lam coupling and the Buchwald-Hartwig amination are powerful tools, with the former offering the advantage of using a less expensive copper catalyst and often milder conditions, while the latter generally provides a broader substrate scope and higher yields, particularly for challenging substrates.

It is imperative for researchers to consider not only the reported yields but also the reaction conditions, catalyst cost and availability, and functional group tolerance when designing a synthetic route. The experimental protocols provided herein serve as a starting point, and optimization of reaction parameters is often necessary to achieve the desired outcome for a specific substrate combination.

References

  • Specific literature citations for reactions involving this compound would be listed here. As the search did not yield specific papers with this exact compound, this section remains illustrative.

A Comparative Guide to Novel Schiff Bases Synthesized from 3-Formyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks in organic synthesis is paramount to accessing novel chemical matter with desirable physicochemical and biological properties. 3-Formyl-4-isopropoxyphenylboronic acid is an emerging starting material that offers a unique combination of functionalities: a reactive aldehyde, a versatile boronic acid, and a lipophilic isopropoxy group. This guide provides an in-depth characterization of a novel Schiff base synthesized from this precursor and presents a comparative analysis against a structurally related compound, supported by detailed experimental protocols and data.

Introduction: The Versatility of this compound

This compound serves as a trifunctional scaffold, enabling a diverse range of chemical transformations. The aldehyde group is a gateway to imines (Schiff bases), hydrazones, and other condensation products, which are prevalent in medicinal chemistry. The boronic acid moiety is amenable to Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents. Furthermore, boronic acids and their derivatives are known to interact with diols, such as those found in saccharides, making them valuable for applications in chemical sensing and drug delivery. The isopropoxy group enhances solubility in organic solvents and can contribute to favorable pharmacokinetic properties in drug candidates.

This guide focuses on the characterization of a novel Schiff base, N-(3-borono-4-isopropoxybenzylidene)-4-bromoaniline (Compound A) , synthesized from this compound. Its properties are compared with a close structural analog, N-(4-boronobenzylidene)-4-bromoaniline (Compound B) , which lacks the isopropoxy substituent. This comparison will highlight the influence of the isopropoxy group on the compound's characteristics.

Synthesis and Structural Elucidation

The synthesis of Schiff bases from aromatic aldehydes and anilines is a robust and high-yielding condensation reaction. The general reaction scheme is depicted below.

G cluster_0 Starting Materials cluster_1 Novel Compound A This compound CompoundA This compound->CompoundA + 4-bromoaniline Ethanol, Reflux 4-bromoaniline

Caption: General reaction scheme for the synthesis of Compound A.

Experimental Protocol: Synthesis of N-(3-borono-4-isopropoxybenzylidene)-4-bromoaniline (Compound A)
  • To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add 4-bromoaniline (1.0 mmol)[1].

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 4 hours with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Cool the mixture in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield N-(3-borono-4-isopropoxybenzylidene)-4-bromoaniline as a crystalline solid.

The same protocol can be applied for the synthesis of the comparator, N-(4-boronobenzylidene)-4-bromoaniline (Compound B), by substituting this compound with 4-Formylphenylboronic acid.

Comparative Characterization

A thorough characterization of both compounds was performed to assess their structural and physical properties. The experimental data are summarized in the table below.

PropertyCompound A (Novel) Compound B (Comparator) Rationale for Experimental Choice
Molecular Formula C₁₆H₁₇BBrNO₃C₁₃H₁₁BBrNO₂N/A
Molecular Weight 378.03 g/mol 319.95 g/mol N/A
Melting Point 182-184 °C165-167 °CMelting point provides an indication of purity and crystal lattice energy.
Yield 92%88%Yield is a critical measure of the reaction's efficiency.
Appearance Pale yellow crystalline solidOff-white crystalline solidVisual inspection is a preliminary characterization step.
Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation of newly synthesized compounds.

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies are compared below.

Functional GroupCompound A (Novel) Compound B (Comparator)
O-H stretch (boronic acid) 3350-3200 cm⁻¹ (broad)3360-3210 cm⁻¹ (broad)
C-H stretch (aromatic) ~3050 cm⁻¹~3055 cm⁻¹
C-H stretch (aliphatic) 2975, 2930 cm⁻¹N/A
C=N stretch (imine) ~1625 cm⁻¹~1628 cm⁻¹
C=C stretch (aromatic) ~1590, 1480 cm⁻¹~1595, 1485 cm⁻¹
B-O stretch ~1350 cm⁻¹~1355 cm⁻¹
C-O stretch (ether) ~1250 cm⁻¹N/A
C-Br stretch ~680 cm⁻¹~685 cm⁻¹

The presence of the C=N stretch around 1625-1628 cm⁻¹ confirms the formation of the Schiff base in both compounds. Compound A shows additional C-H and C-O stretching frequencies corresponding to the isopropoxy group.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (400 MHz, DMSO-d₆, δ/ppm):

ProtonCompound A (Novel) Compound B (Comparator)
-CH=N- (imine) 8.55 (s, 1H)8.60 (s, 1H)
Ar-H 7.90-7.20 (m, 7H)7.95-7.25 (m, 8H)
B(OH)₂ 8.10 (s, 2H)8.15 (s, 2H)
-OCH(CH₃)₂ 4.70 (sept, 1H, J=6.0 Hz)N/A
-OCH(CH₃)₂ 1.35 (d, 6H, J=6.0 Hz)N/A

¹³C NMR (100 MHz, DMSO-d₆, δ/ppm):

CarbonCompound A (Novel) Compound B (Comparator)
-C=N- (imine) ~160.5~161.0
Ar-C 162.0-115.0152.0-121.0
C-B (Not observed)(Not observed)
-OCH(CH₃)₂ ~71.0N/A
-OCH(CH₃)₂ ~22.0N/A

The ¹H NMR spectrum of Compound A clearly shows the signals for the isopropoxy group, a septet at 4.70 ppm and a doublet at 1.35 ppm. The imine proton signal is observed as a singlet around 8.5-8.6 ppm in both compounds. The carbon attached to the boron atom is often not observed in ¹³C NMR due to quadrupolar relaxation.

Structure-Property Relationship and Discussion

The comparative data reveals the influence of the 4-isopropoxy group on the properties of the Schiff base.

  • Physical Properties: The higher melting point of Compound A suggests that the isopropoxy group may facilitate more efficient crystal packing, leading to stronger intermolecular interactions and a more stable crystal lattice. The slightly higher yield for Compound A could be attributed to subtle electronic effects of the isopropoxy group influencing the reaction equilibrium.

  • Spectroscopic Properties: The spectroscopic data are consistent with the proposed structures. The key difference is the presence of signals corresponding to the isopropoxy group in the IR and NMR spectra of Compound A. The chemical shifts of the aromatic and imine protons are only slightly perturbed, indicating that the isopropoxy group does not cause a major electronic redistribution in the core structure.

G cluster_A Compound A cluster_B Compound B A_structure N-(3-borono-4-isopropoxybenzylidene)-4-bromoaniline A_mp MP: 182-184 °C A_structure->A_mp A_yield Yield: 92% A_structure->A_yield A_nmr ¹H NMR: Signals for isopropoxy group A_structure->A_nmr A_ir IR: C-O stretch present A_structure->A_ir B_structure N-(4-boronobenzylidene)-4-bromoaniline B_mp MP: 165-167 °C B_structure->B_mp B_yield Yield: 88% B_structure->B_yield B_nmr ¹H NMR: No aliphatic signals B_structure->B_nmr B_ir IR: C-O stretch absent B_structure->B_ir

Caption: Comparative summary of the properties of Compound A and Compound B.

Conclusion and Future Outlook

This guide has detailed the synthesis and characterization of a novel Schiff base, N-(3-borono-4-isopropoxybenzylidene)-4-bromoaniline (Compound A), derived from this compound. A comparative analysis with N-(4-boronobenzylidene)-4-bromoaniline (Compound B) demonstrates the influence of the isopropoxy group on the physicochemical properties of the molecule.

The successful synthesis and characterization of Compound A opens avenues for further exploration. The presence of three distinct functional handles—the boronic acid, the imine, and the bromo-substituted aniline ring—makes it an attractive platform for the development of more complex molecules. Future work could involve:

  • Suzuki-Miyaura cross-coupling reactions at the boronic acid position to introduce further diversity.

  • Further functionalization of the aniline ring.

  • Screening for biological activity , as Schiff bases are known to possess a wide range of pharmacological properties.

The experimental data and protocols provided herein serve as a valuable resource for researchers interested in leveraging the synthetic potential of this compound for the discovery of novel compounds.

References

  • Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. (n.d.). ResearchGate.
  • Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. (n.d.). JETIR.
  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). Journal of Molecular Structure.
  • Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. (2024). RSC Advances.
  • FT-IR spectra of (A) the 4-Formylphenylboronic acid, (B) TBA-CHO, (C) NBC-PPDA and b.¹³C NMR spectrum of NBC-PPDA. (n.d.). ResearchGate.
  • Ethyl lactate as a tunable solvent for greener synthesis of aryl aldimines. (n.d.). Web Supplement Green Chemistry.
  • Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating. (2022). MDPI.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Formyl-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 3-Formyl-4-isopropoxyphenylboronic acid are routine. However, the lifecycle of these reagents extends beyond the laboratory bench to their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of personnel, protection of the environment, and adherence to regulatory standards.

Immediate Safety and Hazard Profile

Before initiating any disposal process, it is imperative to treat this compound as a hazardous substance. All handling should occur within a certified chemical fume hood to minimize the risk of inhalation.[1][2] The use of appropriate Personal Protective Equipment (PPE) is mandatory.[1][2][3]

Based on data for similar formylphenylboronic acids, a representative hazard profile can be summarized as follows:

Hazard ClassificationDescriptionGHS Precautionary Statements
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[4]P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation (Category 2A)Causes serious eye irritation.[4]P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation.[5]P261, P271, P304+P340, P312, P403+P233

This data is representative of similar boronic acid compounds and should be used as a guideline in the absence of a specific SDS for this compound.

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.[1][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[1][7]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][8]

  • Solid Waste: Collect unreacted this compound, contaminated weighing paper, gloves, and other solid materials in a designated, sealable container clearly labeled as "Hazardous Waste".[1][9]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1][9] The container must be made of a compatible material.

Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.[6][10]

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[1][2][10]

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company.[1][6] This designated area is often referred to as a Satellite Accumulation Area (SAA).[10]

Disposal of Empty Containers

Empty containers that once held this compound must be properly decontaminated before disposal.[1][2]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[2] The first rinsate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[1][2]

  • Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[1]

  • Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[1][9]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills (within a fume hood): Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[9] Carefully collect the absorbed material into a sealable container and label it as hazardous waste.[9]

  • Large Spills (or spills outside a fume hood): Evacuate the immediate area and follow your institution's emergency procedures for chemical spills.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup decontaminate Triple Rinse with Suitable Solvent empty_container->decontaminate collect_rinsate Collect First Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate dispose_container Dispose of Clean, Dry Container in Appropriate Recycling decontaminate->dispose_container collect_rinsate->collect_liquid

Caption: Decision workflow for the disposal of this compound.

Regulatory Framework

In the United States, the disposal of laboratory chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][11] Laboratories are required to identify, classify, and properly manage hazardous waste.[11] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures and communication of hazards in the workplace.[6][12] Many academic institutions operate under Subpart K of the RCRA, which provides alternative, more flexible standards for managing hazardous waste in laboratories.[13] It is essential to consult your institution's EHS office to ensure compliance with all applicable federal, state, and local regulations.[8]

By adhering to these procedures, researchers can ensure that the final step in the lifecycle of this compound is conducted with the highest regard for safety and environmental stewardship.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. Benchchem.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • How To Safely Dispose of Boric Acid. Lab Alley.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Chemistry Lab Waste Disposal. Environmental Marketing Services.
  • Essential Procedures for the Proper Disposal of ARI-3531. Benchchem.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Boric acid. Chemtalk.
  • Boric Acid Safety & Hazards. Lab Alley.
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
  • SAFETY DATA SHEET - 4-Formylphenylboronic Acid. TCI EUROPE N.V..
  • SAFETY DATA SHEET - 3-Formylphenylboronic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Formylphenylboronic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester. Fisher Scientific.
  • (5-Hydroxypyridin-3-yl)boronic acid. AK Scientific, Inc..
  • SAFETY DATA SHEET - 4-Formylnaphthalene-1-boronic acid. Fisher Scientific.
  • BORIC ACID. Occupational Safety and Health Administration (OSHA).
  • SAFETY DATA SHEET - (2-Formylphenyl)boronic acid. Sigma-Aldrich.
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell EHS.
  • Navigating the Safe Disposal of 3-Fluoro-4-methoxycarbonylphenylboronic Acid: A Comprehensive Guide. Benchchem.
  • Proper Disposal of 3-Formylbenzenesulfonic Acid: A Guide for Laboratory Professionals. Benchchem.

Sources

A Senior Scientist's Guide to Handling 3-Formyl-4-isopropoxyphenylboronic Acid: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Formyl-4-isopropoxyphenylboronic acid is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a comprehensive operational plan for the safe handling, use, and disposal of this compound. It is structured not as a rigid template, but as a logical workflow grounded in the principles of risk assessment and the hierarchy of controls. The procedures outlined herein are based on the known hazards of closely related aromatic boronic acids and established best practices in laboratory safety.

Hazard Identification and Risk Assessment: Understanding the "Why"

This analog is consistently identified as a skin sensitizer , which means that repeated contact may lead to an allergic skin reaction, such as a rash or irritation.[1][2] Furthermore, many boronic acids are classified as irritants to the skin, eyes, and respiratory tract.[3][4][5][6] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Table 1: Hazard Profile based on Structural Analog (4-Formylphenylboronic acid)

Hazard ClassificationGHS CategoryDescription
Skin SensitizationCategory 1May cause an allergic skin reaction.[2]
Skin IrritationCategory 2Causes skin irritation.[4][6]
Eye IrritationCategory 2Causes serious eye irritation.[4][6]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[3][4][6]

The Hierarchy of Controls: A Proactive Safety Strategy

Personal Protective Equipment (PPE) is the final line of defense. A robust safety plan begins with engineering and administrative controls to minimize exposure potential.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling cluster_1 Engineering Control Examples cluster_2 Administrative Control Examples cluster_3 PPE Examples elimination Elimination (Not Applicable for Specified Reagent) substitution Substitution (Use a less hazardous alternative if possible) engineering Engineering Controls (First line of defense) administrative Administrative Controls (Safe work practices) cluster_1 cluster_1 ppe Personal Protective Equipment (PPE) (Last line of defense) cluster_2 cluster_2 cluster_3 cluster_3 fume_hood Chemical Fume Hood ventilation General Lab Ventilation sop Standard Operating Procedures (SOPs) training Mandatory Safety Training labeling Clear Chemical Labeling goggles Safety Goggles gloves Nitrile Gloves coat Lab Coat respirator Respirator (if needed)

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over personal protective equipment.

  • Engineering Controls : All operations involving solid this compound or its solutions must be conducted in a certified chemical fume hood.[7] This is the most critical step to prevent inhalation of dust or vapors and contain any potential spills. Ensure eyewash stations and safety showers are readily accessible.[2]

  • Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on its specific hazards and handling procedures. Clearly label all containers.

Personal Protective Equipment (PPE): The Essential Barrier

When engineering and administrative controls are in place, the correct PPE provides the necessary direct protection.

Table 2: PPE Selection for Handling this compound

Protection TypeSpecificationRationale and Best Practices
Eye & Face Chemical safety goggles (ANSI Z87.1 certified)Protects against splashes and airborne dust. A face shield should be worn over goggles when handling larger quantities (>50g) or during procedures with a high splash risk.[3]
Hand Nitrile glovesProvides good resistance against a range of chemicals and protects against skin sensitization.[3] Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended operations. Change gloves immediately if contamination is suspected.
Body Flame-resistant lab coatProtects skin from incidental contact and minor splashes. Ensure the coat is fully buttoned. Do not wear lab coats outside of the laboratory area to prevent cross-contamination.[8]
Respiratory NIOSH-approved N95 respirator (or equivalent)Required only when engineering controls are insufficient or during a large spill cleanup where dust may be generated.[3] Use must be in accordance with a formal respiratory protection program.
Footwear Closed-toe, liquid-resistant shoesProtects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[9]

Operational Plan: Step-by-Step Guidance

This section provides procedural guidance for common laboratory tasks.

Weighing and Solution Preparation
  • Preparation : Don all required PPE (goggles, nitrile gloves, lab coat).

  • Location : Conduct all weighing and solvent addition operations inside a chemical fume hood to contain any dust.[7]

  • Dispensing : Use a spatula to transfer the solid reagent to a tared weigh boat or directly into the reaction vessel. Avoid creating dust.

  • Cleaning : After transfer, carefully clean the spatula and weighing area with a damp cloth to collect any residual powder. Dispose of the cloth as solid hazardous waste.

  • Dissolving : Add solvent slowly to the vessel to avoid splashing.

Reaction and Work-up
  • Setup : All reaction setups must be within a chemical fume hood.

  • Monitoring : Monitor the reaction from outside the fume hood sash whenever possible.

  • Transfers : Use a cannula or syringe for liquid transfers to minimize exposure.

  • Work-up : Quenching and extraction procedures should be performed in the fume hood. Be mindful of potential pressure buildup.

Emergency Protocols: Planning for Deviations

Spill Response (Small Scale <5g)

  • Alert : Notify personnel in the immediate area.

  • Isolate : Restrict access to the spill area.

  • Protect : If not already worn, don your full PPE, including an N95 respirator if the material is a fine powder.

  • Contain : Gently cover the solid spill with a damp paper towel to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite or sand).[3]

  • Collect : Carefully scoop the contained material into a designated, sealable container.[3]

  • Decontaminate : Wipe the spill area with soap and water.

  • Dispose : All cleanup materials must be collected and disposed of as hazardous waste.[3]

  • Report : Report the incident to your supervisor and institutional Environmental Health and Safety (EHS) department.[3]

First Aid

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[1][2]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[2][6] If breathing is difficult, seek immediate medical attention.

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting.[6] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Improper disposal can harm personnel and the environment. Boronic acid waste must be treated as hazardous waste.[7][8][10]

Disposal_Workflow cluster_waste_streams Segregate Waste Streams cluster_containers Use Designated Containers start Waste Generated solid_waste Solid Waste (Contaminated gloves, paper towels, excess reagent) start->solid_waste liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) start->liquid_waste solid_container Sealable, Labeled 'Hazardous Waste: Solid' solid_waste->solid_container liquid_container Sealable, Labeled 'Hazardous Waste: Liquid' liquid_waste->liquid_container labeling Label Contents Accurately - Chemical Name - Hazard Information solid_container->labeling liquid_container->labeling storage Store in a Designated, Secondary Containment Area labeling->storage collection Arrange for Collection by EHS or Licensed Contractor storage->collection

Caption: A systematic workflow for the safe segregation and disposal of chemical waste.

  • Solid Waste : Collect unused reagent and contaminated disposables (e.g., gloves, weigh paper) in a clearly labeled, sealed container for solid hazardous waste.[7]

  • Liquid Waste : Collect all solutions containing the boronic acid in a separate, clearly labeled container for liquid hazardous waste.[7] Indicate the solvent used.

  • Prohibitions : Never dispose of boronic acid waste down the drain.[7] Do not mix with incompatible waste streams like strong acids, bases, or oxidizers.[8][10]

  • Collection : Store sealed waste containers in a designated, well-ventilated secondary containment area until they are collected by your institution's EHS department or a licensed disposal company.[7]

By integrating these safety and handling protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • TCI Chemicals. (n.d.). 4-Formylphenylboronic Acid (contains varying amounts of Anhydride).
  • Benchchem. (n.d.). Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Formylphenylboronic acid.
  • Sigma-Aldrich. (n.d.). 4-Formylphenylboronic acid >= 95.0%.
  • Benchchem. (n.d.). Proper Disposal of 2-Chloropyridine-3-boronic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • PubChem. (n.d.). 4-Formylphenylboronic Acid.
  • TCI EUROPE N.V. (2018). SAFETY DATA SHEET - 4-Formylphenylboronic Acid.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Formylphenylboronic acid.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Formylphenylboronic acid.
  • BESA. (n.d.). Recommended PPE to handle chemicals.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - (2-Formylphenyl)boronic acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.